molecular formula C26H52NO7P B135127 1-Oleoyl-sn-glycero-3-phosphocholine CAS No. 19420-56-5

1-Oleoyl-sn-glycero-3-phosphocholine

Numéro de catalogue: B135127
Numéro CAS: 19420-56-5
Poids moléculaire: 521.7 g/mol
Clé InChI: YAMUFBLWGFFICM-PTGWMXDISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-O-oleoyl-sn-glycero-3-phosphocholine is an oleoyl-sn-glycero-3-phosphocholine in which the acyl group at position 1 is (9Z)-octadecenoyl (oleoyl) and the hydroxy group at position 2 is unsubstituted. It is a lysophosphatidylcholine (18:1/0:0), a 1-O-acyl-sn-glycero-3-phosphocholine and an oleoyl-sn-glycero-3-phosphocholine.
1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine has been reported in Trypanosoma brucei with data available.
PC(18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Propriétés

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMUFBLWGFFICM-PTGWMXDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334331
Record name 1-O-Oleoyl-sn-glycero-3-phosphocholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPC(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19420-56-5
Record name 1-O-Oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS74G26ZZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LysoPC(18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-sn-glycero-3-phosphocholine (LPC O-18:1) is a specific mono-acylated glycerophospholipid that plays a crucial role not only as a structural component of cellular membranes but also as a bioactive signaling molecule implicated in a variety of physiological and pathological processes. Its synthesis in mammalian cells is a dynamic process primarily governed by the remodeling of existing phosphatidylcholine through the Lands cycle. This guide provides a comprehensive overview of the core synthesis pathways, the key enzymes involved, quantitative data on reaction kinetics and physiological concentrations, and detailed experimental protocols for studying LPC metabolism. Understanding these pathways is critical for developing novel therapeutic strategies targeting lipid-mediated diseases.

Introduction to this compound

Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a class of lipids derived from the hydrolysis of phosphatidylcholine (PC).[1] They consist of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup at the sn-3 position, and a single fatty acyl chain, typically at the sn-1 or sn-2 position. This compound specifically contains an oleic acid (18:1) moiety at the sn-1 position.

Beyond their role as metabolic intermediates in phospholipid turnover, LPCs are potent signaling molecules. Elevated levels of LPCs, including oleoyl-LPC, are associated with pro-inflammatory responses, atherosclerosis, and neurodegenerative diseases.[1][2] In healthy individuals, the total plasma concentration of LPC ranges from 125 to 143 nmol/mL.[1]

Core Synthesis Pathways for 1-Oleoyl-LPC

The generation of 1-Oleoyl-LPC in mammalian cells is not a de novo process but rather a result of the modification and turnover of pre-existing phosphatidylcholine molecules. The two principal pathways involved in PC metabolism are the Lands cycle and the Kennedy pathway, which are intricately linked.

The Lands Cycle: The Primary Route of LPC Formation

The Lands cycle is the main pathway for the synthesis and degradation of LPC, facilitating the remodeling of fatty acid chains within cellular phospholipids (B1166683).[1] This cycle involves two key enzymatic steps:

  • Deacylation: A Phospholipase A₂ (PLA₂) enzyme hydrolyzes the ester bond at the sn-2 position of a parent phosphatidylcholine molecule, releasing a free fatty acid and generating an LPC. For 1-Oleoyl-LPC to be formed, the starting substrate must be 1-oleoyl-2-acyl-sn-glycero-3-phosphocholine.[3]

  • Reacylation: The generated LPC can be rapidly re-acylated back to PC by a family of enzymes known as Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), which utilize an acyl-CoA molecule as the acyl donor.[3][4] This reverse reaction is crucial for maintaining LPC homeostasis and for tailoring the fatty acid composition of cellular membranes.[1]

G PC 1-Oleoyl-2-acyl-sn-glycero-3-phosphocholine (PC) LPC This compound (LPC O-18:1) PC->LPC  Phospholipase A₂ (PLA₂) FFA Free Fatty Acid (from sn-2 position) LPC->PC  Lysophosphatidylcholine  Acyltransferase (LPCAT) AcylCoA Acyl-CoA CoA CoA-SH dummy1->LPC + dummy2->PC +

Diagram 1: The Lands Cycle for LPC Synthesis and Remodeling.
The Kennedy Pathway: De Novo PC Synthesis

The Kennedy pathway is the primary route for the de novo synthesis of PC in mammalian cells.[5][6] It does not directly produce LPC but generates the PC pool that serves as the substrate for the Lands cycle. The key steps are:

  • Choline Phosphorylation: Choline is phosphorylated by Choline Kinase (CK) to produce phosphocholine.

  • CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, converts phosphocholine to CDP-choline.[5]

  • PC Synthesis: Cholinephosphotransferase (CPT) catalyzes the final step, transferring the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule to form PC.[5][6]

These two pathways are interconnected; for example, the enzyme LPCAT1, central to the Lands cycle, can promote the degradation of CPT1 from the Kennedy pathway.[3][4]

G cluster_inputs Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase (CK) DAG Diacylglycerol (DAG) PC Phosphatidylcholine (PC) DAG->PC CTP CTP CDPCholine CDP-Choline CTP->CDPCholine Phosphocholine->CDPCholine CTP:phosphocholine cytidylyltransferase (CCT) CDPCholine->PC Cholinephosphotransferase (CPT)

Diagram 2: The Kennedy Pathway for De Novo PC Synthesis.
Other Contributing Pathways

In blood plasma, LPC can also be generated by the action of Lecithin-cholesterol acyltransferase (LCAT) . This enzyme catalyzes the transfer of a fatty acid from the sn-2 position of PC to free cholesterol, producing cholesteryl esters and LPC.[1][2]

Quantitative Data Summary

Quantitative analysis of LPC levels and the kinetics of related enzymes is crucial for understanding their metabolic regulation.

Physiological Concentrations of LPC
AnalyteMatrixOrganismConcentrationReference
Total LPCPlasmaHuman125 - 143 nmol/mL[1]
Oleoyl-LPCMyocardiumRatLess abundant than Palmitoyl- or Stearoyl-LPC[7]
Palmitoyl-LPCLiverMouse202.61 ± 24.60 ng/mg tissue[8]
Enzyme Kinetic Parameters
EnzymeSubstrate(s)KₘVₘₐₓSource / ConditionsReference
Phospholipase A₂Phosphatidylcholine4.9 mM82.5 nmol/h/mgHydrolysis Reaction[9]
Phospholipase A₂Lysophosphatidylcholine4.9 mM10.4 nmol/h/mgSynthesis Reaction[9]
LPCAT3 (human, recombinant)NBD-lyso-PC266.84 ± 3.65 µM39.76 ± 1.86 pmol/min/UpH 6.0, 30°C[10][11]
LPCAT3 (human, recombinant)Arachidonoyl CoA11.03 ± 0.51 µM39.76 ± 1.86 pmol/min/UpH 6.0, 30°C[10][11]

Experimental Protocols

Investigating the synthesis of 1-Oleoyl-LPC requires robust methods for measuring enzyme activity and quantifying lipid species.

Protocol: LPCAT Activity Assay in Cell Microsomes

This protocol measures the rate of PC synthesis from LPC and an acyl-CoA donor, reflecting the activity of LPCAT enzymes.[4][12]

Methodology Workflow

G A 1. Prepare Microsomes from Mammalian Cells B 2. Prepare Reaction Mix (Buffer, BSA, LPC, [3H]Oleoyl-CoA) A->B C 3. Initiate Reaction (Add microsomes to mix) B->C D 4. Incubate (e.g., 37°C for 10 min) C->D E 5. Stop Reaction & Extract Lipids (Bligh & Dyer method) D->E F 6. Separate Lipids (TLC or HPLC) E->F G 7. Quantify [3H]PC Product (Scintillation counting or Autoradiography) F->G

Diagram 3: Experimental Workflow for LPCAT Activity Assay.

Detailed Steps:

  • Microsome Preparation: Homogenize mammalian cells or tissues in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction, which is rich in ER-localized enzymes like LPCATs.

  • Reaction Setup: Prepare a reaction mixture in an assay buffer (e.g., 0.1 M potassium phosphate, pH 7.2). A typical reaction (final volume 200 µL) contains:

    • Microsomal protein (e.g., 10 µg)

    • LPC substrate (e.g., 3 µM 1-palmitoyl-sn-glycero-3-phosphocholine)

    • Acyl-CoA donor (e.g., 3 µM oleoyl-CoA spiked with [³H]oleoyl-CoA)

    • Fatty acid-free BSA (e.g., 12.5 µM) to bind lipids.[12]

  • Incubation: Initiate the reaction by adding the microsomal protein. Incubate at 37°C for a time period within the linear range of the reaction (e.g., 10 minutes).[12]

  • Lipid Extraction: Stop the reaction by adding 750 µL of a chloroform:methanol (B129727) (1:2, v/v) mixture, followed by the addition of an internal standard. Perform a Bligh and Dyer extraction to separate the lipid-containing organic phase.[12]

  • Analysis: Dry the organic phase under nitrogen. Resuspend the lipid extract and spot it onto a TLC plate. Develop the plate using a solvent system such as ethanol/triethylamine/chloroform/water (50:35:35:10).[4]

  • Quantification: Visualize the separated PC and LPC spots (e.g., with iodine vapor). Scrape the PC spot and quantify the incorporated radioactivity using liquid scintillation counting.

Protocol: Extraction and Quantification of 1-Oleoyl-LPC from Plasma

This protocol details a simplified, high-throughput method for extracting LPCs from plasma, followed by quantification using LC-MS/MS.[13]

Methodology Workflow

G A 1. Sample Preparation (2 µL Plasma + 1 mL Methanol + Internal Standard, e.g., 17:0-LPC) B 2. Vortex & Incubate (Vortex vigorously, then 10 min on ice) A->B C 3. Centrifuge (10,000 x g for 5 min) B->C D 4. Collect Supernatant (Transfer ~120 µL for analysis) C->D E 5. LC-MS/MS Analysis (Inject supernatant for quantification) D->E

Diagram 4: Workflow for LPC Extraction from Plasma (Methanol Method).

Detailed Steps:

  • Extraction:

    • In a microcentrifuge tube, add 1 mL of cold methanol containing a known amount of an internal standard (e.g., 100 pmol of 17:0-LPC).

    • Add 2 µL of plasma or serum to the methanol.[13]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant, which contains the extracted lipids.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Quantification:

    • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Separate lipids on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol/acetonitrile containing ammonium (B1175870) acetate).[12]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify 1-Oleoyl-LPC and the internal standard based on their unique precursor-to-product ion transitions.

    • Quantification: Calculate the concentration of 1-Oleoyl-LPC in the original sample by comparing its peak area to that of the known amount of internal standard.

Relevance in Research and Drug Development

The synthesis and accumulation of 1-Oleoyl-LPC are tightly regulated processes, and their dysregulation is linked to numerous diseases.

  • Inflammation and Cardiovascular Disease: LPCs are known to be pro-inflammatory and are found in high concentrations within oxidized low-density lipoprotein (oxLDL) particles, contributing to the development of atherosclerotic plaques.[1]

  • Neurological Disorders: LPC is used experimentally to induce demyelination, and alterations in its metabolism are implicated in diseases like multiple sclerosis.[1][14]

  • Therapeutic Targets: The key enzymes in the Lands cycle, particularly the various isoforms of PLA₂ and LPCATs, represent promising targets for drug development. Inhibitors or modulators of these enzymes could be used to control the levels of bioactive LPCs in disease states, offering new therapeutic avenues for inflammatory and metabolic disorders.

References

Physical and chemical properties of LPC(18:1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lysophosphatidylcholine (18:1)

Introduction

Lysophosphatidylcholine (LPC), a class of lysophospholipids, are generated from the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. Among the various species, 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, commonly known as LPC(18:1), is one of the most abundant and biologically active variants found in tissues and plasma.[1] It consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and a single oleic acid (18:1) acyl chain. LPC(18:1) is not merely a metabolic intermediate but a potent signaling molecule implicated in a wide array of physiological and pathological processes, including inflammation, neuropathic pain, demyelinating diseases, and cancer.[2][3][4][5] Its amphipathic nature allows it to interact with cell membranes and a variety of receptors, making it a molecule of significant interest for researchers and drug development professionals.

Physical and Chemical Properties

The physicochemical characteristics of LPC(18:1) are fundamental to its biological function, influencing its solubility, membrane interaction, and receptor binding. Quantitative data are summarized below.

PropertyValueSource(s)
IUPAC Name (2-{[(2R)-2-hydroxy-3-[(9Z)-octadec-9-enoyloxy]propyl phosphono]oxy}ethyl)trimethylazanium
Synonyms 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, PC(18:1/0:0), 1-Oleoylglycerophosphocholine[6][7][8]
Molecular Formula C26H52NO7P[6]
Average Molecular Weight 521.67 g/mol [9][10]
Monoisotopic Molecular Weight 521.3481 g/mol [9]
CAS Number 19420-56-5[6][8]
Physical State Solid[7]
Solubility Chloroform: Soluble[6][11]
DMSO: Soluble (up to 5 mg/mL)[6]
Ethanol: Soluble (up to 5 mg/mL)[6]
Ethanol:Water (1:1, v/v): Completely soluble with potential need for heating/sonication[11]
PBS (pH 7.2): 2 mg/mL[8]
Water: Very low solubility (Predicted: 0.00028 g/L)[7][9]
Critical Micelle Concentration (CMC) 7-50 µM (for LPC 16:0, dependent on temperature, pH, salt concentration)[12]
Predicted logP 2.38[9]

Biological Activity and Signaling Pathways

LPC(18:1) exerts pleiotropic effects by engaging multiple cell surface receptors and modulating intracellular pathways. Its roles range from immune modulation and pain signaling to regulating vascular tone and cell survival.

Role in Neuropathic Pain

LPC(18:1) levels are significantly elevated in the dorsal root ganglion (DRG) and cerebrospinal fluid following nerve injury.[2] It directly contributes to neuropathic pain by activating a specific G protein-coupled receptor, GPR132. This initiates a downstream cascade involving Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK), leading to neuronal sensitization and pain hypersensitivity.[2]

GPR132_Pathway cluster_input Stimulus cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling cluster_output Cellular Response LPC LPC(18:1) GPR132 GPR132 LPC->GPR132 PKC PKC Activation GPR132->PKC Gαq ERK ERK Phosphorylation PKC->ERK Pain Neuropathic Pain ERK->Pain

Caption: LPC(18:1)-induced neuropathic pain signaling via the GPR132-PKC-ERK pathway.

Dual Role in Immune Regulation

LPC(18:1) demonstrates a complex, context-dependent role in modulating the innate immune system, particularly through Toll-like receptors (TLRs). In the absence of classical ligands like lipopolysaccharide (LPS), LPCs can directly activate TLR4 and TLR2, triggering a pro-inflammatory response.[13] Conversely, in the presence of such ligands, LPCs can act as anti-inflammatory molecules by inhibiting TLR-mediated signaling. This dual activity highlights LPC as a critical regulator of immune homeostasis.

TLR_Modulation cluster_pro Pro-Inflammatory cluster_anti Anti-Inflammatory LPC LPC(18:1) Context1 Absence of Classical TLR Ligands LPC->Context1 Context2 Presence of Classical TLR Ligands LPC->Context2 TLR_Activation Direct TLR4/TLR2 Activation Context1->TLR_Activation Pro_Response Inflammatory Response TLR_Activation->Pro_Response TLR_Inhibition Inhibition of TLR-Mediated Signaling Context2->TLR_Inhibition Anti_Response Anti-Inflammatory Response TLR_Inhibition->Anti_Response

Caption: The dual, context-dependent role of LPC(18:1) in modulating TLR signaling.

Other Key Signaling Interactions
  • Vascular Function: LPC(18:1) can induce the expression of cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), which have vasoprotective effects.[13] However, it can also induce mitochondrial reactive oxygen species (mtROS), leading to eNOS uncoupling, reduced nitric oxide (NO) bioavailability, and endothelial dysfunction.[1][14]

  • Metabolic Regulation: By binding to receptors like GPR119 and GPR55, LPCs can trigger intracellular calcium mobilization, which is linked to increased glucose-stimulated insulin (B600854) secretion.[15]

  • Demyelinating Diseases: Exogenous LPC(18:1) has been shown to promote oligodendrocyte maturation and remyelination in the optic nerve, suggesting a therapeutic potential for diseases like multiple sclerosis. This effect is in stark contrast to LPC(18:0) (stearoyl), which has demyelinating effects.[3]

  • Ion Channel Activation: In sensory neurons, LPC(18:1) can activate transient receptor potential (TRP) channels, including TRPV1 and TRPC5, contributing to mechanical hypersensitivity and pain.[4]

Experimental Protocols & Methodologies

Accurate analysis of LPC(18:1) requires robust and validated experimental procedures, from sample extraction to detection and functional assessment.

Lipid Extraction from Biological Samples

A reliable lipid extraction is critical for accurate quantification. The Folch and MTBE methods are commonly used for their efficiency in recovering lysophospholipids from complex matrices like plasma or tissue homogenates.[16]

Lipid_Extraction_Workflow start Plasma or Tissue Homogenate add_istd Add Internal Standard (e.g., LPC 18:1-d7) start->add_istd add_solvents Add Solvents (e.g., Chloroform:Methanol 2:1) add_istd->add_solvents vortex Vortex & Incubate add_solvents->vortex phase_sep Add Water to Induce Phase Separation vortex->phase_sep centrifuge Centrifuge phase_sep->centrifuge collect Collect Lower Organic Phase centrifuge->collect drydown Dry Under Nitrogen & Reconstitute collect->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: A typical workflow for the extraction of LPC(18:1) for mass spectrometry analysis.

Detailed Protocol: Folch Method for Lipid Extraction [16]

  • To 40 µL of tissue homogenate (representing 2 mg wet tissue) or 10 µL of plasma in a 1.5 mL microcentrifuge tube, add an internal standard (e.g., LPC(18:1)-d7) to correct for extraction efficiency.[17]

  • Add 700 µL of a cold Chloroform:Methanol (2:1, v/v) solution.

  • Vortex the mixture for 10 seconds, followed by shaking for 1 hour at 4°C.

  • Induce phase separation by adding 200 µL of water.

  • Vortex vigorously for 10 seconds and centrifuge at 17,500 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform) for analysis.

Quantification by Tandem Mass Spectrometry (LC-MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for quantifying specific LPC species. A common method involves a precursor ion scan for the m/z 184 fragment, which is characteristic of the phosphocholine headgroup.[18]

  • Principle: The instrument is set to detect all parent ions that fragment to produce the m/z 184 daughter ion.

  • Chromatography: Reversed-phase liquid chromatography is used to separate different LPC species based on their acyl chain length and saturation prior to entering the mass spectrometer.

  • Instrumentation: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Positive ion mode is used to detect the [M+H]+ adducts of LPCs.

  • Quantification: The area under the curve for the specific m/z of LPC(18:1) (522.3) is compared to that of a known concentration of an internal standard (e.g., LPC 13:0 or a deuterated version like LPC 18:1-d7) to determine its absolute concentration.[17][18]

In Vivo Model: Neuropathic Pain

The spinal nerve ligation (SNL) model in mice is frequently used to study the role of LPC(18:1) in neuropathic pain.[2]

  • Surgery: Under anesthesia, the L5 spinal nerve of a mouse is isolated and tightly ligated. Sham-operated animals undergo the same procedure without nerve ligation.

  • LPC(18:1) Administration: To test its direct effects, LPC(18:1) can be administered via intraplantar or intrathecal injection.[2]

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold is measured in response to stimulation with calibrated von Frey filaments. A lower threshold indicates increased sensitivity.[2]

    • Thermal Hyperalgesia: The paw withdrawal latency is measured in response to a radiant heat source using the Hargreaves' method. A shorter latency indicates heightened pain sensitivity.[2]

  • Molecular Analysis: Following behavioral tests, tissues such as the DRG and spinal cord can be harvested to measure levels of LPC(18:1) and downstream signaling molecules (e.g., p-ERK, p-PKC) via Western blot or immunohistochemistry.[2]

Relevance in Research and Drug Development

The multifaceted nature of LPC(18:1) makes it a molecule of high interest in translational science.

  • Biomarker Development: Altered levels of LPC(18:1) have been associated with neuropathic pain, fibromyalgia, and drug-induced phospholipidosis, suggesting its potential as a diagnostic or prognostic biomarker.[2][4][19]

  • Therapeutic Target: Given its role in pain and inflammation, targeting the synthesis of LPC(18:1) or its downstream receptors (e.g., GPR132) presents a novel therapeutic strategy for chronic pain management.[2]

  • Drug Delivery: As a natural phospholipid and surfactant, LPCs are explored for their use in drug delivery systems, such as liposomes and lipid nanoparticles, to improve the stability and bioavailability of therapeutic agents.[20][21]

  • Neurodegenerative and Demyelinating Diseases: The discovery that LPC(18:1) promotes remyelination opens new avenues for developing treatments for diseases like multiple sclerosis.[3]

References

The Journey of a Bioactive Lipid: A Technical Guide to the Cellular Uptake and Metabolism of Oleoyl-Lysophosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oleoyl-lysophosphatidylcholine (18:1 LPC), a prominent species of lysophosphatidylcholine (B164491) (LPC) in human plasma, stands at the crossroads of lipid metabolism and cellular signaling. As a major component of oxidized low-density lipoprotein (oxLDL), its role in the pathology of diseases like atherosclerosis is of significant interest. Understanding the mechanisms by which cells internalize and metabolize this bioactive lipid is critical for developing therapeutic strategies targeting lipid-mediated signaling and inflammation. This technical guide provides an in-depth examination of the cellular uptake pathways, the key enzymatic processes governing its metabolic fate, and the downstream signaling cascades it influences. We consolidate quantitative data from multiple studies, present detailed experimental protocols for its study, and visualize complex pathways to offer a comprehensive resource for researchers in the field.

Cellular Uptake: A Multi-Step Process

The entry of oleoyl-LPC into the cell is not mediated by a single transporter protein but is rather a coordinated process involving extracellular carriers and the physical properties of the cell membrane.

1.1 Extracellular Transport and Delivery: In circulation, the majority of LPC (approximately 80%) is bound to albumin.[1] This binding serves two primary functions: it solubilizes the amphipathic LPC molecule in the aqueous environment of the plasma and acts as a buffer, regulating its bioavailability and preventing the detergent-like effects that high concentrations of free LPC could have on cell membranes.[1] Albumin facilitates the transport of oleoyl-LPC to the cell surface, where it is released for cellular uptake.

1.2 Transmembrane Movement: Once at the cell surface, the precise mechanism of oleoyl-LPC translocation across the plasma membrane is not fully elucidated but is thought to involve:

  • Passive Diffusion: As a lipid molecule, oleoyl-LPC can passively diffuse across the phospholipid bilayer, driven by its concentration gradient.

  • Membrane Microdomain Interaction: The uptake process may be facilitated by interactions with specific lipid microdomains or "lipid rafts" within the membrane, which can influence membrane fluidity and protein congregation.

  • Protein-Facilitated Transport: While no single dedicated LPC transporter has been identified for most cell types, the passage is likely assisted by various membrane proteins that affect lipid dynamics. Specialized transporters, such as MFSD2a, are known to be essential for LPC transport across the blood-brain barrier, highlighting that tissue-specific mechanisms exist.

The overall workflow for LPC cellular entry and initial processing is a cascade from circulation to intracellular availability.

G Overall Workflow of LPC Uptake and Metabolism Circulation Oleoyl-LPC in Circulation (Bound to Albumin) Extracellular Extracellular Space (Near Cell Surface) Circulation->Extracellular Transport Membrane Plasma Membrane Extracellular->Membrane Release from Albumin Signaling Signaling Cascades Extracellular->Signaling Extracellular Conversion (via Autotaxin) Cytosol Intracellular Oleoyl-LPC Membrane->Cytosol Translocation (Passive/Facilitated Diffusion) Metabolism Metabolic Fates Cytosol->Metabolism

Caption: High-level overview of oleoyl-LPC's journey from circulation to its intracellular fates.

Intracellular Metabolic Fates

Once inside the cell, oleoyl-LPC is rapidly metabolized via two primary, competing pathways. This rapid conversion is crucial, as high intracellular levels of LPC can be cytotoxic.

2.1 Reacylation to Phosphatidylcholine (The Lands Cycle): The predominant metabolic route is the reacylation of oleoyl-LPC to form phosphatidylcholine (PC), a key structural component of cellular membranes. This reaction is a cornerstone of the Lands cycle, a vital pathway for phospholipid remodeling. The reaction is catalyzed by a family of enzymes known as Lysophosphatidylcholine Acyltransferases (LPCATs) .

LPC (oleoyl) + Acyl-CoA → PC + CoA-SH

Several LPCAT isoforms exist with varying substrate specificities and tissue distributions:

  • LPCAT1: Expressed in the lung and spleen, LPCAT1 shows a preference for saturated acyl-CoAs like palmitoyl-CoA but also utilizes oleoyl-CoA.[2][3]

  • LPCAT3: As the major isoform in the liver, intestine, and macrophages, LPCAT3 is critical for incorporating polyunsaturated fatty acids into phospholipids.[4][5] It also efficiently uses monounsaturated acyl-CoAs.[6]

  • LPCAT4: This isoform demonstrates a clear preference for oleoyl-CoA (18:1) as an acyl donor.[7]

2.2 Hydrolysis to Lysophosphatidic Acid (LPA): A second, highly significant metabolic pathway occurs primarily in the extracellular environment but profoundly impacts intracellular signaling. The enzyme Autotaxin (ATX) , a secreted lysophospholipase D, hydrolyzes oleoyl-LPC to produce the potent signaling lipid lysophosphatidic acid (LPA) .

LPC (oleoyl) → LPA (oleoyl) + Choline (B1196258)

This conversion is a critical step in generating a powerful mitogen and chemoattractant that signals through a family of G-protein coupled receptors (GPCRs) known as LPA receptors (LPAR1-6).

G Core Metabolic Pathways of Oleoyl-LPC LPC Oleoyl-Lysophosphatidylcholine (Oleoyl-LPC) PC Phosphatidylcholine (PC) LPC->PC Reacylation (Lands Cycle) LPA Lysophosphatidic Acid (LPA) LPC->LPA Hydrolysis (Signaling) Choline Choline LPA->Choline + AcylCoA Oleoyl-CoA LPCATs LPCAT1, 3, 4 (Acyltransferase) AcylCoA->LPCATs LPCATs->PC ATX Autotaxin (ATX) (Lysophospholipase D) ATX->LPA

Caption: The two primary enzymatic pathways that determine the metabolic fate of oleoyl-LPC.

Downstream Signaling via the Autotaxin-LPA Axis

The conversion of LPC to LPA by autotaxin initiates a potent signaling cascade that influences cell proliferation, migration, and survival. LPA exerts its effects by binding to its specific cell-surface receptors (LPAR1-6).

LPA receptors couple to several heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to activate a range of downstream effector pathways:

  • RhoA Pathway (via Gα12/13): Leads to activation of Rho-associated kinase (ROCK), which mediates stress fiber formation, focal adhesion assembly, and cell migration.

  • PI3K/Akt Pathway (via Gαi/o): Promotes cell survival and proliferation by activating protein kinase B (Akt).

  • Ras/MAPK Pathway (via Gαi/o and Gαq/11): Activates the mitogen-activated protein kinase (MAPK/ERK) cascade, a central regulator of gene expression, cell growth, and differentiation.

  • PLC Pathway (via Gαq/11): Activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

G The Autotaxin-LPA-LPAR Signaling Axis cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular LPC Oleoyl-LPC ATX Autotaxin LPC->ATX LPA LPA ATX->LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K MAPK Ras/MAPK Activation Gi->MAPK RhoA RhoA G1213->RhoA Ca_PKC ↑ Ca2+ / PKC Activation PLC->Ca_PKC Akt Akt Activation PI3K->Akt ROCK ROCK Activation RhoA->ROCK CellResponse Cellular Responses (Proliferation, Migration, Survival) Ca_PKC->CellResponse Akt->CellResponse MAPK->CellResponse ROCK->CellResponse

Caption: Downstream signaling initiated by the conversion of LPC to LPA by autotaxin.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to oleoyl-LPC concentration and metabolism.

Table 1: Representative Concentrations of LPC

Parameter Value Context Source(s)
Total Plasma LPC 125 - 190 µM Healthy human individuals [1][8][9]
Oleoyl-LPC (18:1) ~10-20% of total Percentage of total LPC species in plasma [8][10]

| Intracellular LPC increase | 28 - 35 nmol/mg protein | In Huh-7 hepatocytes after 12h incubation with 600 µM saturated fatty acids |[11] |

Table 2: Kinetic Parameters of Human LPCAT Enzymes

Enzyme Substrate(s) Km / K0.5 (µM) Vmax (nmol/min/mg) Notes Source(s)
LPCAT3 lyso-PC 13.1 486 With 50 µM oleoyl-CoA as acyl donor. Exhibits cooperativity. [6]
LPCAT3 Monounsaturated Acyl-CoA - 759 With lyso-PC as acyl acceptor. Represents highest Vmax among acyl-CoA types. [6]
LPCAT3 Arachidonoyl-CoA 11.03 0.04 (pmol/min/unit) Assay used NBD-labeled lyso-PC. Vmax not directly comparable. [4][12]

| LPCAT4 | Oleoyl-CoA | - | - | Shows a clear substrate preference for oleoyl-CoA. |[7] |

Note: Kinetic parameters can vary significantly based on the experimental system (e.g., cell type, recombinant protein expression system, assay conditions).

Experimental Protocols & Methodologies

Studying the uptake and metabolism of oleoyl-LPC requires precise techniques for cell culture, labeling, extraction, and analysis.

5.1 Protocol: Oleoyl-LPC Uptake and Metabolism Assay

This protocol provides a framework for tracing the fate of oleoyl-LPC in a cultured endothelial cell line.

G Experimental Workflow for LPC Uptake & Metabolism Assay Start Start: Seed Endothelial Cells (e.g., EA.hy926) in 12-well plates Culture Culture to ~80% Confluency Start->Culture Incubate Incubate with Radiolabeled [14C]-Oleoyl-LPC (e.g., 50 µM) for various time points (0-60 min) Culture->Incubate Wash Wash Cells 3x with Ice-Cold PBS to remove extracellular tracer Incubate->Wash Lyse Lyse Cells & Scrape (e.g., in Methanol) Wash->Lyse Extract Perform Lipid Extraction (e.g., Bligh & Dyer method) Lyse->Extract Scint Scintillation Counting of an aliquot for total uptake Lyse->Scint Quantification of Total Uptake Analyze Analyze Lipid Extract Extract->Analyze TLC Thin-Layer Chromatography (TLC) to separate lipid species (LPC, PC, etc.) Analyze->TLC Separation LCMS LC-MS/MS for detailed species identification and quantification Analyze->LCMS Identification

Caption: A standardized workflow for quantifying the cellular uptake and metabolic conversion of LPC.

Methodology Details:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or the EA.hy926 cell line are cultured in appropriate media (e.g., DMEM with 10% FBS) in 12-well plates until they reach approximately 80-90% confluency.

  • Labeling: Prepare a working solution of [14C]-oleoyl-LPC complexed to fatty-acid-free bovine serum albumin (BSA) in serum-free media to a final concentration of 50 µM. Aspirate culture media, wash cells once with PBS, and add the labeling medium. Incubate for desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Termination and Washing: To stop the uptake, place plates on ice and aspirate the labeling medium. Immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove non-specifically bound and extracellular tracer, followed by a final wash with PBS alone.

  • Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells. Transfer the lysate to a glass tube. Perform a modified Bligh & Dyer extraction by adding chloroform (B151607) and water (or 0.9% NaCl) to achieve a final ratio of Chloroform:Methanol:Aqueous phase of 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis:

    • Total Uptake: An aliquot of the total cell lysate can be taken before extraction for liquid scintillation counting to determine the total amount of 14C incorporated into the cells.

    • Metabolite Separation: Carefully collect the lower organic phase from the extraction. Dry the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1). Spot the extract onto a silica (B1680970) TLC plate and develop using a solvent system such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v). Visualize spots using a phosphorimager or by scraping bands and performing scintillation counting. Identify metabolites (e.g., PC, LPC) by running standards in parallel.

    • Mass Spectrometry: For more detailed analysis, the lipid extract can be analyzed by LC-MS/MS to identify and quantify the specific molecular species of LPC and its metabolites.

5.2 Protocol: Enzymatic Assay for Intracellular LPC Quantification

This protocol, adapted from methods used to measure LPC in hepatocytes, allows for the colorimetric quantification of total intracellular LPC.[11]

  • Sample Preparation: Culture and treat cells as required. After treatment, wash cells with PBS and resuspend in a known volume of PBS.

  • Cell Lysis: Sonicate the cell suspension (e.g., 12 kHz for 15 seconds) to lyse the cells.

  • Protein Quantification: Measure the protein concentration of the lysate using a standard method (e.g., Bradford assay) for normalization.

  • Enzymatic Reaction:

    • Mix an aliquot of the cell lysate (e.g., 4 µL at 2 µg/µL protein) with 240 µL of a reaction buffer containing Tris-HCl, Triton X-100, CaCl₂, TOOS (a chromogenic substrate), peroxidase, glycerophosphorylcholine phosphodiesterase, and choline oxidase.

    • Incubate for 5 minutes at 37°C. This allows endogenous enzymes to react.

    • Add 80 µL of a lysophospholipase buffer containing Tris-HCl, Triton X-100, 4-aminoantipyrine, and lysophospholipase. This final enzyme initiates the specific LPC-degrading cascade.

  • Measurement: Incubate for a further 5 minutes at 37°C. Measure the absorbance at 570 nm. The cascade of enzymatic reactions ultimately produces H₂O₂, which reacts with the chromogenic substrates to produce a colored product proportional to the initial LPC concentration.

  • Quantification: Generate a standard curve using known concentrations of oleoyl-LPC to calculate the amount of LPC in the samples, typically expressed as nmol LPC per mg of total cell protein.

Conclusion and Future Directions

The cellular handling of oleoyl-LPC is a tightly regulated and dynamic process with profound implications for cell physiology and disease. Its uptake is a complex interplay of plasma protein transport and membrane biophysics, while its intracellular fate is a rapid enzymatic decision between structural incorporation into membranes via the Lands cycle or degradation into the potent signaling molecule LPA. The methodologies and data presented here provide a foundational guide for researchers investigating this critical lipid.

Future research should focus on identifying the specific membrane proteins and lipid structures that facilitate LPC's entry into different cell types, which could reveal novel targets for therapeutic intervention. Furthermore, elucidating the precise regulatory mechanisms that dictate the flux of LPC through either the reacylation or hydrolysis pathway will be key to understanding how cells balance structural needs with signaling demands, particularly in pathological states like inflammation and cancer.

References

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1): A Novel Biomarker for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments offer limited efficacy and are often accompanied by adverse side effects. The identification of objective biomarkers is crucial for improving diagnosis, patient stratification, and the development of novel analgesics. Emerging evidence strongly implicates 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), a specific lysophosphatidylcholine (B164491) species, as a key player in the pathophysiology of neuropathic pain and a promising biomarker. This technical guide provides a comprehensive overview of the role of LPC 18:1 in neuropathic pain, detailing the underlying signaling pathways, quantitative data from preclinical models, and standardized experimental protocols for its investigation.

Introduction: The Role of LPC 18:1 in Neuropathic Pain

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that have been increasingly recognized for their involvement in various pathological states, including inflammation and pain.[1] Recent studies have pinpointed a specific subtype, LPC 18:1, as a significant contributor to neuropathic pain following peripheral nerve injury.[2][3][4] In animal models of neuropathic pain, such as spinal nerve ligation (SNL), levels of LPC 18:1 are significantly elevated in the serum, dorsal root ganglion (DRG), and cerebrospinal fluid (CSF).[2][3][4] This upregulation of LPC 18:1 is not merely a correlational finding; direct administration of LPC 18:1 has been shown to induce pain-like behaviors, including mechanical allodynia and thermal hyperalgesia, in naive animals.[4] These findings strongly suggest that LPC 18:1 is a causative agent in the development and maintenance of neuropathic pain, making it a compelling biomarker and a potential therapeutic target.

Quantitative Data: LPC 18:1 Levels in a Preclinical Model of Neuropathic Pain

The following table summarizes the quantitative changes in LPC 18:1 levels observed in a mouse model of spinal nerve ligation (SNL)-induced neuropathic pain. These data highlight the significant upregulation of LPC 18:1 in key biological matrices associated with pain processing.

Biological MatrixConditionLPC 18:1 Level (Relative to Sham)Statistical SignificanceReference
SerumSNL Day 7Significantly Increasedp < 0.05[2][3]
Dorsal Root Ganglion (DRG)SNL Day 7Significantly Increasedp < 0.05[2][3]
Cerebrospinal Fluid (CSF)SNL Day 7Significantly Increasedp < 0.05[2][3]

Note: The exact fold-change can vary between studies. The data presented here is a qualitative summary of statistically significant increases reported in the literature.

Signaling Pathways Implicated in LPC 18:1-Mediated Neuropathic Pain

LPC 18:1 exerts its pro-nociceptive effects through the activation of specific signaling cascades within primary sensory neurons and glial cells. The primary pathway identified involves the G protein-coupled receptor 132 (GPR132), leading to the downstream activation of Protein Kinase C (PKC) and Extracellular signal-regulated Kinase (ERK).[2][3] Additionally, LPC 18:1 has been shown to activate transient receptor potential (TRP) ion channels, specifically TRPV1 and TRPM8, which are critical mediators of noxious stimuli.[1]

GPR132/PKC/ERK Signaling Pathway

Nerve injury leads to an increase in oxidative stress, which in turn promotes the synthesis of LPC 18:1.[2][3] LPC 18:1 then binds to and activates GPR132 on dorsal root ganglion (DRG) neurons. This activation initiates a downstream signaling cascade involving the activation of PKC and subsequently ERK.[2][3] Phosphorylated ERK (pERK) is a well-established marker of neuronal activation and contributes to the sensitization of nociceptive pathways, leading to the characteristic symptoms of neuropathic pain.

GPR132_PKC_ERK_Pathway cluster_PKC cluster_ERK Nerve_Injury Nerve Injury Oxidative_Stress Oxidative Stress Nerve_Injury->Oxidative_Stress LPC_18_1 LPC 18:1 Oxidative_Stress->LPC_18_1 GPR132 GPR132 LPC_18_1->GPR132 activates PKC PKC GPR132->PKC activates ERK ERK PKC->ERK phosphorylates pERK pERK Neuronal_Sensitization Neuronal Sensitization & Neuropathic Pain pERK->Neuronal_Sensitization

GPR132/PKC/ERK Signaling Pathway in Neuropathic Pain.
Activation of TRPV1 and TRPM8 Ion Channels

LPC 18:1 can also directly activate the ion channels TRPV1 and TRPM8, which are expressed in primary sensory neurons and are key transducers of thermal and mechanical stimuli.[1] The activation of these channels by LPC 18:1 leads to an influx of calcium ions, contributing to neuronal hyperexcitability and the sensation of pain.

TRP_Channel_Activation LPC_18_1 LPC 18:1 TRPV1 TRPV1 LPC_18_1->TRPV1 activates TRPM8 TRPM8 LPC_18_1->TRPM8 activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx TRPM8->Ca_Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Neuronal_Hyperexcitability

LPC 18:1-Mediated Activation of TRP Channels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LPC 18:1 in neuropathic pain.

Animal Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The SNL model is a widely used and reproducible method for inducing neuropathic pain in rodents.[2]

  • Anesthesia: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • Make a dorsal midline incision to expose the vertebrae at the L4-L6 level.

    • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.

    • Isolate the L5 spinal nerve and tightly ligate it with a silk suture.

  • Sham Control: Perform the same surgical procedure without the final ligation of the spinal nerve.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

Behavioral Assessment of Nociception

The von Frey test is the gold standard for assessing mechanical sensitivity.[3][5]

  • Acclimatization: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 30 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The mechanical withdrawal threshold is the lowest force that elicits a consistent withdrawal response.

The Hargreaves test is used to measure the latency of paw withdrawal to a thermal stimulus.[4][6][7][8]

  • Apparatus: Use a plantar test apparatus (Hargreaves apparatus) with a radiant heat source.

  • Acclimatization: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

  • Stimulation: Position the radiant heat source under the plantar surface of the hind paw and activate it.

  • Measurement: The apparatus automatically records the time until the animal withdraws its paw (paw withdrawal latency).

  • Cut-off Time: A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

Measurement of LPC 18:1 Levels
  • Sample Collection: Collect blood (for serum), DRG tissue, and CSF from anesthetized animals.

  • Lipid Extraction:

    • Homogenize tissue samples in a suitable buffer.

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (a modified Bligh-Dyer method).

    • The lower organic phase containing the lipids is collected and dried under nitrogen.

LC-MS/MS is the gold standard for the accurate quantification of specific lipid species.

  • Chromatography: Reconstitute the dried lipid extract in an appropriate solvent and inject it into a liquid chromatography system. Use a suitable column (e.g., C18) to separate the different lipid species.

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for the specific and sensitive detection and quantification of LPC 18:1.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., LPC 18:1-d7) for accurate quantification.

Molecular Analysis
  • Protein Extraction: Homogenize DRG tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against pPKC, total PKC, pERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

  • RNA Extraction: Extract total RNA from DRG tissue using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

  • qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for target genes (e.g., Il1b, Tnf) and a housekeeping gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

  • Tissue Preparation: Perfuse the animals with 4% paraformaldehyde and dissect the spinal cord. Post-fix the tissue and cryoprotect it in sucrose.

  • Sectioning: Cut transverse sections of the spinal cord using a cryostat.

  • Immunostaining:

    • Block the sections with a blocking solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).

    • Incubate the sections with primary antibodies against glial fibrillary acidic protein (GFAP) for astrocytes and ionized calcium-binding adapter molecule 1 (Iba-1) for microglia.

    • Wash the sections and incubate with fluorescently labeled secondary antibodies.

  • Imaging: Mount the sections with a mounting medium containing DAPI (for nuclear staining) and image them using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity or the number of activated glial cells in the dorsal horn of the spinal cord.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the role of LPC 18:1 in neuropathic pain.

Experimental_Workflow cluster_Molecular_Analysis Molecular Analysis Animal_Model Induce Neuropathic Pain (Spinal Nerve Ligation) Behavioral_Testing Assess Nociception (von Frey, Hargreaves) Animal_Model->Behavioral_Testing Sample_Collection Collect Samples (Serum, DRG, CSF, Spinal Cord) Behavioral_Testing->Sample_Collection LPC_Measurement Quantify LPC 18:1 (LC-MS/MS) Sample_Collection->LPC_Measurement Molecular_Analysis Molecular Analysis Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation LPC_Measurement->Data_Analysis Western_Blot Western Blot (pPKC, pERK) qPCR qPCR (Il1b, Tnf) IHC Immunohistochemistry (GFAP, Iba-1) Western_Blot->Data_Analysis qPCR->Data_Analysis IHC->Data_Analysis

Experimental Workflow for Investigating LPC 18:1 in Neuropathic Pain.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a key mediator and a robust biomarker for neuropathic pain. Its increased levels in relevant biological fluids and tissues, coupled with its direct pro-nociceptive effects, make it a valuable tool for both basic research and clinical drug development. Future research should focus on validating these preclinical findings in human patients with neuropathic pain. The development of sensitive and specific assays for LPC 18:1 in clinical samples could pave the way for its use as a diagnostic and prognostic biomarker. Furthermore, targeting the LPC 18:1 signaling pathway, for instance by developing antagonists for the GPR132 receptor, represents a promising novel therapeutic strategy for the management of neuropathic pain. This technical guide provides the foundational knowledge and detailed protocols necessary to advance our understanding of LPC 18:1 and to accelerate the development of new and effective treatments for this debilitating condition.

References

An In-depth Technical Guide to Intracellular Signaling Pathways Activated by LPC(18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lipid molecules that plays a crucial role in a multitude of physiological and pathological processes. Among the various LPC species, oleoyl-LPC (LPC(18:1)) has garnered significant attention for its diverse signaling functions. This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by LPC(18:1), with a focus on its receptors, downstream effectors, and cellular responses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in areas such as inflammation, neuropathic pain, cardiovascular disease, and metabolic disorders.

Data Presentation: Quantitative Effects of LPC(18:1)

The following tables summarize the key quantitative data from various studies on the effects of LPC(18:1) on different cellular systems and signaling pathways.

Table 1: Receptor Activation and Cellular Responses to LPC(18:1)

ParameterCell Type/SystemEffectLPC(18:1) ConcentrationCitation(s)
EC₅₀Mouse Aortic RingsAttenuation of Acetylcholine-induced relaxation115 nM (86.2–155 nM)[1][2]
EC₅₀Pannexin 1 (Panx1)Channel Activation10-50 µM range[3]
EC₅₀Pannexin 2 (Panx2)Channel Activation10-50 µM range[3]
Effective ConcentrationEA.hy926 endothelial cellsDecreased NO bioavailability60 µM[4][5]
Effective ConcentrationHuman Aortic Endothelial CellsInduction of mitochondrial ROS10 µmol/L
Effective ConcentrationDorsal Root Ganglion (DRG) NeuronsUpregulation of pPKC and pERK10 µM and 50 µM[6][7][8][9]
Effective ConcentrationPrimary Sensory NeuronsInduction of Calcium Transients1, 5, and 10 µM[10]

Table 2: LPC(18:1) in Neuropathic Pain Models

ModelTissue/FluidObservationLPC(18:1) Concentration/LevelCitation(s)
Spinal Nerve Ligation (Mouse)Serum, DRG, CSFSignificantly increased levelsNot specified[6][7][8]
In vivo administration (Mouse)Intraplantar injectionInduction of pain-related behavior10 µM and 50 µM[6][8]
In vivo administration (Mouse)Intrathecal injectionInduction of pain-related behavior5 µg and 15 µg[6][8]

Core Signaling Pathways Activated by LPC(18:1)

LPC(18:1) exerts its effects by activating several G-protein coupled receptors (GPCRs) and other cellular targets. The primary signaling cascades initiated by LPC(18:1) are detailed below.

GPR132 (G2A) Signaling in Neuropathic Pain

In the context of neuropathic pain, LPC(18:1) has been shown to signal through G-protein coupled receptor 132 (GPR132), also known as G2A.[6][7][8] This pathway is particularly relevant in dorsal root ganglion (DRG) neurons and glial cells.[6][7][8] Activation of GPR132 by LPC(18:1) leads to the subsequent activation of Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK).[6][7][8] This signaling cascade contributes to heightened pain responses and neuroinflammation.[6][7][8]

GPR132_Signaling LPC_18_1 LPC(18:1) GPR132 GPR132 (G2A) LPC_18_1->GPR132 Gq Gαq GPR132->Gq PLC PLC Gq->PLC PKC PKC PLC->PKC ERK ERK PKC->ERK Pain_Response Pain Response & Neuroinflammation ERK->Pain_Response

GPR132 signaling cascade initiated by LPC(18:1).
GPR119 Signaling and Metabolic Regulation

LPC(18:1) is an endogenous ligand for GPR119, a GPCR highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[11][12] The activation of GPR119 by LPC(18:1) stimulates the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[12] This signaling pathway plays a crucial role in glucose-dependent insulin (B600854) secretion.[12]

GPR119_Signaling LPC_18_1 LPC(18:1) GPR119 GPR119 LPC_18_1->GPR119 Gas Gαs GPR119->Gas AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion

GPR119 signaling pathway in metabolic regulation.
Modulation of Endothelial Function

LPC(18:1) significantly impacts endothelial cell function, primarily by modulating the bioavailability of nitric oxide (NO) and inducing the production of reactive oxygen species (ROS).[4][5] LPC(18:1) can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), which shifts its enzymatic activity from NO production to superoxide (B77818) generation.[4][5] This increase in ROS can further scavenge NO, leading to endothelial dysfunction, a key event in the pathogenesis of atherosclerosis.

Endothelial_Signaling LPC_18_1 LPC(18:1) eNOS_uncoupling eNOS Uncoupling LPC_18_1->eNOS_uncoupling ROS_Production Increased ROS Production (Superoxide) eNOS_uncoupling->ROS_Production NO_Bioavailability Decreased NO Bioavailability ROS_Production->NO_Bioavailability Scavenges NO Endothelial_Dysfunction Endothelial Dysfunction NO_Bioavailability->Endothelial_Dysfunction Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection DRG_Isolation 1. Isolate DRG neurons LPC_Stimulation 2. Stimulate with LPC(18:1) (e.g., 10-50 µM) DRG_Isolation->LPC_Stimulation Lysis 3. Lyse cells in RIPA buffer with protease/phosphatase inhibitors LPC_Stimulation->Lysis Quantification 4. Protein quantification (BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane with 5% BSA in TBST Transfer->Blocking Primary_Ab 8. Incubate with primary antibody (e.g., anti-pERK1/2) overnight at 4°C Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody for 1h at RT Primary_Ab->Secondary_Ab Detection 10. Detect with ECL substrate Secondary_Ab->Detection Calcium_Imaging_Workflow cluster_0 Cell Preparation and Loading cluster_1 Imaging and Data Acquisition Culture 1. Culture primary sensory neurons on coverslips Loading 2. Load cells with Fura-2 AM (e.g., 2-5 µM) for 30-60 min at 37°C Culture->Loading Wash 3. Wash cells to remove extracellular dye Loading->Wash Mount 4. Mount coverslip on microscope stage Wash->Mount Baseline 5. Record baseline fluorescence (340/380 nm excitation) Mount->Baseline Stimulation 6. Perfuse with LPC(18:1) (e.g., 1-10 µM) Baseline->Stimulation Recording 7. Record fluorescence changes over time Stimulation->Recording Analysis 8. Calculate 340/380 nm ratio to determine [Ca²⁺]i Recording->Analysis cAMP_Assay_Workflow cluster_0 Cell Stimulation cluster_1 Detection Cell_Seeding 1. Seed GPR119-expressing cells in a microplate Stimulation 2. Treat cells with LPC(18:1) and a phosphodiesterase inhibitor (e.g., IBMX) Cell_Seeding->Stimulation Incubation 3. Incubate for a defined period (e.g., 30 min) Stimulation->Incubation Lysis_and_Detection 4. Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Incubation->Lysis_and_Detection Incubation_2 5. Incubate for 1 hour at RT Lysis_and_Detection->Incubation_2 Readout 6. Read HTRF signal on a compatible plate reader Incubation_2->Readout

References

The Interaction of Lysophosphatidylcholine (18:1) with G Protein-Coupled Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lysophospholipids generated from the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2). As a major component of oxidized low-density lipoprotein (oxLDL), LPC has been implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and neuropathic pain.[1][2][3] The oleoyl (B10858665) species, LPC(18:1), is one of the most abundant forms in human plasma and is a key signaling molecule that exerts its effects, in part, by interacting with several G protein-coupled receptors (GPCRs).[4][5]

GPCRs represent the largest family of cell surface receptors and are crucial targets for drug discovery due to their involvement in a wide array of signaling pathways.[6] Understanding the specific interactions between LPC(18:1) and its cognate GPCRs is critical for elucidating its biological functions and for the development of novel therapeutics targeting these pathways. This technical guide provides an in-depth overview of the current knowledge on the interaction of LPC(18:1) with key GPCRs, focusing on quantitative data, downstream signaling pathways, and detailed experimental protocols.

Key GPCRs Interacting with LPC(18:1)

Current research has identified several GPCRs as receptors or modulators for LPC(18:1), with the most significant evidence pointing towards GPR119, GPR55, and GPR132 (also known as G2A). While other receptors like GPR40 and GPR4 have been investigated, their direct interaction with LPC remains less clear or has been contested.[7]

GPR119: The Insulin (B600854) Secretion Modulator

GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is recognized as a key regulator of glucose homeostasis.[8] LPC(18:1) has been identified as an endogenous ligand for GPR119, promoting glucose-dependent insulin secretion.[8][9] Cryo-electron microscopy studies have revealed that LPC(18:1) binds within a pocket formed by the transmembrane helices of GPR119.[10]

Signaling Pathway: LPC(18:1) binding to GPR119 primarily couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately enhances glucose-stimulated insulin secretion (GSIS).[8]

GPR119_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC LPC (18:1) GPR119 GPR119 LPC->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Enhanced Glucose-Stimulated Insulin Secretion PKA->Response Leads to

Caption: GPR119 signaling pathway activated by LPC(18:1).
GPR55: The Calcium Mobilizer

GPR55 is expressed in various tissues and has been implicated in processes like neuropathic pain and cancer cell signaling.[12] Several studies have demonstrated that LPC species, including LPC(18:1), can act as ligands for GPR55, inducing intracellular calcium mobilization in a GPR55-dependent manner.[12][13] This effect is often stronger than that evoked by other proposed endogenous agonists.[12] Molecular modeling suggests that LPC(18:1) interacts strongly with the receptor's binding site.[12]

Signaling Pathway: The activation of GPR55 by LPC(18:1) is coupled to the Gαq/11 subunit. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC LPC (18:1) GPR55 GPR55 LPC->GPR55 Binds Gaq Gαq/11 GPR55->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ Release ER->Ca2 Triggers GPR132_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPC LPC (18:1) GPR132 GPR132 (G2A) LPC->GPR132 Interacts with/ Modulates G_protein G Protein (e.g., Gq) GPR132->G_protein Activates PKC PKC G_protein->PKC Activates via PLC/DAG ERK p-ERK PKC->ERK Phosphorylates Response Cell Migration, Pain Signaling ERK->Response Leads to Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis A 1. Seed GPR55-expressing cells (e.g., PC-3) in a 96-well plate B 2. Culture for 24-48 hours A->B C 3. Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) in assay buffer B->C D 4. Incubate for 30-60 min at 37°C C->D E 5. Wash cells to remove excess dye D->E F 6. Place plate in a fluorometric imaging plate reader (FLIPR) or similar instrument E->F G 7. Record baseline fluorescence F->G H 8. Add LPC(18:1) solution (and/or antagonists for control) G->H I 9. Immediately record fluorescence changes over time (e.g., for 180 seconds) H->I J 10. Quantify the peak fluorescence intensity relative to baseline I->J K 11. Generate dose-response curves and calculate EC50 values J->K

References

A Deep Dive into the Biosynthesis of 1-Oleoyl-sn-glycero-3-phosphocholine in Rat Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 1-Oleoyl-sn-glycero-3-phosphocholine, a specific molecular species of phosphatidylcholine, within rat tissues. Understanding the intricate pathways and enzymatic activities involved in its synthesis is crucial for various fields, including lipid metabolism research, drug development targeting lipid signaling, and the study of membrane biology. This document details the primary biosynthetic route, summarizes key enzymatic data, and provides foundational experimental protocols for its investigation.

The Primary Biosynthetic Pathway: The Kennedy Pathway

The synthesis of this compound in rat tissues predominantly occurs via the Kennedy pathway, also known as the CDP-choline pathway. This fundamental metabolic route is responsible for the de novo synthesis of all phosphatidylcholines. The pathway involves a series of enzymatic steps, culminating in the transfer of a phosphocholine (B91661) headgroup to a diacylglycerol backbone.

The biosynthesis of lecithin (B1663433) (phosphatidylcholine) from choline (B1196258) is a rapid process observed in all organs of the rat[1]. The final and committing step in this pathway is the reaction catalyzed by cholinephosphotransferase, where cytidine (B196190) diphosphate-choline (CDP-choline) reacts with diacylglycerol to form phosphatidylcholine and cytidine monophosphate (CMP)[1]. While this pathway is ubiquitous, the specific incorporation of an oleoyl (B10858665) group at the sn-1 position is dependent on the availability of 1-oleoyl-containing diacylglycerol precursors.

Below is a diagram illustrating the key steps of the Kennedy pathway leading to the formation of this compound.

Kennedy_Pathway cluster_0 Glycerol-3-phosphate Acylation cluster_1 Diacylglycerol Formation cluster_2 Phosphocholine Headgroup Synthesis cluster_3 Final Synthesis Step G3P Glycerol-3-phosphate LPA 1-Acyl-sn-glycero-3-phosphate (Lysophosphatidic Acid) G3P->LPA Glycerol-3-phosphate acyltransferase PA 1,2-Diacyl-sn-glycero-3-phosphate (Phosphatidic Acid) LPA->PA 1-Acylglycerol-3-phosphate acyltransferase DAG 1-Oleoyl-2-acyl-sn-glycerol (Diacylglycerol) PA_ref->DAG Phosphatidate phosphohydrolase Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Final_Product This compound DAG_ref->Final_Product Choline phosphotransferase CDP_Choline_ref->Final_Product Choline phosphotransferase

Biosynthesis via the Kennedy Pathway.

Quantitative Data on Enzyme Activities

While specific quantitative data for the biosynthesis of this compound is limited in the surveyed literature, valuable insights can be drawn from studies on related phosphatidylcholine species and the enzymes governing their synthesis. The activity of key enzymes in this pathway has been measured in various rat tissues, with the microsomal fraction being the primary site of synthesis.

EnzymeSubstrate(s)TissueSpecific ActivityKmOptimal pHReference(s)
Cholinephosphotransferase 1-Alkyl-2-acetyl-sn-glycerol, CDP-cholineSpleen (microsomes)Highest among tissues examined-8.0[2]
Cholinephosphotransferase Diacylglycerol---8.5[2]
Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase Acetyl-CoASpleen (microsomes)~10 nmol/min/mg protein67 µM-[3]
Acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase 1-Alkyl-2-lyso-sn-glycero-3-phosphocholineSpleen (microsomes)-30 µM (optimal concentration)-[3]
1-O-alkyl-2-lyso-sn-glycero-3-phosphocholine:acetyl-CoA acetyltransferase Acetyl-CoASpleen (purified enzyme)0.317 ± 0.089 µmol/min/mg protein137 ± 13 µM~8[4]
Phosphatidate phosphohydrolase PhosphatidateLiver (particle-free supernatant)~5-fold increase 6h after subtotal hepatectomy--[5]

Note: The data presented for acetyltransferases relate to the synthesis of platelet-activating factor and provide a comparative context for acyltransferase activities in rat tissues. The activity of cholinephosphotransferase is crucial for the final step of this compound synthesis.

Detailed Experimental Protocols

The investigation of this compound biosynthesis relies on a set of core biochemical assays. The following protocols are based on methodologies described for similar lipid molecules and can be adapted for the specific study of the oleoyl species.

Preparation of Microsomes from Rat Tissues

Microsomes are essential for studying the enzymes of the Kennedy pathway, as many are membrane-bound.

Objective: To isolate the microsomal fraction from various rat tissues (e.g., liver, spleen, lung).

Materials:

  • Rat tissue of interest

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Potter-Elvehjem homogenizer

Procedure:

  • Euthanize the rat and immediately excise the desired tissue.

  • Place the tissue in ice-cold homogenization buffer.

  • Mince the tissue finely with scissors.

  • Homogenize the minced tissue in 4 volumes of homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (post-mitochondrial fraction).

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosol).

  • Resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

Cholinephosphotransferase Assay

This assay measures the final step in the de novo synthesis of phosphatidylcholine.

Objective: To determine the activity of cholinephosphotransferase in microsomal preparations.

Materials:

  • Microsomal preparation

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 1 mM DTT)

  • [14C]CDP-choline (radiolabeled substrate)

  • 1,2-Dioleoyl-sn-glycerol (substrate)

  • Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter and fluid

Procedure:

  • Prepare the reaction mixture containing assay buffer, a known amount of microsomal protein, and 1,2-dioleoyl-sn-glycerol.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [14C]CDP-choline.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding chloroform:methanol (2:1 v/v).

  • Extract the lipids from the reaction mixture.

  • Separate the radiolabeled this compound from the unreacted [14C]CDP-choline using TLC.

  • Scrape the spot corresponding to phosphatidylcholine into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of product formed per minute per mg of protein.

The following diagram outlines the general workflow for studying the biosynthesis of this compound.

Experimental_Workflow cluster_0 Tissue Preparation cluster_1 Subcellular Fractionation cluster_2 Enzyme Assay cluster_3 Data Analysis Tissue_Harvest Harvest Rat Tissue (e.g., Liver, Spleen) Homogenization Homogenization Tissue_Harvest->Homogenization Centrifugation_Low Low-Speed Centrifugation (10,000 x g) Centrifugation_High Ultracentrifugation (100,000 x g) Centrifugation_Low->Centrifugation_High Collect Supernatant Microsomes Isolate Microsomal Pellet Centrifugation_High->Microsomes Collect Pellet Incubation Incubate Microsomes with Substrates (e.g., [14C]CDP-choline, 1,2-Dioleoyl-sn-glycerol) Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantification of Radiolabeled Product TLC->Quantification Activity_Calculation Calculate Specific Activity Quantification->Activity_Calculation

Experimental Workflow for Biosynthesis Study.

Concluding Remarks

The biosynthesis of this compound is a critical process for maintaining membrane integrity and cellular signaling in rat tissues. The Kennedy pathway serves as the primary route for its de novo synthesis, with cholinephosphotransferase playing a pivotal role in the final step. While direct quantitative data for this specific phospholipid species is not extensively available, the provided protocols and enzymatic data for related compounds offer a solid foundation for its investigation. Further research focusing on the substrate specificity of the acyltransferases and cholinephosphotransferase for oleoyl-containing lipids will provide a more detailed understanding of the regulation of this compound levels in different physiological and pathological states. This knowledge is paramount for the development of novel therapeutic strategies targeting lipid metabolism.

References

Oleoyl-lysophosphatidylcholine: A Lipid Mediator at the Crossroads of Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-lysophosphatidylcholine (LPC(18:1)) is a bioactive lysophospholipid that has garnered significant attention in the field of lipidomics due to its multifaceted roles in cellular signaling and its implications in a variety of physiological and pathological processes. As a major component of lysophosphatidylcholines (LPCs) in human plasma, LPC(18:1) is emerging as a critical signaling molecule and a potential biomarker for various diseases, including cancer and cardiovascular conditions. This technical guide provides a comprehensive overview of LPC(18:1), focusing on its quantitative analysis, experimental methodologies, and its role in key signaling pathways.

Quantitative Data on Oleoyl-lysophosphatidylcholine

The concentration of LPC(18:1) in biological fluids, particularly plasma, is dynamically regulated and can be significantly altered in disease states. The following tables summarize quantitative data from various studies, providing a comparative overview of LPC(18:1) levels in different conditions.

Condition Sample Type LPC(18:1) Concentration/Change Reference
Healthy IndividualsPlasmaRanges from 125 to 143 nmol/mL (for total LPC)[1]
Healthy IndividualsPlasmaNormal concentration of total LPC is about 200–300 μM[2]
Colorectal CancerPlasmaSignificantly decreased levels compared to controls[3][4][5]
Melanoma with Lymph Node MetastasisPlasmaIncreased levels compared to patients without metastasis[6]
AtherosclerosisAdvanced PlaquesSignificantly elevated levels[7][8][9]
Cardiovascular RiskPlasmaSignificantly reduced in subjects with elective coronary artery bypass grafting[7][8][9]
AgingPlasmaLevels increase moderately during normal aging[10]
Alzheimer's DiseasePlasmaStrikingly elevated levels, mimicking accelerated aging[10]

Experimental Protocols for Oleoyl-lysophosphatidylcholine Analysis

The accurate quantification of LPC(18:1) is crucial for understanding its biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation from Plasma/Serum

This protocol outlines a common method for extracting lysophospholipids from plasma or serum for LC-MS/MS analysis.[11]

Materials:

  • Plasma or serum samples

  • Methanol (B129727) (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Internal Standard (IS): LPC(17:0) or other deuterated LPC standard (e.g., LPC(18:1)-d7)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to the sample to a final concentration appropriate for the analytical method (e.g., 10 µM).

  • Protein Precipitation and Lipid Extraction:

    • Add 500 µL of ice-cold methanol to the sample.[12]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.

    • Incubate the mixture on ice for 10 minutes.

    • Alternatively, a mixture of chloroform and methanol (2:1, v/v) can be used for a more comprehensive lipid extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new clean tube.

  • Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of methanol and isopropanol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the quantification of LPC(18:1) using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer like ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid or ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for LPC(18:1) and the internal standard.

    • LPC(18:1) transition: m/z 522.4 -> m/z 184.1 (the choline (B1196258) headgroup fragment).

    • LPC(17:0) IS transition: m/z 510.4 -> m/z 184.1.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Data Analysis: Quantify LPC(18:1) by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of LPC(18:1).

Signaling Pathways and Biological Functions

LPC(18:1) exerts its biological effects by interacting with specific cell surface receptors and modulating various downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Signaling

LPC(18:1) is known to be a ligand for several G-protein coupled receptors, including G2A and GPR4.[13][14] Activation of these receptors can lead to a variety of cellular responses.

LPC_Signaling_Pathway LPC181 Oleoyl-LPC (18:1) GPCR GPCRs (G2A, GPR4) LPC181->GPCR Binds to eNOS eNOS uncoupling LPC181->eNOS G_alpha Gα subunits GPCR->G_alpha Activates RhoA RhoA G_alpha->RhoA MAPK MAP Kinase (ERK1/2) G_alpha->MAPK Cellular_Responses Cellular Responses: - Inflammation - Endothelial Dysfunction - Cell Migration - Apoptosis RhoA->Cellular_Responses MAPK->Cellular_Responses ROS Increased ROS Production eNOS->ROS ROS->Cellular_Responses

Oleoyl-LPC (18:1) signaling cascade through GPCRs.

Upon binding to its receptors, LPC(18:1) can activate downstream signaling pathways involving small GTPases like RhoA and the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[1] These pathways are central to regulating cellular processes such as inflammation, cell migration, and apoptosis.[15]

Induction of Oxidative Stress

LPC(18:1) has been shown to induce endothelial nitric oxide synthase (eNOS) uncoupling, leading to the production of reactive oxygen species (ROS) instead of nitric oxide (NO).[16][17] This shift contributes to endothelial dysfunction and the pro-inflammatory environment observed in conditions like atherosclerosis.

Experimental Workflow for Lipidomics Analysis

A typical lipidomics workflow for the analysis of LPC(18:1) from biological samples involves several key stages, from sample collection to data analysis.

Lipidomics_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Sample_Preparation 2. Sample Preparation - Homogenization - Internal Standard Spiking - Lipid Extraction Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (Reversed-Phase HPLC/UHPLC) Sample_Preparation->LC_Separation MS_Analysis 4. MS/MS Analysis (ESI-MS/MS, MRM) LC_Separation->MS_Analysis Data_Processing 5. Data Processing - Peak Integration - Normalization MS_Analysis->Data_Processing Data_Analysis 6. Data Analysis - Quantification - Statistical Analysis Data_Processing->Data_Analysis Interpretation 7. Biological Interpretation Data_Analysis->Interpretation

A typical workflow for LPC(18:1) lipidomics analysis.

This workflow highlights the critical steps necessary for obtaining reliable and reproducible quantitative data on LPC(18:1) and other lipids.[18][19][20]

Conclusion

Oleoyl-lysophosphatidylcholine is a pivotal lipid mediator with diverse and context-dependent biological functions. Its altered levels in various diseases underscore its potential as a diagnostic and prognostic biomarker. The methodologies outlined in this guide provide a robust framework for the accurate quantification and functional characterization of LPC(18:1). A deeper understanding of its signaling pathways and regulatory mechanisms will be crucial for the development of novel therapeutic strategies targeting lipid-mediated diseases. As the field of lipidomics continues to advance, the importance of LPC(18:1) in health and disease is likely to become even more apparent, offering new avenues for research and drug development.

References

The Effect of Oleoyl-Lysophosphatidylcholine (LPC 18:1) on Reactive Oxygen Species (ROS) Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-lysophosphatidylcholine (LPC 18:1), a prominent species of lysophosphatidylcholine (B164491) found in plasma and oxidized low-density lipoproteins (oxLDL), is a bioactive lipid mediator implicated in a range of physiological and pathological processes.[1][2][3] Its role in cellular signaling is multifaceted, influencing inflammation, endothelial function, and cell proliferation.[3][4] A critical aspect of its bioactivity is its ability to modulate intracellular levels of reactive oxygen species (ROS), highly reactive molecules that function as both essential signaling intermediates and potent mediators of cellular damage. This guide provides an in-depth examination of the mechanisms by which LPC (18:1) influences ROS production, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of LPC (18:1)-Induced ROS Production

LPC (18:1) stimulates ROS production through several distinct and interconnected pathways, primarily involving mitochondria, NADPH oxidases, and the uncoupling of endothelial nitric oxide synthase (eNOS). The specific mechanism can be cell-type dependent and influenced by the local microenvironment.

Mitochondrial ROS (mtROS) Production

Several studies identify mitochondria as a primary source of ROS in response to LPC (18:1) stimulation.[5][6][7][8] The proposed mechanism involves LPC (18:1) triggering an influx of intracellular calcium (Ca2+).[6][9] This elevation in cytosolic Ca2+ leads to its uptake by mitochondria, which in turn increases proton leak and mitochondrial oxygen consumption, resulting in the generation of superoxide (B77818) radicals.[6][9] This process appears to be independent of NADPH oxidase activity in certain cell types, such as human aortic endothelial cells (HAECs).[6][9]

G LPC LPC (18:1) Ca_Influx Cytosolic Ca²⁺ Influx LPC->Ca_Influx Induces Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_Influx->Mito_Ca Leads to Proton_Leak Increased Proton Leak Mito_Ca->Proton_Leak Causes O2_Reduction Mitochondrial O₂ Reduction Mito_Ca->O2_Reduction Causes mtROS Mitochondrial ROS (Superoxide) Proton_Leak->mtROS O2_Reduction->mtROS EC_Activation Endothelial Cell Activation (e.g., ICAM-1 expression) mtROS->EC_Activation Mediates

LPC (18:1)-induced mitochondrial ROS (mtROS) production pathway.[6][9]
NADPH Oxidase (NOX) Activation

LPC is known to stimulate ROS production via the activation of NADPH oxidase (NOX) enzymes in various cell types, including endothelial cells and vascular smooth muscle cells.[2][10][11] This signaling cascade can be initiated by LPC binding to G protein-coupled receptors, such as GPR132 (also known as G2A).[12][13] Receptor activation leads to downstream signaling involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK), which in turn promotes the assembly and activation of the NOX complex, leading to superoxide production.[12][14]

G LPC LPC (18:1) GPR132 GPR132 (G2A Receptor) LPC->GPR132 Binds to PKC PKC Activation GPR132->PKC Activates ERK ERK Phosphorylation PKC->ERK Activates NOX NADPH Oxidase (NOX) Activation ERK->NOX Leads to ROS ROS Production (Superoxide) NOX->ROS Inflammation Inflammation Neuropathic Pain ROS->Inflammation Contributes to

LPC (18:1) signaling via GPR132 to activate NADPH oxidase.[12]
eNOS Uncoupling

In vascular endothelial cells, LPC (18:1) can induce endothelial nitric oxide synthase (eNOS) uncoupling.[5][8][15] Under normal conditions, eNOS produces nitric oxide (NO), a key signaling molecule in vasodilation. However, LPC (18:1) can cause the disruption of the active eNOS dimer into monomers.[5][8] This uncoupled eNOS monomer no longer produces NO but instead generates superoxide anions, contributing to oxidative stress and reducing NO bioavailability.[5][15] This reduction in NO and increase in ROS leads to endothelial dysfunction.[5][8][16]

G LPC LPC (18:1) eNOS_Dimer Active eNOS Dimer LPC->eNOS_Dimer Disrupts NO Nitric Oxide (NO) eNOS_Dimer->NO Produces eNOS_Monomer Uncoupled eNOS Monomer eNOS_Dimer->eNOS_Monomer Becomes Dysfunction Endothelial Dysfunction Impaired Vasorelaxation NO->Dysfunction Prevents ROS ROS (Superoxide) eNOS_Monomer->ROS Produces ROS->Dysfunction

Mechanism of LPC (18:1)-induced eNOS uncoupling and ROS production.[5][15]

Quantitative Data on LPC (18:1)-Induced ROS Production

The effect of LPC (18:1) on ROS production is concentration- and cell-type dependent. The following table summarizes quantitative findings from various studies.

Cell Type / ModelLPC (18:1) ConcentrationEffect on ROS ProductionMeasurement TechniqueKey Findings & ContextReference
Human Aortic Endothelial Cells (HAECs)10 µMSignificant IncreaseFlow Cytometry (MitoSOX)LPC (18:1) induced mitochondrial ROS (mtROS).[6]
Endothelial EA.hy926 Cells60 µM (with 5% FBS)Increased Intracellular ROSFluorometry (H₂DCFDA)The increase was preventable by the superoxide scavenger Tiron.[5][7]
Endothelial EA.hy926 Cells10 µM (serum-free)Increased ROS ProductionFluorometry (H₂DCFDA)A lower concentration was effective in the absence of serum/albumin.[5][15]
Endothelial EA.hy926 Cells60 µM (with 5% FBS)Increased SuperoxideFluorometry (DHE)Specifically demonstrated an increase in superoxide anion levels.[5][15]
Endothelial EA.hy926 Cells10 µM (serum-free)Increased Extracellular H₂O₂Fluorometry (Amplex Red)Showed LPC (18:1) increases release of ROS into the extracellular space.[7][16]
Mouse Aortic Rings10 µMIncreased Superoxide AnionNot specifiedLPC (18:1) had a lower potency for superoxide induction compared to LPC (16:0).[17]
Tobacco LeavesNot specifiedBiphasic ROS AccumulationNot specifiedInduced biphasic kinetics in ROS production, linked to NADPH oxidase.[18]
Neutrophils1 µMInhibition of ROS ProductionChemiluminescenceIn contrast to endothelial cells, LPC (18:1) inhibited fMLP-induced oxidant production.[1][19]

Experimental Protocols

Accurate measurement of ROS is critical for studying the effects of LPC (18:1). Below are detailed methodologies for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the impact of LPC (18:1) on cellular ROS levels and associated signaling pathways.

G cluster_ros ROS Detection Methods Start Start: Seed Cells (e.g., EA.hy926, HAECs) Culture Cell Culture (24-48h to confluence) Start->Culture Pretreat Optional: Pre-incubation with Inhibitors (e.g., Tiron, L-NNA, Apocynin) Culture->Pretreat LPC_Treat LPC (18:1) Treatment (e.g., 10-60 µM for 15 min - 1h) Culture->LPC_Treat No Inhibitor Pretreat->LPC_Treat ROS_Measure ROS Measurement LPC_Treat->ROS_Measure Lysate Cell Lysis LPC_Treat->Lysate Data Data Analysis & Interpretation ROS_Measure->Data Intra Intracellular (H₂DCFDA, DHE) Analysis Downstream Analysis (e.g., Western Blot for p-ERK) Lysate->Analysis Analysis->Data Mito Mitochondrial (MitoSOX) Extra Extracellular (Amplex Red)

A generalized experimental workflow for studying LPC (18:1)-induced ROS.
Protocol 1: Measurement of Intracellular ROS using H₂DCFDA

This protocol is adapted from methodologies used to assess total intracellular ROS in endothelial cells.[5][7][8]

  • Cell Seeding: Plate endothelial cells (e.g., EA.hy926) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash cells once with phosphate-buffered saline (PBS). Incubate cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) in PBS for 20 minutes at 37°C. This dye is cell-permeable and becomes fluorescent upon oxidation.

  • Inhibitor Pre-treatment (Optional): If investigating specific pathways, pre-incubate cells with pharmacological inhibitors for 20-30 minutes. Examples include:

    • Tiron (100 µM): Superoxide scavenger.[5][7]

    • L-NNA (100 µM): eNOS inhibitor.[5][7]

    • VAS-2870 (10 µM) or Apocynin (100 µM): NADPH oxidase inhibitors.[5][7]

    • DPI (10 µM): Flavin-containing enzyme inhibitor (inhibits NOX, eNOS, and mitochondrial complexes).[5][7]

  • LPC (18:1) Stimulation: Expose cells to LPC (18:1) (e.g., 60 µM) in a medium containing 5% Fetal Bovine Serum (FBS) for 15 minutes at 37°C. Include a vehicle control (PBS).[5][7]

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Normalization: After measurement, determine the protein content in each well (e.g., using a Sulforhodamine B (SRB) assay) to normalize the fluorescence signal to cell number.

Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red

This protocol is designed to specifically measure superoxide originating from the mitochondria.[6][9]

  • Cell Preparation: Culture primary cells like HAECs in appropriate multi-well plates.

  • LPC (18:1) Treatment: Treat cells with LPC (18:1) (e.g., 10 µM) for the desired time (e.g., 1 hour).

  • Dye Loading: Following treatment, incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide indicator for 10-20 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer (e.g., HBSS or PBS).

  • Analysis:

    • Flow Cytometry: For quantitative analysis, detach cells and analyze them on a flow cytometer (e.g., using the PE channel).

    • Fluorescence Microscopy: For visualization, analyze cells directly on a fluorescence microscope.

  • Data Interpretation: An increase in red fluorescence intensity indicates an increase in mitochondrial superoxide production.

Protocol 3: Western Blot for Signaling Proteins (p-PKC, p-ERK)

This protocol is used to assess the activation of upstream signaling kinases involved in LPC (18:1)-induced ROS production.[12]

  • Cell Treatment and Lysis: Treat cells (e.g., in a 6-well plate) with LPC (18:1) for the appropriate duration (e.g., 2 hours for p-PKC analysis).[12] After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the phosphorylated form of the target protein (e.g., anti-p-PKC, anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-PKC, anti-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading and to determine the ratio of phosphorylated to total protein.[12]

Conclusion

LPC (18:1) is a potent inducer of reactive oxygen species through multiple, complex signaling pathways, including the activation of mitochondrial electron transport, NADPH oxidases, and the uncoupling of eNOS.[5][6][11] The resulting increase in oxidative stress is a key mechanism by which this lipid contributes to endothelial dysfunction, inflammation, and the pathogenesis of diseases such as atherosclerosis.[3][4] However, it is crucial to note that the effects of LPC (18:1) can be highly context-dependent, with some studies demonstrating inhibitory effects on ROS production in specific cell types like neutrophils.[1] For researchers in pharmacology and drug development, understanding these distinct, and sometimes contradictory, signaling cascades is essential for identifying targeted therapeutic strategies to mitigate the detrimental effects of LPC-induced oxidative stress in cardiovascular and inflammatory diseases.

References

The Dual Role of 1-Oleoyl-sn-glycero-3-phosphocholine in Inflammation and Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1)), a prominent species of lysophosphatidylcholine, is emerging as a critical signaling molecule in the complex interplay between inflammation and immunity. Once considered merely a metabolic intermediate of membrane phospholipids, LPC(18:1) is now recognized for its potent bioactivity, capable of modulating the function of various immune and vascular cells. This technical guide provides an in-depth analysis of the current understanding of LPC(18:1)'s role, focusing on its cellular targets, signaling pathways, and the quantitative effects observed in key experimental models. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting LPC(18:1) signaling.

Data Presentation: Quantitative Effects of LPC(18:1)

The following tables summarize the key quantitative data from studies investigating the effects of LPC(18:1) on various cellular and systemic inflammatory markers.

Table 1: Effect of LPC(18:1) on Cytokine and Chemokine Expression

Cell TypeParameter MeasuredLPC(18:1) ConcentrationObserved EffectReference
Human Aortic Endothelial Cells (HAEC)IL-8 mRNA Expression50 µM~2-fold increase after 1 hour[1]
Human Aortic Endothelial Cells (HAEC)IL-8 Protein Secretion50 µM~1.3-fold increase after 8 hours[1]
Human Endothelial Cells (EAHY)IL-8 Secretion20 µg/ml (~38 µM)Increase from 58.8 pg/ml to 119.2 pg/ml[2]
Human Endothelial Cells (EAHY)IL-8 Secretion40 µg/ml (~76 µM)Increase from 58.8 pg/ml to 219.7 pg/ml[2]
Dorsal Root Ganglion (DRG) - MouseIl1b mRNA ExpressionNot specified (in vivo injection)Significant increase[3]

Table 2: Effect of LPC(18:1) on Signaling Pathway Activation

Cell Type/TissueParameter MeasuredLPC(18:1) ConcentrationObserved EffectReference
Dorsal Root Ganglion (DRG) - MousepERK Expression50 µM (in vivo)Significant increase[3]
Dorsal Root Ganglion (DRG) - MousepPKC Expression50 µM (in vivo)Upregulation[4][5]
Human Endothelial Cells (EA.hy926)Intracellular ROS Formation60 µMSignificant increase after 15 minutes[6]

Table 3: Effect of LPC(18:1) on Neutrophil Function

Cell TypeParameter MeasuredLPC(18:1) ConcentrationObserved EffectReference
Human NeutrophilsfMLP-induced Superoxide Generation1 µMInhibition[7][8]

Core Signaling Pathways

LPC(18:1) exerts many of its effects through the G protein-coupled receptor G2A (GPR132). Activation of G2A by LPC(18:1) can trigger downstream signaling cascades, prominently involving Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK).

LPC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPC LPC(18:1) G2A G2A (GPR132) LPC->G2A binds PKC PKC G2A->PKC activates ERK ERK PKC->ERK activates TF Transcription Factors (e.g., NF-κB) ERK->TF activates Gene Gene Expression (e.g., IL-8, IL-1β) TF->Gene regulates Inflammation Inflammatory Response Gene->Inflammation

Caption: LPC(18:1) signaling through the G2A receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the study of LPC(18:1)'s effects on inflammation and immunity.

Protocol 1: In Vitro Stimulation of Endothelial Cells for Cytokine Analysis

Objective: To quantify the production of IL-8 by human endothelial cells in response to LPC(18:1) stimulation.

Materials:

  • Human Aortic Endothelial Cells (HAEC) or other suitable endothelial cell line (e.g., EA.hy926).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Serum-free medium.

  • This compound (LPC(18:1)).

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Phosphate-buffered saline (PBS).

  • RNA extraction kit.

  • qRT-PCR reagents and instrument.

  • ELISA kit for human IL-8.

  • 96-well cell culture plates.

  • Spectrophotometer for ELISA reading.

Procedure:

  • Cell Culture: Culture HAECs in standard culture medium until they reach 80-90% confluency.

  • Serum Starvation: Prior to stimulation, wash the cells with PBS and incubate in serum-free medium for at least 4 hours to minimize basal activation.

  • LPC(18:1) Preparation: Prepare a stock solution of LPC(18:1) in a suitable solvent (e.g., ethanol). For cell treatment, dilute the stock solution in serum-free medium containing fatty acid-free BSA to the desired final concentration (e.g., 50 µM). The BSA helps to maintain the solubility and biological activity of LPC(18:1).

  • Cell Stimulation: Replace the serum-free medium with the LPC(18:1)-containing medium or a vehicle control (medium with BSA and the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 1 hour for mRNA analysis, 8 hours for protein analysis).

  • Sample Collection:

    • For qRT-PCR: After incubation, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • For ELISA: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.

  • Analysis:

    • qRT-PCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for IL-8 and a housekeeping gene for normalization.

    • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

Protocol 2: Neutrophil Chemotaxis Assay

Objective: To assess the migratory response of neutrophils to a gradient of LPC(18:1).

Materials:

  • Freshly isolated human neutrophils.

  • RPMI 1640 medium.

  • LPC(18:1).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader or microscope.

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640 and label with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.

  • Chemotaxis Setup:

    • Add RPMI 1640 containing various concentrations of LPC(18:1) to the lower wells of the chemotaxis chamber. Use medium without LPC(18:1) as a negative control.

    • Place the porous membrane (or Transwell insert) over the lower wells.

    • Add the fluorescently labeled neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • Plate Reader Method: After incubation, carefully remove the upper chamber. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

    • Microscopy Method: Remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several fields of view using a microscope.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis isolate Isolate Neutrophils label_cells Label with Fluorescent Dye isolate->label_cells add_cells Add Labeled Neutrophils to Upper Chamber label_cells->add_cells add_lpc Add LPC(18:1) to Lower Chamber incubate Incubate (1-2 hours) add_cells->incubate quantify Quantify Migrated Cells incubate->quantify

Caption: Workflow for a neutrophil chemotaxis assay.
Protocol 3: Western Blot Analysis of ERK and PKC Activation

Objective: To detect the phosphorylation and thus activation of ERK and PKC in response to LPC(18:1).

Materials:

  • Target cells (e.g., Dorsal Root Ganglion neurons, macrophages).

  • LPC(18:1).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-PKC, anti-total-PKC.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Stimulation: Culture cells to the desired confluency and serum-starve as described in Protocol 1. Treat the cells with LPC(18:1) at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK and PKC overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation.

Conclusion and Future Directions

This compound is a multifaceted lipid mediator with significant implications for inflammatory and immune responses. Its ability to activate the G2A receptor and downstream signaling pathways in various immune and endothelial cells underscores its potential as a therapeutic target. The pro-inflammatory effects, such as the induction of IL-8, are well-documented. However, the context-dependent nature of its actions, including potential anti-inflammatory roles in certain settings, necessitates further investigation.

Future research should focus on elucidating the precise molecular mechanisms that dictate the differential responses to LPC(18:1) in various cell types and disease states. The development of specific G2A receptor modulators will be crucial for dissecting its physiological and pathological roles and for exploring its therapeutic potential in inflammatory diseases, autoimmune disorders, and atherosclerosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this fascinating and important signaling molecule.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Oleoyl-sn-glycero-3-phosphocholine (Lyso-PC(18:1)) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine, also known as Lyso-PC(18:1), is a prominent lysophosphatidylcholine (B164491) species in biological membranes and plasma. It is formed through the enzymatic hydrolysis of phosphatidylcholine by phospholipase A2 or via the action of lecithin-cholesterol acyltransferase (LCAT).[1] Lyso-PC(18:1) is not merely a metabolic intermediate but also a bioactive signaling molecule implicated in a variety of physiological and pathological processes.[2][3] It exerts its effects by activating G protein-coupled receptors (GPCRs) such as GPR4, GPR40, GPR55, and GPR119, and by modulating inflammatory and immune responses.[1] Given its role in diverse conditions including cardiovascular disease, neurodegenerative disorders, and cancer, the accurate quantification of Lyso-PC(18:1) in biological matrices is of significant interest in clinical research and drug development.[3]

This application note provides a detailed protocol for a robust and high-throughput method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation protocol is employed for the extraction of Lyso-PC(18:1) from human plasma.[4]

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Isopropanol (B130326) (IPA), LC-MS grade, pre-cooled to -20°C

  • Internal Standard (IS): Lyso-PC(18:1)-d7 or other suitable stable isotope-labeled Lyso-PC

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g and 4°C

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Spike with an appropriate amount of internal standard solution.

  • Add 250 µL of pre-cooled isopropanol (a 1:5 plasma to IPA ratio).[4]

  • Vortex mix the sample for 1 minute.

  • Incubate at -20°C for 10 minutes to facilitate protein precipitation.[4]

  • Vortex mix again for 1 minute.

  • Incubate at 4°C for 2 hours to ensure complete protein precipitation.[4]

  • Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean glass vial for LC-MS/MS analysis.

LC-MS/MS Method

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is utilized for the separation of lysophospholipids, which provides good retention and separation for these polar lipids.

Liquid Chromatography (LC) Conditions:

ParameterCondition
LC SystemACQUITY UPLC I-Class System or equivalent
ColumnACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Column Temperature45 °C
Mobile Phase A95:5 Acetonitrile/Water + 10 mM Ammonium Acetate
Mobile Phase B50:50 Acetonitrile/Water + 10 mM Ammonium Acetate
Flow Rate0.6 mL/min
Injection Volume1 µL
Gradient0.1% to 20.0% B over 2 minutes, then 20% to 80% B over 3 minutes, followed by a 3-minute re-equilibration.
Total Run Time8 minutes

(Adapted from LipidQuan Application Note)[4]

Mass Spectrometry (MS) Conditions:

ParameterCondition
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage2.8 kV
Source Temperature120 °C
Desolvation Temp.500 °C
Cone Gas Flow150 L/hr
Desolvation Gas Flow1000 L/hr
Nebulizer Gas7 bar
Acquisition ModeMultiple Reaction Monitoring (MRM)

(Adapted from LipidQuan Application Note)[4]

MRM Transitions:

The quantification of Lyso-PC(18:1) is performed using Multiple Reaction Monitoring (MRM). The precursor ion (Q1) corresponds to the [M+H]⁺ adduct of the molecule, and the product ion (Q3) is the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)
Lyso-PC(18:1)522.3184.15-10
Lyso-PC(18:1)-d7 (IS)529.3184.15-10

Note: Declustering Potential (DP) and Collision Energy (CE) should be optimized for the specific instrument used to achieve maximum sensitivity. A starting point for CE for lysophospholipids is typically around -50 eV.[5]

Data Presentation

Quantitative data should be generated using a calibration curve prepared in a surrogate matrix (e.g., stripped plasma or a protein solution) with known concentrations of Lyso-PC(18:1) and a constant concentration of the internal standard.

Table 1: Quantitative Performance Characteristics

ParameterResult
Linearity Range2.5 - 1250 ng/mL (for Lyso-PC(18:1)-d7)[4]
Correlation Coefficient (r²)> 0.95[4]
Precision (%CV)< 15%
Accuracy (%RE)± 15%
Limit of Quantification (LOQ)To be determined experimentally

The linearity range for the deuterated internal standard is presented as a representative example of the method's performance.[4] The precision and accuracy values are typical acceptance criteria for bioanalytical method validation.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (IS) plasma->is_add precip Protein Precipitation (250 µL cold IPA) is_add->precip vortex1 Vortex & Incubate (-20°C, 10 min) precip->vortex1 vortex2 Vortex & Incubate (4°C, 2 hours) vortex1->vortex2 centrifuge Centrifuge (10,300 x g, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms HILIC LC-MS/MS (8 min run time) supernatant->lcms mrm MRM Detection (Q1/Q3: 522.3/184.1) lcms->mrm quant Quantification (Calibration Curve) mrm->quant report Final Concentration Report quant->report

Caption: Experimental workflow for the quantification of Lyso-PC(18:1).

Signaling Pathway of Lyso-PC(18:1)

signaling_pathway cluster_membrane Cellular Environment cluster_intracellular Intracellular Signaling cluster_responses lyso_pc Lyso-PC(18:1) gpcr G Protein-Coupled Receptor (GPCR) (e.g., GPR4, GPR55) lyso_pc->gpcr Binding & Activation g_protein G Protein Activation gpcr->g_protein effector Downstream Effectors (e.g., PLC, AC) g_protein->effector second_messenger Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messenger cellular_response Cellular Responses second_messenger->cellular_response inflammation Inflammation cellular_response->inflammation immune Immune Response cellular_response->immune apoptosis Apoptosis cellular_response->apoptosis other Other Cellular Processes cellular_response->other

Caption: Simplified signaling pathway of Lyso-PC(18:1) via GPCRs.

References

Protocol for preparing 1-Oleoyl-sn-glycero-3-phosphocholine liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Preparation of Phosphocholine (B91661) Liposomes

This document provides a detailed protocol for the preparation of unilamellar liposomes using 1-oleoyl-sn-glycero-3-phosphocholine or related unsaturated phosphocholine lipids. The primary method detailed is the thin-film hydration technique followed by extrusion, a robust and widely used method for producing liposomes with a uniform size distribution.[1][2] These liposomes are versatile tools in biomedical research, serving as model cell membranes and as nanocarriers for drug delivery.[3][4][5]

A Note on Lipid Selection: The term "this compound" refers to a lysophospholipid, containing only one fatty acid chain.[6] While it is a crucial molecule in cell signaling and can be incorporated into lipid bilayers, it does not typically form stable, bilayered liposomes on its own due to its conical shape, which favors the formation of micelles. This protocol, therefore, focuses on the use of bilayer-forming diacyl phospholipids (B1166683) containing an oleoyl (B10858665) chain, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) .[7][8] Lysophospholipids like this compound can be incorporated into these liposome (B1194612) formulations at low molar ratios to modulate membrane properties.

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol describes the formation of multilamellar vesicles (MLVs) by hydrating a thin lipid film, followed by extrusion through polycarbonate membranes to produce large unilamellar vesicles (LUVs) of a defined size.[9][10]

1. Materials and Reagents

Proper selection of lipids, solvents, and buffers is critical for successful liposome formulation.

Component Specification Purpose Typical Concentration/Ratio Source
Primary Lipid1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)Forms the primary liposome bilayer structure.5 - 20 mg/mL[10][11][12]
Additive (Optional)CholesterolModulates membrane fluidity and stability.2:1 to 7:3 molar ratio (Lipid:Cholesterol)[2][13]
Organic SolventChloroform or Chloroform:Methanol mixtureTo dissolve lipids for thin-film formation.2-5 mL per 10-20 mg of lipid[12][13]
Hydration BufferPhosphate-Buffered Saline (PBS), pH 7.4Aqueous phase for rehydrating the lipid film and forming liposomes.As needed for final concentration[11]

2. Detailed Methodology

Step 1: Lipid Dissolution

  • Weigh the desired amount of the primary lipid (e.g., POPC or DOPC) and any other components (e.g., cholesterol) into a clean, round-bottom flask.[14]

  • Add a suitable volume of organic solvent (e.g., chloroform) to the flask.[15]

  • Gently swirl the flask at room temperature until the lipids are completely dissolved, resulting in a clear solution.[2]

Step 2: Thin-Film Formation

  • Attach the flask to a rotary evaporator.

  • Partially submerge the flask in a water bath set to a temperature that facilitates evaporation without degrading the lipid (e.g., 35-45°C).[12][16]

  • Start the rotation and gradually apply a vacuum to evaporate the solvent. A thin, uniform lipid film will form on the inner surface of the flask.[2][16]

  • Once the film appears dry, continue to keep the flask under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[2][12]

Step 3: Hydration

  • Add the desired volume of the aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.[11]

  • Agitate the flask to hydrate (B1144303) the lipid film. This process should be performed at a temperature above the phase transition temperature (Tc) of the lipid. For POPC and DOPC, the Tc is below 0°C, so hydration can be done at room temperature or slightly warmed (e.g., 37°C) to facilitate homogenization.[11]

  • The hydration process results in the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs).[2]

Step 4: Extrusion (Size Reduction)

  • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[11][13]

  • Load the MLV suspension into one of the gas-tight syringes of the extruder.

  • Force the suspension through the polycarbonate membrane by pushing the plunger. The suspension is passed from the first syringe to a second empty syringe on the other side of the extruder.[7]

  • Repeat this extrusion process for an odd number of passes (e.g., 11 to 21 times) to ensure a homogenous population of unilamellar vesicles.[2][10] The final suspension should appear translucent.

3. Key Experimental Parameters

The following table summarizes critical quantitative parameters for the protocol.

Parameter Value/Range Notes Source
Final Lipid Concentration1 - 10 mg/mLHigher concentrations (>20 mg/mL) can increase back pressure during extrusion.[10][11]
Hydration TemperatureRoom Temperature to 65°CMust be above the lipid's phase transition temperature (Tc). For POPC/DOPC, RT is sufficient.[2][13]
Extrusion Membrane Pore Size50 nm, 100 nm, or 200 nmDetermines the final average diameter of the liposomes.[11][13]
Number of Extrusion Passes11 - 21 passesAn odd number of passes ensures the final sample is in the opposite syringe.[2]

4. Characterization

After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.

Parameter Method Expected Result (for 100 nm extrusion) Source
Mean Particle SizeDynamic Light Scattering (DLS)~100-120 nm diameter[17]
Size DistributionPolydispersity Index (PDI) from DLS< 0.2[2]
Surface ChargeZeta Potential MeasurementNear-neutral for phosphocholine lipids in PBS[13]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for liposome preparation.

Liposome_Preparation_Workflow cluster_prep Step 1: Film Preparation cluster_form Step 2: Vesicle Formation cluster_size Step 3: Sizing cluster_char Step 4: Characterization A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C Add Buffer D MLV Suspension (Multilamellar Vesicles) C->D E Extrusion (through 100 nm membrane) D->E Force through membrane F LUV Suspension (Large Unilamellar Vesicles) E->F G Dynamic Light Scattering (DLS) - Size & PDI F->G Quality Control

Caption: Experimental workflow for preparing LUVs.

Lipid_Structures Diacyl Diacyl-Phospholipid (e.g., DOPC) Bilayer Forms Stable Bilayer (Liposomes) Diacyl->Bilayer Lyso Lysophospholipid (e.g., Lyso-PC) Micelle Forms Micelles Lyso->Micelle

Caption: Self-assembly behavior of different lipid types.

References

Application Notes and Protocols: 1-Oleoyl-sn-glycero-3-phosphocholine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is a bioactive lysophospholipid and a key component of cell membranes.[1] It serves not only as a structural lipid but also as a signaling molecule involved in a myriad of cellular processes.[2][3] In the context of drug development and cell biology research, LPC 18:1 is utilized to investigate diverse cellular responses, including inflammation, oxidative stress, cell migration, and apoptosis. Its role in both physiological and pathological conditions, such as cancer and neuropathic pain, makes it a molecule of significant interest.[4][5][6] These application notes provide an overview of the cellular effects of LPC 18:1, detailed protocols for its use in cell culture, and a summary of its signaling mechanisms.

Key Applications and Cellular Effects

This compound has been demonstrated to elicit a range of biological effects in various cell types. These effects are often concentration-dependent and can be influenced by the cellular context and the presence of other signaling molecules.

  • Inflammation and Immune Response: LPC 18:1 is a known modulator of inflammatory responses. It can induce the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8) in endothelial cells.[7] Furthermore, LPCs can act as dual-activity ligands, activating Toll-like receptors (TLR4 and TLR2-1) to initiate inflammatory signaling, while also being capable of inhibiting TLR-mediated signaling in the presence of other ligands, thereby exhibiting anti-inflammatory properties.

  • Oxidative Stress: A significant effect of LPC 18:1 in cell culture is the induction of reactive oxygen species (ROS). This can lead to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), which in turn reduces the bioavailability of nitric oxide (NO).[8]

  • Cell Viability and Proliferation: The impact of LPC 18:1 on cell viability is cell-type and concentration-specific. While some studies report no significant effect on cell viability at certain concentrations (e.g., 60 µM in EA.hy926 endothelial cells), others have shown that it can be cytotoxic to cancer cells like leukemia cells at concentrations around 20 µM, particularly in serum-free media.[8][9] In contrast, it can support the growth of pancreatic cancer cells under lipotoxic stress.[10]

  • Cancer Biology: LPC 18:1 plays a dual role in cancer. It has been identified as a factor that can be scavenged by cancer cells to support growth, particularly under hypoxic conditions or when fatty acid synthesis is inhibited.[11] Conversely, specific LPCs, including those containing docosahexaenoic acid (DHA), have demonstrated cytotoxic effects against breast cancer cell lines.[9]

  • Neuropathic Pain: Elevated levels of LPC 18:1 have been associated with neuropathic pain.[6] Exogenous application of LPC 18:1 can induce pain-related behaviors in animal models, mediated through G protein-coupled receptors like GPR132 and activation of downstream pathways such as PKC and ERK.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various cell culture studies involving this compound.

Table 1: Effects of LPC 18:1 on Endothelial Cells

Cell LineConcentrationIncubation TimeObserved EffectReference
EA.hy92660 µM15 minDecreased nitrite (B80452) levels (NO bioavailability)[8]
EA.hy92660 µM15 minNo significant effect on cell viability (MTT assay)[8]
HAEC50 µM8 hours1.3-fold increase in IL-8 protein secretion[7]

Table 2: Effects of LPC 18:1 on Cancer Cells

Cell LineConcentrationIncubation TimeObserved EffectReference
iBMK-H-RasV12G20 µM72 hoursIncreased desaturation index (C18:1/C18:0), restored cell proliferation[11]
Jurkat T cells20 µMNot specifiedCytotoxic effect in serum-free medium[9]
MDA-MB-231 (Breast Cancer)IC50 = 23.7 µMNot specifiedReduced cell viability[9]
Pancreatic Ductal Adenocarcinoma (PDAC)20 µM96 hoursIncreased viability under lipotoxic stress[10]

Table 3: Effects of LPC 18:1 on Other Cell Types and Systems

System/Cell TypeConcentrationAdministrationObserved EffectReference
Naive Mice50 µMIntraplantar injectionInduced mechanical allodynia and heat hyperalgesia[6]

Experimental Protocols

Protocol 1: Preparation of LPC 18:1 Stock Solution
  • Materials:

    • This compound (powder form)

    • Ethanol (B145695) or a suitable solvent

    • Sterile, nuclease-free microcentrifuge tubes

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Procedure:

    • Weigh the desired amount of LPC 18:1 powder in a sterile microcentrifuge tube under aseptic conditions.

    • Add a small volume of ethanol to dissolve the LPC 18:1 completely. For example, to prepare a 10 mM stock, dissolve 5.22 mg of LPC 18:1 (MW: 521.67 g/mol ) in 1 mL of ethanol.

    • Vortex gently until the solution is clear.

    • For cell culture experiments, further dilute the stock solution to the desired final concentration using sterile PBS or serum-free cell culture medium immediately before use. It is crucial to ensure the final concentration of the solvent (e.g., ethanol) in the cell culture is non-toxic (typically <0.1%).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Materials:

    • Cells of interest (e.g., EA.hy926 endothelial cells)

    • 96-well cell culture plates

    • Complete cell culture medium

    • LPC 18:1 stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of LPC 18:1 in serum-free medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the LPC 18:1 stock).

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of LPC 18:1 or the vehicle control.

    • Incubate the plate for the desired period (e.g., 15 minutes to 24 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Materials:

    • Cells of interest

    • 24-well cell culture plates

    • LPC 18:1 stock solution

    • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) dye

    • PBS

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a 24-well plate and grow to confluence.

    • Wash the cells twice with warm PBS.

    • Load the cells with 10 µM H2DCFDA in PBS and incubate for 20 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess dye.

    • Treat the cells with the desired concentration of LPC 18:1 (e.g., 60 µM) in a medium containing 5% FBS for 15 minutes at 37°C. Include a vehicle control.

    • Immediately after incubation, measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.

    • Quantify the ROS production relative to the vehicle control.

Signaling Pathways and Visualizations

LPC 18:1 exerts its effects through various signaling pathways, often initiated by its interaction with G protein-coupled receptors (GPCRs) such as GPR119 and GPR132, or Toll-like receptors (TLRs).[6][12]

LPC 18:1-Induced Inflammatory Signaling

LPC_Inflammatory_Signaling LPC LPC 18:1 TLR TLR / GPCR LPC->TLR PLC PLC TLR->PLC Ca_Mobilization Ca²⁺ Mobilization TLR->Ca_Mobilization PKC PKC PLC->PKC p38_MAPK p38 MAPK PKC->p38_MAPK ERK ERK PKC->ERK NFkB NF-κB PKC->NFkB IL8 IL-8 Expression p38_MAPK->IL8 ERK->IL8 NFkB->IL8

Caption: LPC 18:1 inflammatory signaling pathway.

LPC 18:1-Induced ROS Production and Endothelial Dysfunction

LPC_ROS_Production LPC LPC 18:1 Signaling Signaling Pathways (e.g., via GPCRs) LPC->Signaling eNOS_uncoupling eNOS Uncoupling Signaling->eNOS_uncoupling ROS ↑ ROS Production (Superoxide) eNOS_uncoupling->ROS NO_bioavailability ↓ NO Bioavailability ROS->NO_bioavailability Endo_dysfunction Endothelial Dysfunction NO_bioavailability->Endo_dysfunction

Caption: LPC 18:1-induced ROS production.

General Experimental Workflow for Studying LPC 18:1 Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture LPC_Prep 2. LPC 18:1 Working Solution Prep Treatment 3. Cell Treatment (LPC 18:1 vs Vehicle) LPC_Prep->Treatment Viability Cell Viability (MTT, etc.) Treatment->Viability Signaling Signaling Pathway (Western Blot, etc.) Treatment->Signaling Function Functional Assays (Migration, ROS, etc.) Treatment->Function Data 4. Data Collection & Analysis Viability->Data Signaling->Data Function->Data

References

Application Notes and Protocols: LPC(18:1) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (B164491) (LPC) is a class of lysophospholipids derived from the hydrolysis of phosphatidylcholine. LPC(18:1), specifically 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine, is an unsaturated LPC that is not only a component of cell membranes but also a bioactive signaling molecule. Its amphiphilic nature, coupled with its ability to modulate membrane fluidity and permeability, has made it a subject of increasing interest in the field of drug delivery. LPC(18:1) can be incorporated into various drug delivery platforms, including liposomes, micelles, and nanoparticles, to enhance drug solubility, stability, and bioavailability. Furthermore, it plays a critical role in facilitating drug transport across biological barriers, most notably the blood-brain barrier (BBB).

These application notes provide an overview of the current uses of LPC(18:1) in drug delivery systems, summarize key quantitative data, and offer detailed protocols for formulation and analysis.

Applications of LPC(18:1) in Drug Delivery

Permeability Enhancer

LPC(18:1) is recognized for its ability to increase the permeability of biological membranes, a crucial attribute for enhancing drug absorption and distribution.

  • Endothelial Barrier Disruption: LPC(18:1) can directly impair the endothelial barrier function by inducing the formation of gaps between endothelial cells.[1] This mechanism is particularly relevant for delivering drugs across the vascular endothelium to target tissues. Studies have shown that LPC at concentrations of 10–50 μM can induce a decrease in transendothelial electrical resistance (TEER), indicating increased permeability.[2] This effect is mediated, at least in part, through the activation of Protein Kinase C alpha (PKCα) and the small GTPase RhoA.[1][2]

  • Intestinal Absorption: In the gastrointestinal tract, LPC can damage mucosal cells and increase their permeability to macromolecules.[3] This suggests its potential as an excipient in oral drug formulations to improve the absorption of poorly permeable drugs.

Component of Liposomes and Nanoparticles

LPC(18:1) can be incorporated into lipid-based drug delivery systems to modify their physicochemical properties and enhance their performance.

  • Liposome (B1194612) and LNP Formulation: LPCs are often found in liposome and lipid nanoparticle (LNP) formulations.[4][5] The presence of LPCs can influence the stability and leakiness of these carriers.[4][5] For instance, the unsaturated acyl chain in LPC(18:1) can affect the thermotropic behavior and structure of lipid bilayers, potentially destabilizing the gel phase of co-formulated lipids, which could be advantageous for controlled drug release.[6]

  • Sonosensitive Liposomes: LPC(18:1) has been included in the formulation of sonosensitive liposomes, which are designed to release their drug payload in response to ultrasound.[7]

  • Hybrid Nanoparticles: LPC has been used to coat superparamagnetic iron oxide nanoparticles (SPIONs) and gold nanoparticles (AuNPs), forming a stabilizing hybrid lipid bilayer on the nanoparticle surface for therapeutic delivery.[8]

Blood-Brain Barrier (BBB) Drug Delivery

One of the most significant applications of LPC(18:1) is in overcoming the blood-brain barrier, a major obstacle for treating central nervous system (CNS) diseases.[9]

  • MFSD2A-Mediated Transport: The Major Facilitator Superfamily Domain containing 2A (MFSD2A) is a transporter protein specifically expressed at the BBB endothelium.[10][11] MFSD2A is the primary transporter for LPCs, including LPC-docosahexaenoic acid (DHA), into the brain.[11][12][13] This endogenous pathway can be harnessed to deliver drugs to the CNS. By formulating drugs into LNP systems containing LPC, it is possible to target the MFSD2A transporter to facilitate brain uptake.[10]

Role in Cancer Chemotherapy

LPC(18:1) also plays a complex role in cancer biology and treatment.

  • Modulating Chemosensitivity: The metabolism of LPC within lipid droplets (LDs) has been implicated in cisplatin (B142131) sensitivity in cancer cells.[14][15] Formulating cisplatin into an LPC-liposome (LLC) drug has been shown to increase the formation of platinum-DNA adducts in cisplatin-insensitive cells, suggesting a strategy to overcome drug resistance.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data related to the use of LPC(18:1) and related LPCs in experimental systems.

Table 1: Concentrations of LPC(18:1) Used in Biological Studies

Application/Study AreaLPC ConcentrationCell/System TypeObserved EffectReference(s)
Endothelial Permeability10–50 μMHuman & Bovine Microvascular Endothelial CellsDecreased transendothelial electrical resistance[2]
Vasorelaxation Studies10 µMMurine Aortic RingsInduction of prostanoid release[16]
Neuropathic Pain Induction10-50 µMMale Mice (Intraplantar/Intrathecal)Induced pain-related behavior (mechanical allodynia and heat hyperalgesia)[17][18]
ROS Formation60 µMEndothelial CellsIncreased intracellular Reactive Oxygen Species (ROS)[19]
Intestinal Permeability20 mMRat IleumDamaged ileal mucosa and increased permeability[3]

Table 2: Physicochemical and Formulation Data

ParameterValueSystem/ContextReference(s)
IC₅₀ (Fusion Inhibition) ~40–120 µMYeast Vacuole Fusion Assay[20]
Zeta Potential (Unmodified Liposomes) -9.67 ± 3.01 mVDoxorubicin Liposomes[20]
Zeta Potential (NaOL-modified Liposomes) -31.05 ± 2.38 mVDoxorubicin Liposomes[20]
Encapsulation Efficiency (Unmodified Liposomes) 78.93% ± 6.72%Doxorubicin Liposomes[20]
Encapsulation Efficiency (NaOL-modified Liposomes) 84.96% ± 2.51%Doxorubicin Liposomes[20]
Particle Size (Unmodified Liposomes) 115.2 ± 7.94 nmDoxorubicin Liposomes[20]

Note: Data for NaOL-modified liposomes are included for comparison as a surface-modified system.

Key Signaling Pathways and Mechanisms

LPC-Induced Endothelial Permeability Pathway

LPC(18:1) directly increases endothelial permeability by activating intracellular signaling cascades that lead to cytoskeletal rearrangement and the opening of cell-cell junctions. This process involves the cross-talk between PKCα and RhoA.[2]

LPC_Permeability_Pathway LPC LPC(18:1) PKCa PKCα Activation LPC->PKCa Activates RhoA RhoA Activation (GTP-bound RhoA) LPC->RhoA Activates PKCa->RhoA Cross-talk leads to further activation Cytoskeleton Cytoskeletal Rearrangement (Stress Fibers) RhoA->Cytoskeleton Induces Junctions Endothelial Junction Disruption Cytoskeleton->Junctions Causes Permeability Increased Endothelial Permeability Junctions->Permeability Results in

Caption: LPC(18:1) signaling pathway for increasing endothelial permeability.

MFSD2A-Mediated Transport Across the Blood-Brain Barrier

The MFSD2A transporter is a key gateway for LPCs into the brain. Drug delivery systems can be designed to exploit this natural transport mechanism.

MFSD2A_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma LNP Drug-Loaded LNP with LPC(18:1) MFSD2A MFSD2A Transporter LNP->MFSD2A Binds as LPC substrate DrugRelease Drug Release in Brain MFSD2A->DrugRelease Transports LNP/ Drug Complex

Caption: MFSD2A-mediated transport of LPC-containing nanoparticles across the BBB.

Experimental Protocols

Protocol 1: Formulation of LPC(18:1)-Containing Liposomes by Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes incorporating LPC(18:1).

Materials:

  • Primary phospholipid (e.g., DOPC or POPC)[21][22]

  • LPC(18:1)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Rotary evaporator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Preparation: a. Dissolve the primary phospholipid, LPC(18:1), and cholesterol (if used) in chloroform in a round-bottom flask. A typical molar ratio might be 8:2:1 (Phospholipid:LPC:Cholesterol), but this should be optimized for the specific application. b. If encapsulating a lipophilic drug, add it to the organic solvent at this stage. c. Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (above the phase transition temperature of the lipids) to evaporate the solvent, forming a thin, uniform lipid film on the flask wall. d. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. b. Hydrate the film by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Equilibrate the extruder and syringes to the same temperature used for hydration. c. Load the MLV suspension into one of the syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process creates more uniform, unilamellar vesicles (LUVs) of a defined size.

  • Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis against fresh buffer.

  • Characterization: a. Determine particle size and zeta potential using Dynamic Light Scattering (DLS). b. Assess encapsulation efficiency by separating the liposomes from the free drug and quantifying the drug in each fraction (e.g., using UV-Vis spectroscopy or HPLC).

Caption: Experimental workflow for liposome formulation and characterization.

Protocol 2: In Vitro Endothelial Permeability Assay

This protocol measures the effect of LPC(18:1) on the integrity of an endothelial cell monolayer, a common model for the blood-brain or vascular barrier.

Materials:

  • Human or bovine microvascular endothelial cells[2]

  • Transwell inserts with a microporous membrane (e.g., 0.4 µm pore size)

  • Cell culture plates (e.g., 24-well)

  • Complete cell culture medium

  • LPC(18:1) stock solution

  • Tracer molecule (e.g., FITC-dextran)

  • Transendothelial Electrical Resistance (TEER) measurement system (e.g., EVOM2)

  • Fluorometer or plate reader

Procedure:

  • Cell Seeding: a. Seed the endothelial cells onto the apical side of the Transwell inserts at a high density. b. Culture the cells until they form a confluent monolayer. This can take several days. Barrier integrity should be confirmed by stable, high TEER readings and microscopic observation.

  • TEER Measurement (Baseline): a. Before treatment, measure the baseline TEER of the cell monolayers. The resistance of a blank insert (no cells) should be subtracted from the readings.

  • LPC(18:1) Treatment: a. Prepare working solutions of LPC(18:1) in cell culture medium at the desired concentrations (e.g., 10-50 µM).[2] b. Replace the medium in the apical chamber of the Transwells with the LPC(18:1)-containing medium. Use normal medium for control wells.

  • Permeability Assessment (Two Methods): a. TEER Measurement: i. Measure the TEER at various time points after adding LPC(18:1) (e.g., 5, 15, 30, 60 minutes).[2] ii. A decrease in TEER relative to the control indicates a disruption of the endothelial barrier. b. Tracer Molecule Flux: i. After a set pre-incubation time with LPC(18:1), add a fluorescent tracer molecule (e.g., FITC-dextran) to the apical chamber. ii. At various time points, collect samples from the basolateral chamber. iii. Measure the fluorescence of the basolateral samples. An increase in fluorescence compared to the control indicates increased paracellular flux and permeability.

  • Data Analysis: a. Express TEER data as a percentage of the initial baseline resistance. b. For tracer flux, calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

Protocol 3: Quantification of LPC(18:1) by LC-MS/MS

This protocol provides a general method for detecting and quantifying LPC(18:1) in biological or formulation samples.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Internal standard (e.g., LPC 19:0)[23]

  • Mobile phase solvents (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

  • Sample extraction solvents (e.g., methanol, chloroform)

  • LPC(18:1) analytical standard

Procedure:

  • Sample Preparation (Lipid Extraction): a. To the sample (e.g., liposome suspension, plasma), add the internal standard (LPC 19:0). b. Perform a lipid extraction, for example, using a Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system. c. Evaporate the organic phase to dryness under nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., methanol).

  • LC Separation: a. Inject the reconstituted sample onto the C18 column. b. Elute the lipids using a gradient of mobile phase solvents to separate different lipid classes and species.

  • MS/MS Detection: a. Operate the mass spectrometer in positive ion electrospray mode (ESI+). b. Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. c. Monitor the specific precursor-to-product ion transition for LPC(18:1) (m/z 522 → 184) and the internal standard LPC 19:0 (m/z 538 → 184). The m/z 184 product ion is the characteristic phosphocholine (B91661) headgroup fragment.[23]

  • Quantification: a. Generate a standard curve by analyzing known concentrations of the LPC(18:1) standard spiked with a fixed concentration of the internal standard. b. Plot the peak area ratio of the analyte (LPC 18:1) to the internal standard (LPC 19:0) against the concentration of the analyte. c. Determine the concentration of LPC(18:1) in the unknown samples by interpolating their peak area ratios from the standard curve. The limit of quantitation can be as low as 2.5 ng/mL.[23]

References

Application Notes and Protocols for the Laboratory Synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine (1-oleoyl-LPC) is a lysophospholipid, a class of signaling molecules involved in a myriad of physiological and pathological processes.[1][2] As a key bioactive lipid, it participates in inflammation, immune regulation, and cell signaling.[1][3] The precise synthesis of specific lysophosphatidylcholine (B164491) species like 1-oleoyl-LPC is crucial for research into its biological functions and for the development of potential therapeutics. This document provides a detailed protocol for the laboratory synthesis of this compound, primarily focusing on the selective acylation of a glycerophosphocholine backbone.

Synthesis Strategy

The synthesis of this compound can be achieved through several methods, including enzymatic and chemical approaches.[4][5] A common and effective laboratory-scale method involves the selective acylation of the sn-1 position of sn-glycero-3-phosphocholine (GPC) with oleic acid. This method offers good control over the final product's structure. An alternative chemoenzymatic approach involves the regioselective hydrolysis of a diacyl phosphatidylcholine followed by specific esterification.[4]

This protocol details a chemical synthesis approach involving the acylation of sn-glycero-3-phosphocholine. This method is advantageous for its scalability and the ability to introduce a specific fatty acid, in this case, oleic acid, at the desired position.

Experimental Protocol

This protocol is a synthesized methodology based on established principles of phospholipid synthesis.[6][7]

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Oleic acid

  • Dicyclohexylcarbodiimide (B1669883) (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), water mixtures)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chambers

  • Standard laboratory glassware and equipment (round bottom flasks, condensers, magnetic stirrers, rotary evaporator)

Procedure:

  • Activation of Oleic Acid:

    • In a flame-dried, two-neck round bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oleic acid (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add dicyclohexylcarbodiimide (DCC, 1.2 equivalents) to the solution with stirring.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-3 hours to form the oleic acid anhydride (B1165640). A white precipitate of dicyclohexylurea (DCU) will form.

  • Acylation of sn-glycero-3-phosphocholine:

    • In a separate flame-dried flask, suspend sn-glycero-3-phosphocholine (1 equivalent) in anhydrous pyridine.

    • Add 4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents) to the suspension. DMAP acts as a catalyst for the acylation reaction.[6]

    • Filter the oleic acid anhydride solution from step 1 to remove the DCU precipitate and add the filtrate to the GPC suspension.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Reaction Monitoring and Quenching:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of chloroform, methanol, and water (e.g., 65:25:4 v/v/v). The product, 1-oleoyl-LPC, should have a higher Rf value than the starting GPC.

    • Once the reaction is complete, quench the reaction by adding a small amount of water to hydrolyze any remaining anhydride.

  • Purification:

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • The crude product is then purified by silica gel column chromatography.[8]

    • Prepare a silica gel column and equilibrate it with the starting eluent (e.g., a mixture of chloroform and methanol).

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform.

    • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield the final product as a white to off-white powder.[9]

  • Characterization:

    • The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (\¹H and \³\¹P NMR) and Mass Spectrometry (MS).

Quantitative Data Summary

The yield and purity of synthesized lysophospholipids can vary depending on the specific conditions and purification methods employed. The following table summarizes typical data reported in the literature for similar phospholipid syntheses.

ParameterReported ValueCitation
Yield 59-90%[6][8]
Purity >96%[4]

Experimental Workflow

Synthesis_Workflow cluster_activation Step 1: Oleic Acid Activation cluster_acylation Step 2: Acylation cluster_purification Step 3 & 4: Workup & Purification cluster_characterization Step 5: Characterization start Oleic Acid + DCC in Anhydrous DCM anhydride Oleic Anhydride Formation (DCU Precipitate) start->anhydride Stir at 0°C then RT reaction Acylation Reaction (Stir Overnight) anhydride->reaction gpc sn-glycero-3-phosphocholine + DMAP in Pyridine gpc->reaction quench Quench with Water reaction->quench evaporation Solvent Evaporation quench->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography product Pure this compound chromatography->product analysis NMR & Mass Spectrometry product->analysis LPC_Signaling_Context PC Phosphatidylcholine (e.g., in cell membranes) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC This compound (Bioactive Lipid Mediator) PLA2->LPC Hydrolysis Cellular_Responses Cellular Responses (Inflammation, Proliferation, etc.) LPC->Cellular_Responses Signaling LysoPLD Lysophospholipase D (LysoPLD) LPC->LysoPLD LPA Lysophosphatidic Acid (LPA) LPA->Cellular_Responses Signaling LysoPLD->LPA Conversion

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Oleoyl-lysophosphatidylcholine (LPC 18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl-lysophosphatidylcholine (LPC 18:1) is a bioactive lysophospholipid involved in numerous physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Accurate identification and quantification of LPC 18:1 in biological matrices are crucial for understanding its roles in disease and for the development of novel therapeutics. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), has become the gold standard for the analysis of LPCs due to its high sensitivity and specificity. These application notes provide a detailed overview of the characteristic fragmentation pattern of oleoyl-lysophosphatidylcholine and a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of Oleoyl-lysophosphatidylcholine

When subjected to collision-induced dissociation (CID) in positive ion mode ESI-MS/MS, oleoyl-lysophosphatidylcholine ([M+H]⁺, m/z 522.3) exhibits a characteristic fragmentation pattern dominated by the cleavage of the phosphocholine (B91661) headgroup. The primary fragmentation pathways are illustrated in the diagram below and the resulting major fragment ions are summarized in the subsequent table.

The most prominent fragment ion observed in the MS/MS spectrum of LPC 18:1 is the phosphocholine headgroup at m/z 184.07. This fragment is often the base peak and is utilized in precursor ion scanning experiments for the selective detection of lysophosphatidylcholines and other choline-containing phospholipids (B1166683) in complex mixtures.[1][2][3][4][5][6] Another significant fragmentation pathway involves the neutral loss of the entire phosphocholine headgroup (183 Da), which can be a diagnostic tool to differentiate LPCs.[6] Additionally, the loss of trimethylamine (B31210) (59 Da) from the precursor ion is a characteristic fragmentation of the choline (B1196258) headgroup.[7]

Quantitative Fragmentation Data

The following table summarizes the major fragment ions of protonated oleoyl-lysophosphatidylcholine (LPC 18:1) observed in positive ion mode tandem mass spectrometry.

Precursor Ion (m/z)Fragment Ion (m/z)DescriptionRelative Intensity
522.3184.07Phosphocholine headgroupHigh (Often Base Peak)
522.3104.11Choline fragmentModerate
522.386.09Dehydrated choline fragmentModerate to Low
522.3339.2[M+H - 183]⁺ (Loss of phosphocholine)Moderate to Low
522.3463.2[M+H - 59]⁺ (Loss of trimethylamine)Low

Note: Relative intensities can vary depending on the mass spectrometer and collision energy.

Fragmentation Pathway Diagram

Fragmentation_Pathway_of_Oleoyl_lysophosphatidylcholine Fragmentation Pathway of Oleoyl-lysophosphatidylcholine (LPC 18:1) cluster_precursor Precursor Ion cluster_fragments Major Fragment Ions Precursor Oleoyl-lysophosphatidylcholine [M+H]⁺ m/z 522.3 Fragment1 Phosphocholine Headgroup m/z 184.07 Precursor->Fragment1 Cleavage at glycerophospho- bond (Most Abundant) Fragment2 [M+H - 183]⁺ m/z 339.2 Precursor->Fragment2 Neutral Loss of Phosphocholine (183 Da) Fragment5 [M+H - 59]⁺ m/z 463.2 Precursor->Fragment5 Neutral Loss of Trimethylamine (59 Da) Fragment3 Choline Fragment m/z 104.11 Fragment1->Fragment3 Further Fragmentation Fragment4 Dehydrated Choline m/z 86.09 Fragment1->Fragment4 Further Fragmentation

Caption: Fragmentation pathway of oleoyl-lysophosphatidylcholine in positive ion ESI-MS/MS.

Experimental Protocol: LC-MS/MS Analysis of Oleoyl-lysophosphatidylcholine

This protocol outlines a general procedure for the extraction and analysis of oleoyl-lysophosphatidylcholine from biological samples such as plasma.

Materials and Reagents
  • Oleoyl-lysophosphatidylcholine (LPC 18:1) standard

  • Internal Standard (e.g., LPC 17:0 or a deuterated LPC standard)

  • HPLC-grade methanol (B129727), chloroform, isopropanol, acetonitrile, and water

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Protein Precipitation and Lipid Extraction

A simple protein precipitation is often sufficient for the extraction of LPCs from plasma.

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold methanol (or isopropanol) to precipitate proteins.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.

For a more exhaustive extraction, a Folch or Bligh-Dyer liquid-liquid extraction can be employed.[9]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for your specific instrument.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used. Hydrophilic interaction liquid chromatography (HILIC) can also be employed for class separation of phospholipids.[8]

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer (MS) System:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Precursor ion scan for m/z 184.07 or Multiple Reaction Monitoring (MRM).

  • MRM Transition for LPC 18:1: 522.3 -> 184.07

  • MRM Transition for Internal Standard (e.g., LPC 17:0): 510.3 -> 184.07

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Collision Energy: 25 eV (This should be optimized for your instrument to maximize the signal for the m/z 184 fragment).

Data Analysis
  • Integrate the peak areas for the MRM transitions of LPC 18:1 and the internal standard.

  • Calculate the ratio of the peak area of LPC 18:1 to the peak area of the internal standard.

  • Generate a calibration curve using known concentrations of the LPC 18:1 standard spiked into a surrogate matrix.

  • Quantify the amount of LPC 18:1 in the samples by comparing their peak area ratios to the calibration curve.

Logical Workflow for LPC 18:1 Analysis

Workflow_for_LPC_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract LC LC Separation (Reversed-Phase or HILIC) Extract->LC Inject Extract MS ESI-MS/MS Detection (Precursor Ion Scan or MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of LPC 18:1 Calibrate->Quantify

Caption: A typical workflow for the quantitative analysis of LPC 18:1.

References

Application Notes: Preparation of DSPC Liposomes via Thin-Film Hydration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes for drug delivery applications.[1][2] Its high phase transition temperature (Tc) of approximately 55°C allows for the creation of stable, rigid liposomal membranes at physiological temperatures.[1] This rigidity is crucial for minimizing drug leakage, enhancing stability in biological environments, and controlling the release of encapsulated therapeutic agents.[1][2]

The thin-film hydration method is a simple, robust, and commonly used technique for preparing liposomes.[1][3][4] The process involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[1][5] This initial hydration results in the spontaneous formation of multilamellar vesicles (MLVs).[1][3] To achieve a more uniform, smaller size distribution and produce unilamellar vesicles, a subsequent size reduction step, such as extrusion or sonication, is typically employed.[1][4][6]

These application notes provide a comprehensive protocol for the preparation and characterization of DSPC-based liposomes using the thin-film hydration and extrusion method.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes for the preparation of DSPC liposomes based on established protocols.

ParameterRecommended Value / RangeNotesSource
Lipid Composition DSPC:Cholesterol (2:1 molar ratio)Cholesterol is often included to modulate membrane fluidity and enhance stability.[1]
Solvent Chloroform (B151607) or Chloroform:Methanol (1:1, v/v)Must be a volatile organic solvent that can fully dissolve all lipid components.[1][7]
Film Formation Temp. 40-50°C (Water Bath)Temperature should be above the solvent's boiling point but below the Tc of DSPC.[1]
Drying Time 1-2 hours under high vacuum (post-evaporation)Essential for removing residual organic solvent which can be toxic.[1][5]
Hydration Buffer Phosphate-Buffered Saline (PBS), pH 7.4The choice of buffer can impact surface charge and stability.[1]
Hydration Temp. 60-65°CMust be above the Tc of DSPC (~55°C) to ensure proper lipid hydration and vesicle formation.[1]
Size Reduction Extrusion (11-21 passes)Extrusion through polycarbonate membranes produces unilamellar vesicles with a uniform size.[1]
Extrusion Membrane 100 nm Polycarbonate MembraneThe final liposome (B1194612) size will be slightly larger than the membrane pore size.[1]
Extrusion Temp. 60-65°CThe extruder and suspension must be kept above the lipid's Tc during the process.[1]
Final Size (DLS) ~100-120 nmExpected hydrodynamic diameter after extrusion through a 100 nm membrane.[1][8]
Polydispersity (PDI) < 0.2A low PDI value indicates a monodisperse and homogeneous liposome population.[1][5]

Experimental Workflow

G start Start dissolution 1. Lipid Dissolution (DSPC + Cholesterol in Chloroform) start->dissolution end_node End film_formation 2. Thin-Film Formation (Rotary Evaporation at 40-50°C) dissolution->film_formation drying 3. Vacuum Drying (Remove residual solvent) film_formation->drying hydration 4. Hydration (Add pre-heated PBS at 60-65°C) drying->hydration extrusion 5. Size Reduction (Extrusion through 100 nm membrane at 60-65°C) hydration->extrusion characterization 6. Characterization (DLS for Size/PDI, Zeta Potential) extrusion->characterization characterization->end_node

Caption: Workflow for DSPC liposome preparation.

Detailed Experimental Protocol

This protocol details the preparation of small unilamellar vesicles (SUVs) composed of DSPC and cholesterol at a 2:1 molar ratio.

Materials and Equipment
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator with water bath

  • High vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes (1 mL)

  • Heating block or water bath for extruder

  • Dynamic Light Scattering (DLS) instrument

Step 1: Lipid Dissolution
  • Weigh the desired amounts of DSPC and cholesterol for a 2:1 molar ratio.[1] For a final lipid concentration of 10 µmol, use 6.67 µmol of DSPC and 3.33 µmol of cholesterol.

  • Place the weighed lipids into a clean, dry round-bottom flask.

  • Add a suitable volume of chloroform (e.g., 2-5 mL) to completely dissolve the lipids.[1][9]

  • Gently swirl the flask until the lipids are fully dissolved and the solution is clear.[1]

Step 2: Thin-Film Formation
  • Attach the round-bottom flask to a rotary evaporator.[1]

  • Partially submerge the flask in a water bath set to 40-50°C.[1]

  • Start the rotation of the flask and gradually apply a vacuum to evaporate the chloroform.

  • Continue rotation until a thin, uniform, and transparent lipid film is formed on the inner surface of the flask.[1]

  • Once the film appears dry, keep the flask under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual organic solvent.[1]

Step 3: Hydration
  • Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]

  • Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.[1]

  • Agitate the flask vigorously (e.g., by hand or on a vortex mixer) while maintaining the temperature above the Tc.[6] This process hydrates the lipid film, causing it to peel off the flask wall and form a milky suspension of multilamellar vesicles (MLVs).[1][4]

  • Continue the hydration process for 30-60 minutes to ensure all lipids are fully hydrated.

Step 4: Size Reduction (Extrusion)
  • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[1]

  • Pre-heat the extruder assembly to the same temperature as the hydration buffer (60-65°C) to prevent the lipids from falling out of solution.[1]

  • Draw the MLV suspension into a syringe and place it in one of the extruder ports. Place an empty syringe in the opposing port.[1]

  • Manually and smoothly push the MLV suspension from the first syringe through the membrane into the second syringe.[1]

  • Repeat this extrusion process for a total of 11 to 21 passes. An odd number of passes ensures the final product is collected in the opposite syringe.

  • The resulting suspension should appear more translucent, containing small unilamellar vesicles (SUVs).[1]

Step 5: Characterization
  • Allow the final liposome suspension to cool to room temperature.[1]

  • For DLS analysis, dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for the instrument.[1]

  • Measure the mean hydrodynamic diameter (particle size) and Polydispersity Index (PDI) to ensure the liposomes meet the desired specifications.[1][8]

  • If required, measure the zeta potential of the diluted liposome suspension to determine the surface charge.[1][8]

Signaling Pathway Visualization

In the context of this protocol, there is no biological signaling pathway to visualize. The process is a chemical and physical self-assembly procedure. The experimental workflow diagram provided above serves as the logical visualization for this protocol.

References

Application Notes and Protocols: 1-Oleoyl-sn-glycero-3-phosphocholine as a Surfactant in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is a lysophospholipid that plays a crucial role in various biological processes and serves as a valuable tool in biochemical and biophysical research.[1][2] As a single-chain amphiphile, it possesses detergent-like properties, enabling the solubilization and stabilization of membrane proteins, modulation of enzyme activity, and facilitation of drug delivery systems. Its biocompatibility and well-defined chemical structure make it a preferred surfactant for a range of in vitro assays, from fundamental enzyme kinetics to high-throughput drug screening. These application notes provide a comprehensive guide to the properties, applications, and protocols for the effective use of this compound in biochemical assays.

Physicochemical Properties and Handling

This compound is a hygroscopic powder that should be stored at -20°C for long-term stability.[2] For experimental use, it is typically dissolved in organic solvents like ethanol (B145695) or DMSO before being introduced into aqueous buffer systems. The critical micelle concentration (CMC) is a key parameter for its application as a surfactant, representing the concentration at which individual lipid molecules self-assemble into micelles. The CMC is influenced by factors such as temperature, pH, and ionic strength of the buffer.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related lysophospholipids to guide experimental design.

Table 1: Critical Micelle Concentration (CMC) of Lysophospholipids

Lysophospholipid SpeciesAcyl ChainCMC (mM)ConditionsReference
1-Oleoyl-sn-glycero-3-phosphatidic acidOleoyl (18:1)0.346Water, 25°C[1][3]
1-Stearoyl-sn-glycero-3-phosphatidic acidStearoyl (18:0)0.082Water, 25°C[1][3]
1-Palmitoyl-sn-glycero-3-phosphatidic acidPalmitoyl (16:0)0.540Water, 25°C[1][3]
1-Myristoyl-sn-glycero-3-phosphatidic acidMyristoyl (14:0)1.850Water, 25°C[1][3]

Note: The CMC for this compound is expected to be in a similar micromolar to low millimolar range, but specific values under varying buffer conditions should be determined empirically for optimal assay performance.

Applications in Biochemical Assays

Solubilization and Reconstitution of Membrane Proteins

This compound is an effective surfactant for the gentle solubilization of membrane proteins from their native lipid environment. Its use is particularly advantageous for proteins sensitive to harsh detergents. Following purification, the protein can be reconstituted into liposomes or nanodiscs for functional and structural studies.

G A Membrane with Target Protein B Add this compound (above CMC) A->B Step 1 C Incubate to Solubilize B->C Step 2 D Mixed Micelles (Protein-Lipid-Surfactant) C->D Formation E Purification (e.g., Affinity Chromatography) D->E Step 3 F Purified Protein-Surfactant Complex E->F Result G Reconstitution (e.g., into Liposomes) F->G Step 4 H Functional Proteoliposomes G->H Final Product G LPC This compound Enzyme Enzyme LPC->Enzyme Interaction Micelle Substrate Partitioning in Micelles LPC->Micelle Forms Product Product Enzyme->Product Catalysis ActiveSite Altered Active Site Conformation Enzyme->ActiveSite Induces Substrate Substrate Substrate->Enzyme Direct Interaction Substrate->Micelle Incorporation ActiveSite->Product Increased/Decreased Conversion Micelle->Enzyme Enhanced Presentation

References

Application Notes and Protocols: Investigating the Effects of LPC(18:1) on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for studying the effects of lysophosphatidylcholine (B164491) (18:1), also known as LPC(18:1) or oleoyl-LPC, on endothelial cells. These protocols are designed to be a comprehensive resource for researchers in vascular biology and drug development.

LPC(18:1) is a major lysophosphatidylcholine species in human plasma and is implicated in various physiological and pathophysiological processes, including atherosclerosis and inflammation.[1] It can modulate endothelial cell function through various signaling pathways, making it a critical area of study. The following protocols provide standardized methods to assess the impact of LPC(18:1) on endothelial cell migration, angiogenesis (tube formation), and protein expression.

Key Experimental Protocols

Several key in vitro assays are essential for elucidating the effects of LPC(18:1) on endothelial cells. These include the transwell migration assay to assess cell motility, the tube formation assay to model angiogenesis, and Western blotting to analyze changes in protein expression and signaling pathways.

Endothelial Cell Transwell Migration Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic response of endothelial cells to LPC(18:1).[2] Cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[2][3]

Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in their recommended growth medium until they reach 70-90% confluency.[4]

  • Serum Starvation: Prior to the assay, serum-starve the endothelial cells for 4-6 hours in a basal medium containing 0.5-1% fetal bovine serum (FBS) to minimize background migration.

  • Preparation of Assay Medium: Prepare the assay medium, which is typically a basal medium with a low percentage of FBS (e.g., 0.5-1%).

  • Preparation of Test Medium: Prepare the test medium containing various concentrations of LPC(18:1) in the assay medium. A negative control (assay medium alone) and a positive control (e.g., VEGF, 20 ng/mL) should be included.

  • Assay Setup: Add 750 µL of the test medium to the lower wells of a 24-well plate.[3]

  • Cell Seeding: Detach the serum-starved endothelial cells using a gentle dissociation reagent like Accutase.[4] Resuspend the cells in the assay medium at a concentration of 1 x 10^5 cells/mL. Add 500 µL of the cell suspension to each transwell insert (typically with an 8 µm pore size).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[3]

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[3]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or cold methanol (B129727) for 15-20 minutes.[5] Stain the cells with a suitable stain, such as Crystal Violet or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view under a microscope. Data can be expressed as the average number of migrated cells per field or as a percentage of the control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[5][6]

Protocol:

  • Coating the Plate: Thaw a basement membrane extract (BME), such as Matrigel®, on ice.[4][7] Using pre-cooled pipette tips, add 50-80 µL of BME to each well of a pre-cooled 96-well plate.[4][8] Ensure the entire surface of the well is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[4][5][6]

  • Cell Preparation: Harvest endothelial cells that are 70-90% confluent.[4] Resuspend the cells in a basal medium containing the desired concentration of LPC(18:1) and a low percentage of serum (e.g., 1% FBS).[8]

  • Cell Seeding: Seed 1.0-1.5 x 10^4 cells in 100 µL of the prepared cell suspension onto the surface of the gelled BME.[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[4][6]

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope.[5] Images can be captured and the extent of tube formation quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software. For fluorescence microscopy, cells can be pre-labeled or stained post-incubation with a fluorescent dye like Calcein AM.[5][7]

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathways activated by LPC(18:1).

Protocol:

  • Cell Treatment and Lysis: Plate endothelial cells and grow to 70-90% confluency. Treat the cells with the desired concentrations of LPC(18:1) for the specified time.

  • Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9] Scrape the cells and collect the lysate.[9][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.[11]

  • Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9][10][11]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.[10][12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 3-5% bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12][13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[10][12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[12] The intensity of the bands can be quantified using densitometry software.

Data Presentation

The following tables summarize the quantitative effects of LPC(18:1) on endothelial cells as reported in the literature.

ParameterCell TypeLPC(18:1) ConcentrationEffectReference
Nitric Oxide (NO) Bioavailability EA.hy92660 µM (with 5% FBS)Decreased[14][15]
EA.hy92610 µM (serum-free)Decreased[14][15]
Reactive Oxygen Species (ROS) Formation EA.hy92660 µM (with 5% FBS)Increased[14][15][16]
EA.hy92610 µM (serum-free)Increased[14][15]
Endothelium-Dependent Vasorelaxation Mouse Aortic Rings10 µMAttenuated[1][14]
Signaling Molecule/ProcessEffect of LPC(18:1)ImplicationReference
eNOS Dimerization DecreasedeNOS uncoupling, leading to reduced NO production and increased superoxide (B77818) formation.[14][15]
IL-8 Expression IncreasedPromotion of inflammation.[17]
COX-2 Expression InducedContributes to inflammation and prostanoid production.[18]
ICAM-1/VCAM-1 Expression UpregulatedIncreased adhesion of leukocytes to the endothelium.[19]
Mitochondrial ROS IncreasedContributes to endothelial cell activation and inflammation.[20]

Signaling Pathways and Experimental Workflows

Signaling Pathways

// Nodes LPC18_1 [label="LPC(18:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCRs (e.g., G2A)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_entry [label="Intracellular Ca²⁺\nIncrease", fillcolor="#FBBC05", fontcolor="#202124"]; mtROS [label="Mitochondrial ROS\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_uncoupling [label="eNOS Uncoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_bioavailability [label="↓ NO Bioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_AP1 [label="Activation of\nNF-κB and AP-1", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_expression [label="↑ Expression of\nICAM-1, VCAM-1, IL-8, COX-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endothelial_activation [label="Endothelial Cell\nActivation/Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPC18_1 -> GPCR; GPCR -> Ca_entry; Ca_entry -> mtROS; LPC18_1 -> eNOS_uncoupling; mtROS -> Endothelial_activation; eNOS_uncoupling -> NO_bioavailability; NO_bioavailability -> Endothelial_activation; GPCR -> NFkB_AP1; mtROS -> NFkB_AP1; NFkB_AP1 -> Gene_expression; Gene_expression -> Endothelial_activation; } dot Caption: LPC(18:1) signaling in endothelial cells.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture_cells [label="Culture Endothelial Cells\n(70-90% confluency)", fillcolor="#F1F3F4", fontcolor="#202124"]; serum_starve [label="Serum Starve Cells\n(4-6 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_media [label="Prepare Test Media\n(with LPC(18:1))", fillcolor="#F1F3F4", fontcolor="#202124"]; setup_assay [label="Add Test Media to Lower Wells", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in Transwell Inserts", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate (4-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; remove_nonmigrated [label="Remove Non-Migrated Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fix_stain [label="Fix and Stain Migrated Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify Migration", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture_cells; culture_cells -> serum_starve; serum_starve -> seed_cells; prepare_media -> setup_assay; setup_assay -> seed_cells; seed_cells -> incubate; incubate -> remove_nonmigrated; remove_nonmigrated -> fix_stain; fix_stain -> quantify; quantify -> end; } dot Caption: Transwell migration assay workflow.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; coat_plate [label="Coat 96-well Plate with BME", fillcolor="#F1F3F4", fontcolor="#202124"]; gel_bme [label="Incubate to Solidify BME\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_cells [label="Prepare Cell Suspension\n(with LPC(18:1))", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells onto BME", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate (4-18 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; visualize [label="Visualize Tube Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify Tube Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> coat_plate; coat_plate -> gel_bme; gel_bme -> seed_cells; prepare_cells -> seed_cells; seed_cells -> incubate; incubate -> visualize; visualize -> quantify; quantify -> end; } dot Caption: Tube formation assay workflow.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Treat Cells with LPC(18:1)", fillcolor="#F1F3F4", fontcolor="#202124"]; lyse_cells [label="Lyse Cells and Quantify Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; block [label="Block Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; primary_ab [label="Incubate with Primary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; secondary_ab [label="Incubate with Secondary Antibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detect [label="Detect Protein Signal", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify Band Intensity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> treat_cells; treat_cells -> lyse_cells; lyse_cells -> sds_page; sds_page -> transfer; transfer -> block; block -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detect; detect -> quantify; quantify -> end; } dot Caption: Western blot workflow.

References

Application Notes and Protocols: Incorporating 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is a lysophospholipid, a class of lipids that play crucial roles in various biological processes, including signal transduction and membrane perturbation. Due to its unique single-chain structure, LPC 18:1 acts as a detergent-like molecule, and its incorporation into lipid bilayers can significantly alter the physical and chemical properties of the membrane. This document provides detailed protocols and application notes for two primary techniques for incorporating LPC 18:1 into lipid bilayers: the Co-dissolution Method for forming mixed LPC/lipid bilayers from the outset, and the Post-insertion Method for introducing LPC 18:1 into pre-formed liposomes. Additionally, it outlines key characterization techniques to analyze the resulting LPC-containing lipid bilayers.

Data Presentation: Quantitative Effects of LPC 18:1 Incorporation

The incorporation of LPC 18:1 into lipid bilayers induces several measurable changes in the membrane's physical properties. The following table summarizes the expected quantitative effects based on existing literature.

PropertyMethod of MeasurementExpected Effect of Increasing LPC 18:1 Molar PercentageReference Insights
Vesicle Size (Hydrodynamic Radius) Dynamic Light Scattering (DLS)Decrease in vesicle size.Vesicles containing LPC exhibit approximately a 10% reduction in size.[1]
Bilayer Permeability (Water) Small-Angle Neutron Scattering (SANS)Increase in water penetration into the bilayer.The volume fraction of water within the lipid membrane can increase from ~3.3% to 15-20% with the addition of LPC.[1]
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Broadening and potential lowering of the main phase transition peak.The presence of lipids with different chain lengths or headgroups can significantly alter the phase transition behavior of the bilayer.[2][3][4]
Membrane Fluidity Fluorescence Anisotropy/PolarizationIncrease in membrane fluidity (decrease in anisotropy).Changes in lipid packing and order due to the conical shape of LPC are expected to increase the mobility of fluorescent probes within the bilayer.[5][6][7]
LPC 18:1 Incorporation Efficiency Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High, especially with the co-dissolution method.LC-MS/MS is a highly sensitive method for the quantification of lysophosphatidylcholine (B164491) species in lipid mixtures.[1][5][8]

Experimental Protocols

Two primary methods for incorporating LPC 18:1 into lipid bilayers are detailed below. The choice of method will depend on the specific experimental requirements.

Method 1: Co-dissolution via Thin-Film Hydration

This method is ideal for creating a homogenous mixture of lipids, including a defined molar percentage of LPC 18:1, from the beginning of the vesicle preparation process.

Protocol:

  • Lipid Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., a primary phosphatidylcholine like POPC or DPPC) and this compound (LPC 18:1) dissolved in an organic solvent, typically a chloroform:methanol (B129727) mixture (2:1, v/v). The lipids should be mixed to achieve the desired molar ratio.[9][10]

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[9][11]

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours or overnight.[12]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice (e.g., PBS, Tris buffer). The volume of the buffer will determine the final lipid concentration.

    • The hydration temperature should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary lipid component to ensure proper vesicle formation.[9][11]

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be facilitated by vortexing or gentle shaking.[12][13]

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion or sonication.

    • Extrusion: Repeatedly pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed above the Tm of the primary lipid.

    • Sonication: Use a bath or probe sonicator to sonicate the MLV suspension. The duration and power of sonication will influence the final vesicle size.[8][11][14]

Method 2: Post-insertion into Pre-formed Vesicles

This method is suitable for experiments where the goal is to introduce LPC 18:1 into an existing lipid bilayer and study its immediate effects.

Protocol:

  • Prepare Pre-formed Vesicles:

    • Prepare unilamellar vesicles of the desired primary lipid composition (e.g., 100% POPC) using the Thin-Film Hydration method described above (Method 1, steps 1-4).

  • Prepare LPC 18:1 Solution:

    • Prepare a stock solution of this compound in the same aqueous buffer used for the pre-formed vesicles. The concentration should be determined based on the desired final molar ratio of LPC in the vesicles.

  • Incubation:

    • Add the LPC 18:1 solution to the suspension of pre-formed vesicles.

    • Incubate the mixture at a temperature above the Tm of the primary lipid in the vesicles with gentle stirring for a defined period (e.g., 30-60 minutes). This allows for the spontaneous insertion of LPC monomers into the outer leaflet of the vesicle bilayer. The concept is analogous to post-insertion techniques used for other molecules like PEG-lipids.[15]

  • Removal of Unincorporated LPC (Optional):

    • If necessary, unincorporated LPC 18:1 can be removed by techniques such as dialysis or size exclusion chromatography.

Characterization of LPC-Containing Lipid Bilayers

1. Vesicle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Protocol:

    • Dilute a small aliquot of the liposome (B1194612) suspension in the appropriate buffer to a suitable concentration for DLS analysis.

    • Measure the hydrodynamic radius and polydispersity index (PDI) to determine the average size and size distribution of the vesicles.

    • Measure the zeta potential to assess the surface charge of the vesicles, which can be influenced by the incorporation of the charged phosphocholine (B91661) headgroup of LPC.

2. Membrane Fluidity:

  • Method: Steady-State Fluorescence Anisotropy.

  • Protocol:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, into the LPC-containing liposomes. This is typically done by adding a small amount of the probe dissolved in an organic solvent to the initial lipid mixture before film formation or by incubating the probe with pre-formed vesicles.

    • Measure the fluorescence anisotropy (or polarization) of the probe using a fluorometer equipped with polarizers.

    • A decrease in the anisotropy value indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.[5][7]

3. Phase Transition Temperature:

  • Method: Differential Scanning Calorimetry (DSC).

  • Protocol:

    • Prepare a concentrated sample of the LPC-containing liposome suspension.

    • Load the sample into a DSC pan and an equivalent amount of buffer into a reference pan.

    • Scan the temperature over a range that encompasses the expected phase transition of the primary lipid.

    • The temperature at the peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The presence of LPC is expected to broaden this peak.[3][15]

4. Quantification of LPC Incorporation:

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Protocol for Sample Preparation:

    • Lipid Extraction: Extract the lipids from the liposome suspension using a modified Bligh-Dyer or Folch method. This typically involves adding a chloroform:methanol mixture to the aqueous sample to create a biphasic system, with the lipids partitioning into the organic phase.

    • Solvent Evaporation: Evaporate the organic solvent containing the extracted lipids under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol or isopropanol).

    • Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and quantification of LPC 18:1 and other lipid species.[2][3]

Visualizations

experimental_workflow_co_dissolution cluster_prep Lipid Preparation cluster_process Vesicle Formation cluster_sizing Sizing lipids Primary Lipid(s) (e.g., POPC) mix Mix Lipids in Solvent lipids->mix lpc LPC 18:1 lpc->mix solvent Organic Solvent (Chloroform:Methanol) solvent->mix evap Rotary Evaporation (Thin Film Formation) mix->evap hydrate Hydration with Aqueous Buffer (>Tm) evap->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size Extrusion or Sonication mlv->size luv Unilamellar Vesicles (LUVs) size->luv

Caption: Workflow for the Co-dissolution Method.

experimental_workflow_post_insertion cluster_prep Preparation cluster_insertion Incorporation cluster_purification Purification (Optional) vesicles Prepare Pre-formed Unilamellar Vesicles incubate Incubate Vesicles with LPC Solution (>Tm) vesicles->incubate lpc_sol Prepare Aqueous LPC 18:1 Solution lpc_sol->incubate purify Dialysis or Size Exclusion Chromatography incubate->purify final_vesicles LPC-Containing Vesicles purify->final_vesicles

Caption: Workflow for the Post-insertion Method.

signaling_pathway_lpc_effect lpc LPC 18:1 Incorporation packing Altered Lipid Packing (Increased Headgroup Area) lpc->packing fluidity Increased Membrane Fluidity packing->fluidity permeability Increased Bilayer Permeability packing->permeability tm Altered Phase Transition packing->tm protein Modulation of Membrane Protein Function fluidity->protein permeability->protein

Caption: Effects of LPC Incorporation on Bilayer Properties.

References

Application Note and Protocol: Solid-Phase Extraction for the Isolation of LPC(18:1) from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play significant roles in a multitude of physiological and pathophysiological processes. Among them, Lysophosphatidylcholine (18:1) (LPC(18:1)) has been increasingly recognized as a key signaling molecule and potential biomarker in various conditions, including neuropathic pain, metabolic disorders, and cancer.[1][2][3] Accurate and reliable quantification of LPC(18:1) in biological matrices such as plasma is crucial for understanding its biological function and for the development of novel therapeutics.

Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and enrichment of LPC(18:1) from complex biological samples like plasma, providing cleaner extracts and improved analytical sensitivity compared to traditional liquid-liquid extraction methods.[4][5] This application note provides a detailed protocol for the solid-phase extraction of LPC(18:1) from human plasma, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways of LPC(18:1)

LPC(18:1) exerts its biological effects by acting as a ligand for specific G protein-coupled receptors (GPCRs). Two well-described signaling pathways for LPC(18:1) are mediated by GPR132 and GPR119. In the context of neuropathic pain, LPC(18:1) binds to GPR132, activating the Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathway.[1] In metabolic regulation, LPC(18:1) can activate GPR119, leading to the stimulation of the Protein Kinase A (PKA) pathway, which is involved in glucose-stimulated insulin (B600854) secretion.[2]

cluster_gpr132 Neuropathic Pain Signaling cluster_gpr119 Metabolic Regulation Signaling LPC(18:1) LPC(18:1) GPR132 GPR132 LPC(18:1)->GPR132 binds to PKC PKC GPR132->PKC activates ERK ERK PKC->ERK activates Neuropathic Pain Neuropathic Pain ERK->Neuropathic Pain leads to LPC(18:1)_2 LPC(18:1) GPR119 GPR119 LPC(18:1)_2->GPR119 binds to PKA PKA GPR119->PKA activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion stimulates

Caption: Signaling pathways of LPC(18:1) in neuropathic pain and metabolic regulation.

Experimental Protocol: Solid-Phase Extraction of LPC(18:1) from Plasma

This protocol is based on a novel solid-phase extraction method utilizing a specialized lipid extraction sorbent, which provides high recovery and reproducibility.[4][5][6][7]

Materials:

  • Human plasma (collected in EDTA tubes)

  • Bond Elut Lipid Extraction SPE Cartridges (1 mL, 30 mg or similar)[7][8]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Chloroform, LC-MS grade

  • Water, LC-MS grade

  • Internal Standard (IS): LPC(17:0) or other non-endogenous LPC

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment and Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a clean microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard solution (e.g., LPC(17:0) at 10 µg/mL in methanol).

    • Add 900 µL of ice-cold acetonitrile to precipitate proteins.[7]

    • Vortex the mixture vigorously for 30 seconds.

    • Sonicate the sample on ice for 10 minutes to enhance the release of lipids trapped in the protein pellet.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Cartridge Conditioning: Condition the lipid extraction SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Note: Some modern SPE cartridges for lipid extraction may not require a conditioning step.[9]

    • Sample Loading: Carefully transfer the entire supernatant from the protein precipitation step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent by gravity or with gentle vacuum.

    • Washing: Wash the cartridge with 1 mL of 90:10 acetonitrile/water to remove polar interferences.[7]

    • Elution: Elute the bound lipids, including LPC(18:1), with 1 mL of 1:1 (v/v) chloroform/methanol into a clean collection tube.[7]

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for your LC-MS system (e.g., 9:1 methanol/water or isopropanol).

    • Vortex for 20 seconds and transfer to an autosampler vial for analysis.

G Plasma 1. Plasma Sample (100 µL) + Internal Standard PPT 2. Protein Precipitation (900 µL cold ACN) Plasma->PPT VortexSonication 3. Vortex & Sonicate PPT->VortexSonication Centrifuge 4. Centrifuge (12,000 x g, 10 min) VortexSonication->Centrifuge Supernatant Supernatant Centrifuge->Supernatant SPE_Load 5. Load Supernatant onto Lipid Extraction SPE Cartridge Supernatant->SPE_Load SPE_Wash 6. Wash (1 mL 90:10 ACN/Water) SPE_Load->SPE_Wash SPE_Elute 7. Elute (1 mL 1:1 Chloroform/Methanol) SPE_Wash->SPE_Elute Evaporate 8. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 9. Reconstitute (100 µL Injection Solvent) Evaporate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the solid-phase extraction of LPC(18:1) from plasma.

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of lysophosphatidylcholines using SPE followed by LC-MS/MS. The data is compiled from various studies employing similar methodologies.

ParameterLPC SpeciesResultReference
Recovery LPCs>70%[6]
LPCs95-106% (for similar lysolipids)[8]
Precision (CV%)
Within-run ImprecisionMajor LPCs3%[10]
Minor LPCs12%[10]
Total ImprecisionMajor LPCs12%[10]
Minor LPCs25%[10]
Linearity
Calibration RangeLPC(18:1)(d7)2.5–1250 ng/mL[11]
Limit of Detection (LOD) LPCs<1 µmol/L[10]

Conclusion

The described solid-phase extraction method provides an efficient, reproducible, and robust workflow for the isolation of LPC(18:1) from human plasma. This protocol minimizes matrix effects and enriches the analyte of interest, enabling accurate and sensitive quantification by LC-MS/MS. This methodology is well-suited for both basic research and high-throughput clinical applications, facilitating further investigation into the role of LPC(18:1) in health and disease.

References

Application Notes and Protocols for In Vitro Measurement of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) is a bioactive lysophospholipid that plays a significant role in numerous physiological and pathological processes.[1] It is an intermediate in phospholipid metabolism and has been implicated in signaling pathways related to cancer, atherosclerosis, diabetes, and inflammation.[1] LPC 18:1 can be converted by the enzyme autotaxin (ATX) to lysophosphatidic acid (LPA), a potent signaling molecule that acts on a family of G protein-coupled receptors.[2][3][4][5][6][7] Given its biological importance, accurate in vitro measurement of LPC 18:1 levels and the activity of enzymes that metabolize it are crucial for research and drug development.

These application notes provide an overview and detailed protocols for various in vitro assays to measure the activity and concentration of LPC 18:1. The described methods include enzymatic colorimetric/fluorometric assays, enzyme-linked immunosorbent assays (ELISA), and mass spectrometry-based approaches.

Signaling Pathway of LPC 18:1

LPC 18:1 is a key substrate in the autotaxin-LPA signaling axis. Autotaxin, a secreted lysophospholipase D, hydrolyzes LPC 18:1 to produce LPA and choline.[2][7][8] LPA then binds to its specific G protein-coupled receptors (LPARs) on the cell surface, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, survival, and other cellular responses.[3][4]

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC_18_1 LPC (18:1) ATX Autotaxin (ATX) LPC_18_1->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA hydrolyzes to LPAR LPA Receptors (LPARs) LPA->LPAR binds to Downstream_Signaling Downstream Signaling Pathways (e.g., RAS, PI3K, Rho, PLC) LPAR->Downstream_Signaling activates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Responses lead to

Figure 1: Simplified signaling pathway of the Autotaxin-LPA axis.

Data Presentation: Comparison of In Vitro Assays for LPC Measurement

The following table summarizes the quantitative data for different types of assays used to measure LPC, including LPC 18:1. This allows for an easy comparison of their key characteristics.

Assay TypeAnalyteDetection MethodDetection LimitDynamic RangeSample TypesReference
Enzymatic Assay Total LPCColorimetric23.1 µM0 - 400 µMSerum[9]
Total LPCFluorometric10 pmolNot SpecifiedTissue/cell lysates, serum, plasma[1][10]
Total LPCFluorometric8.97 µM0 - 400 µMSerum[9]
ELISA Total LPCColorimetric< 284.33 ng/mL781.25 - 200,000 ng/mLSerum, plasma, tissue homogenates, cell lysates, cell culture supernates[11]
LC-MS/MS LPC SpeciesMass Spectrometry< 1 µmol/LNot specifiedPlasma[12]
LPC (18:1) (d7)Mass Spectrometry2.5 ng/mL2.5 - 1250 ng/mLPlasma[13][14]
LPC SpeciesMass Spectrometry~20 pmolNot specifiedBiological samples[15]

Experimental Protocols

Enzymatic Colorimetric/Fluorometric Assay for Total LPC

This method relies on a set of enzymatic reactions to quantify the amount of LPC in a sample. An LPC-specific enzyme hydrolyzes LPC to generate an intermediate that reacts with a probe to produce a quantifiable signal, either colorimetric or fluorometric.[1][10]

Enzymatic_Assay_Workflow Sample_Prep Sample Preparation (e.g., serum, plasma, cell lysate) Reaction_Setup Set up Reaction: Sample/Standard + Assay Buffer + Enzyme Mix Sample_Prep->Reaction_Setup Incubation Incubate at 37°C (protected from light) Reaction_Setup->Incubation Detection Add Developer & Probe Incubation->Detection Measurement Measure Absorbance (570 nm) or Fluorescence (Ex/Em = 360/440 nm) Detection->Measurement Data_Analysis Data Analysis: Subtract background, plot standard curve, and calculate LPC concentration Measurement->Data_Analysis ELISA_Workflow Plate_Prep Pre-coated plate with anti-LPC antibody Competitive_Binding Add Sample/Standard and Biotin-labeled LPC Plate_Prep->Competitive_Binding Incubation1 Incubate and Wash Competitive_Binding->Incubation1 HRP_Binding Add Avidin-HRP Incubation1->HRP_Binding Incubation2 Incubate and Wash HRP_Binding->Incubation2 Substrate_Addition Add Substrate Solution Incubation2->Substrate_Addition Color_Development Incubate for Color Development Substrate_Addition->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Measurement Measure Absorbance at 450 nm Stop_Reaction->Measurement Data_Analysis Data Analysis: Plot standard curve and calculate LPC concentration Measurement->Data_Analysis

References

Application of 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC(18:1)) in Creating Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as simplified models of cell membranes. The formation of stable and fluid SLBs is crucial for studying membrane-associated proteins, cellular adhesion, and drug-membrane interactions. 1-oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC(18:1)), a lysophospholipid, possesses unique properties that can be harnessed to facilitate the creation and functionalization of SLBs. Due to its inverted cone shape with a single acyl chain, LPC(18:1) introduces positive curvature into the lipid bilayer, which can promote vesicle rupture and fusion, key steps in the formation of SLBs from liposomes. Furthermore, the presence of LPC(18:1) can increase membrane fluidity and create transient pores, which can be advantageous for specific applications such as the reconstitution of transmembrane proteins.

This document provides detailed application notes and protocols for the use of LPC(18:1) in the creation of supported lipid bilayers.

Data Presentation

The inclusion of LPC(18:1) in lipid formulations can significantly impact the physicochemical properties of the resulting supported lipid bilayers. The following table summarizes quantitative data gathered from various studies.

ParameterLipid CompositionLPC(18:1) ConcentrationObserved Effect
Membrane Protein Activation DOPC3 µMActivation of the mechanosensitive channel MscS, suggesting localized membrane perturbation.
Pore Formation in GUVs DOPG/DOPC10 mol%Increased rate of tension-induced pore formation, indicating a decrease in the energetic barrier for pore creation.
Membrane Fluidity Egg PCNot specifiedIncreased lipid diffusion, indicating higher membrane fluidity.[1]
Vesicle Fusion Inhibition (at high concentrations) Yeast vacuole lipidsIC50 ~40-120 µMInhibition of membrane fusion, highlighting the concentration-dependent effects of LPCs.

Experimental Protocols

Two primary methods for forming supported lipid bilayers are detailed below: the vesicle fusion method and the solvent-assisted lipid bilayer (SALB) formation method. Both protocols have been adapted to include the use of LPC(18:1).

Protocol 1: Vesicle Fusion Method for Creating LPC(18:1)-Containing SLBs

This is the most common method for forming SLBs. The inclusion of a low concentration of LPC(18:1) can facilitate the rupture and fusion of vesicles, particularly for lipid compositions that are resistant to forming a complete bilayer.

Materials:

  • Primary phospholipid (e.g., DOPC, POPC) in chloroform (B151607)

  • LPC(18:1) in chloroform

  • Substrate (e.g., clean glass coverslip, mica disc)

  • Hydration buffer (e.g., PBS, Tris buffer)

  • Small unilamellar vesicle (SUV) extrusion system with polycarbonate membranes (e.g., 50-100 nm pore size)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the primary phospholipid and LPC(18:1) in the desired molar ratio (e.g., 95:5 mol% DOPC:LPC(18:1)).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration:

    • Add the hydration buffer to the dried lipid film to achieve a final lipid concentration of 1 mg/mL.

    • Vortex the mixture vigorously for 1-2 minutes to form multilamellar vesicles (MLVs). The solution should appear milky.

  • Small Unilamellar Vesicle (SUV) Formation:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the phase transition temperature of the primary lipid.

    • Pass the MLV suspension through the extruder at least 11 times to form a homogenous solution of SUVs. The solution should become translucent.

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure a hydrophilic surface. For glass coverslips, a common procedure is sonication in a 2% SDS solution, followed by extensive rinsing with deionized water and drying under a stream of nitrogen. Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can also be used with extreme caution.

  • SLB Formation:

    • Place the clean substrate in a suitable chamber.

    • Add the SUV suspension to the substrate.

    • Incubate for 30-60 minutes at a temperature above the lipid phase transition temperature to allow for vesicle adsorption, rupture, and fusion into a continuous bilayer.

    • Gently rinse the surface with an excess of hydration buffer to remove any unfused vesicles.

  • Characterization (Optional):

    • The quality of the SLB can be assessed using techniques such as Fluorescence Recovery After Photobleaching (FRAP) to measure lipid mobility or Atomic Force Microscopy (AFM) to visualize the bilayer topography.

Vesicle_Fusion_Workflow cluster_prep Vesicle Preparation cluster_slb SLB Formation LipidFilm 1. Prepare Lipid Film (DOPC + LPC(18:1)) Hydration 2. Hydrate Film (forms MLVs) LipidFilm->Hydration Extrusion 3. Extrude (forms SUVs) Hydration->Extrusion Incubation 5. Incubate SUVs on Substrate Extrusion->Incubation CleanSubstrate 4. Clean Substrate CleanSubstrate->Incubation Rinse 6. Rinse to Remove Excess Vesicles Incubation->Rinse

Vesicle Fusion Workflow for LPC-SLB Formation
Protocol 2: Solvent-Assisted Lipid Bilayer (SALB) Formation Method with LPC(18:1)

The SALB method is a versatile alternative to vesicle fusion and is particularly useful for a wider range of lipid compositions and substrates.[2][3]

Materials:

  • Primary phospholipid (e.g., DOPC)

  • LPC(18:1)

  • Organic solvent (e.g., isopropanol)

  • Aqueous buffer (e.g., Tris-HCl)

  • Substrate (e.g., silicon oxide, gold)

  • Syringe pump or microfluidic device

Procedure:

  • Lipid Solution Preparation:

    • Dissolve the primary phospholipid and LPC(18:1) in the organic solvent (e.g., isopropanol) to a final total lipid concentration of 0.1-0.5 mg/mL.

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1.

    • Mount the substrate in a flow cell or microfluidic chamber.

  • Solvent Exchange:

    • Introduce the organic solvent into the chamber to wet the substrate surface.

    • Inject the lipid-solvent solution into the chamber and incubate for a few minutes to allow for lipid adsorption.

    • Gradually exchange the lipid-solvent solution with the aqueous buffer using a syringe pump at a low flow rate. This gradual change in solvent polarity induces the self-assembly of the lipids into a bilayer on the substrate.

    • Continue to flow the aqueous buffer to remove the organic solvent and any excess lipids in the bulk solution completely.

  • Characterization (Optional):

    • Assess the SLB quality using appropriate surface-sensitive techniques.

SALB_Workflow cluster_prep Preparation cluster_formation SLB Formation LipidSolution 1. Dissolve Lipids (DOPC + LPC(18:1)) in Isopropanol InjectLipids 4. Inject Lipid Solution CleanSubstrate 2. Clean and Mount Substrate InjectSolvent 3. Inject Isopropanol InjectSolvent->InjectLipids SolventExchange 5. Gradual Exchange with Aqueous Buffer InjectLipids->SolventExchange Rinse 6. Rinse with Buffer SolventExchange->Rinse

Solvent-Assisted Lipid Bilayer (SALB) Workflow
Protocol 3: Reconstitution of a Transmembrane Protein into an LPC(18:1)-Containing SLB

The presence of LPC(18:1) can facilitate the insertion of transmembrane proteins into a pre-formed SLB by transiently increasing membrane fluidity and creating defects.

Materials:

  • Pre-formed SLB on a suitable substrate (prepared using Protocol 1 or 2)

  • Purified transmembrane protein solubilized in a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM))

  • LPC(18:1) stock solution in buffer

  • Buffer for reconstitution

  • Bio-Beads or dialysis cassette for detergent removal

Procedure:

  • Prepare a stable SLB on a chosen substrate following Protocol 1 or 2.

  • Introduce LPC(18:1):

    • Dilute the LPC(18:1) stock solution into the buffer overlying the SLB to a final concentration known to induce membrane permeability without causing complete bilayer disruption (e.g., starting with a concentration in the low micromolar range).

    • Incubate for a short period (e.g., 5-10 minutes) to allow LPC(18:1) to incorporate into the bilayer.

  • Protein Insertion:

    • Add the detergent-solubilized protein solution to the buffer above the LPC(18:1)-containing SLB.

    • Incubate for 30-60 minutes to allow the protein to insert into the bilayer.

  • Detergent Removal:

    • Remove the detergent from the system to allow the protein to adopt its native conformation within the bilayer. This can be achieved by:

      • Buffer exchange: Perfusion with a large volume of detergent-free buffer.

      • Bio-Beads: Adding Bio-Beads to the solution to adsorb the detergent.

      • Dialysis: If the volume is sufficient, dialyzing against a large volume of detergent-free buffer.

  • Final Rinse:

    • Thoroughly rinse the SLB with fresh buffer to remove any non-incorporated protein and residual detergent.

  • Functional Assays:

    • The functionality of the reconstituted protein can then be assessed using appropriate assays (e.g., ligand binding, ion channel activity).

Protein_Reconstitution_Workflow cluster_slb_prep SLB Preparation cluster_reconstitution Protein Reconstitution cluster_analysis Analysis FormSLB 1. Form Supported Lipid Bilayer AddLPC 2. Add LPC(18:1) to SLB FormSLB->AddLPC AddProtein 3. Add Detergent- Solubilized Protein AddLPC->AddProtein RemoveDetergent 4. Remove Detergent AddProtein->RemoveDetergent Rinse 5. Rinse SLB RemoveDetergent->Rinse FunctionalAssay 6. Perform Functional Assay Rinse->FunctionalAssay

Workflow for Transmembrane Protein Reconstitution

Conclusion

LPC(18:1) is a valuable tool for researchers working with supported lipid bilayers. Its ability to modulate membrane curvature and fluidity can be leveraged to facilitate the formation of SLBs from challenging lipid mixtures and to aid in the reconstitution of membrane proteins. The protocols provided herein offer a starting point for the application of LPC(18:1) in these contexts. It is important to note that the optimal concentration of LPC(18:1) will be system-dependent and should be empirically determined for each specific application to achieve the desired effect without compromising the overall integrity of the supported lipid bilayer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Oleoyl-sn-glycero-3-phosphocholine (LPC) Micelle Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the formation of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC) micelles.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and characterization of LPC micelles.

Problem Potential Cause Recommended Solution
Cloudy or Precipitated Solution LPC concentration is below the Critical Micelle Concentration (CMC) and also below its solubility limit at the given temperature. This can be exacerbated by low temperatures, as the solubility of single-chain lipids can decrease. Incorrect pH or high ionic strength of the buffer can also reduce solubility.Ensure the LPC concentration is above the CMC. Gently warm the solution while stirring to increase solubility and facilitate micelle formation. Confirm that the buffer pH is optimal (generally near neutral) and that the ionic strength is not excessively high, as high salt concentrations can decrease the CMC but may also lead to precipitation if the lipid concentration is too high. Use high-purity water to avoid contaminants that could cause precipitation.
Inconsistent Micelle Size/Polydispersity Incomplete dissolution or aggregation of LPC molecules. Issues with the preparation method, such as inadequate sonication or extrusion. The concentration of LPC may be too high, leading to the formation of larger, less uniform structures.Ensure the lipid film is thin and uniform before hydration. Hydrate the lipid film with pre-warmed buffer and vortex thoroughly. Optimize sonication time and power, or the number of extrusion cycles. Consider preparing the micelles at a concentration not significantly higher than the CMC to promote the formation of smaller, more uniform micelles.
Low Yield of Micelles The concentration of LPC is too close to or below the CMC. Inefficient hydration of the lipid film.Increase the initial concentration of LPC to be comfortably above the estimated CMC for your experimental conditions. Ensure the entire lipid film is hydrated by using a sufficient volume of buffer and adequate agitation.
Micelle Aggregation Over Time Instability of the micelles due to factors such as temperature fluctuations, changes in pH, or interactions with container surfaces. The inherent stability of the micelles may be low in the chosen buffer.Store micelle solutions at a stable, recommended temperature (often refrigerated, but check for potential precipitation at low temperatures). Ensure the buffer has sufficient capacity to maintain a stable pH. Consider using different buffer systems or adding stabilizing agents if aggregation persists. The stability of micelles can be influenced by the physiological environment, including salt concentration, solvents, temperature, and pH.
Difficulty in Determining CMC The chosen method for CMC determination is not sensitive enough or is being performed incorrectly. Impurities in the LPC or the solvent can interfere with the measurement.The pyrene (B120774) fluorescence assay is a highly sensitive method for CMC determination. Ensure the pyrene concentration is appropriate (typically in the micromolar range) and that it is fully dissolved. Use high-purity LPC and solvents to avoid interferences.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) of this compound (LPC)?

The CMC of LPC can be influenced by factors such as temperature, pH, and the ionic strength of the buffer. While specific data for this compound under various conditions can be limited in the literature, data for a closely related compound, 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid, shows a CMC of 0.346 mM in water at 25°C.[1] For other lysophosphatidylcholines, the CMC generally decreases with increasing acyl chain length.

Q2: How do temperature, pH, and ionic strength affect LPC micelle formation?

  • Temperature: Increasing the temperature generally decreases the CMC of nonionic and zwitterionic surfactants like LPC, promoting micelle formation. However, excessively high temperatures can lead to lipid degradation.

  • pH: The charge of the phosphocholine (B91661) headgroup is zwitterionic and therefore the effect of pH on the CMC is generally not as pronounced as with ionic surfactants. However, extreme pH values can lead to hydrolysis of the lipid, affecting micelle stability. For instance, phosphatidylcholine is reported to be stable at pH 4, 7, and 10, but can hydrolyze at a pH of 1.

  • Ionic Strength: Increasing the ionic strength (e.g., by adding salt) typically decreases the CMC of zwitterionic and ionic surfactants. This is due to the shielding of electrostatic repulsion between the headgroups, which favors the association of monomers into micelles.[1]

Q3: What is the typical size and aggregation number of LPC micelles?

The size of LPC micelles can vary depending on the experimental conditions but is generally in the range of a few nanometers in diameter. The aggregation number, which is the number of LPC molecules per micelle, is also dependent on these conditions. For a similar lysophospholipid, dodecylphosphocholine (B1670865) (DPC), the aggregation number has been reported to be around 53-56 at a concentration of 20 mM.

Q4: What are the recommended methods for preparing LPC micelles?

The most common and reliable method for preparing LPC micelles is the thin-film hydration method . This involves dissolving the LPC in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer above the lipid's phase transition temperature. Other methods include direct dissolution in an aqueous buffer (if the LPC concentration is above the CMC) and dialysis from a solution containing an organic solvent.

Q5: How can I determine the CMC of my LPC solution?

The pyrene fluorescence assay is a widely used and sensitive method for determining the CMC of surfactants. Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence intensity ratio (I1/I3), which can be plotted against the logarithm of the surfactant concentration to determine the CMC.

Data Presentation

The following table summarizes the Critical Micelle Concentrations (CMCs) of various lysophosphatidylcholines with different acyl chain lengths. This data can be used to estimate the CMC of this compound (C18:1), which would be expected to have a CMC lower than that of the C16:0 analogue.

Acyl ChainLipidCMC (mM) in Water
C10:01-Decanoyl-sn-glycero-3-phosphocholine7.0
C12:01-Dodecanoyl-sn-glycero-3-phosphocholine0.70
C14:01-Tetradecanoyl-sn-glycero-3-phosphocholine0.070
C16:01-Hexadecanoyl-sn-glycero-3-phosphocholine0.007
C18:11-Oleoyl-sn-glycero-3-phosphatidic acid*0.346

*Note: Data for 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid, a closely related compound.[1] The CMCs for the saturated lysophosphatidylcholines are from another source.

Experimental Protocols

Preparation of LPC Micelles by Thin-Film Hydration

This protocol describes the preparation of LPC micelles using the thin-film hydration method.

Materials:

  • This compound (LPC) powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Bath sonicator or probe sonicator (optional)

  • Extruder (optional)

Procedure:

  • Dissolve LPC: Weigh the desired amount of LPC powder and dissolve it in a minimal amount of the organic solvent in a round-bottom flask.

  • Form a Thin Film: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature slightly above the solvent's boiling point to facilitate evaporation and the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Dry the Film: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydrate the Film: Add the desired volume of pre-warmed aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the LPC.

  • Form Micelles: Vortex the flask vigorously for several minutes until the lipid film is completely dispersed in the buffer, forming a clear or slightly opalescent solution of multilamellar vesicles (MLVs).

  • Sonication (Optional): To obtain smaller, more uniform micelles, the suspension can be sonicated. Use a bath sonicator for several minutes or a probe sonicator with short bursts to avoid overheating.

  • Extrusion (Optional): For a more defined and uniform size distribution, the micelle solution can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Determination of CMC by Pyrene Fluorescence Assay

This protocol outlines the determination of the CMC of LPC using pyrene as a fluorescent probe.

Materials:

  • LPC micelle stock solution

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone (B3395972) or methanol, at ~1 mM)

  • Aqueous buffer (same as used for micelle preparation)

  • Series of glass vials or a 96-well plate

  • Fluorometer

Procedure:

  • Prepare Pyrene-Containing Vials: Aliquot a small volume of the pyrene stock solution into each vial or well. The final concentration of pyrene in the samples should be in the low micromolar range (e.g., 1 µM). Evaporate the solvent completely, leaving a thin film of pyrene.

  • Prepare LPC Dilutions: Prepare a series of LPC dilutions in the aqueous buffer, spanning a concentration range that is expected to include the CMC (e.g., from 0.001 mM to 10 mM).

  • Incubate with Pyrene: Add the LPC dilutions to the pyrene-containing vials/wells. Vortex or mix well to ensure the pyrene is fully dissolved and equilibrated with the LPC solutions. Incubate the samples in the dark for at least 1 hour at a constant temperature.

  • Measure Fluorescence: Set the excitation wavelength of the fluorometer to ~335 nm. Record the emission spectra from ~350 nm to 500 nm for each sample.

  • Analyze Data: Determine the fluorescence intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum. Calculate the I1/I3 ratio for each LPC concentration. Plot the I1/I3 ratio as a function of the logarithm of the LPC concentration. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.

Mandatory Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_characterization Characterization cluster_optional Optional Refinement dissolve 1. Dissolve LPC in Organic Solvent film 2. Form Thin Film (Rotary Evaporation) dissolve->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate vortex 5. Vortex to Form Micelle Suspension hydrate->vortex cmc CMC Determination (Pyrene Assay) vortex->cmc size Size & Polydispersity (Dynamic Light Scattering) vortex->size sonicate Sonication vortex->sonicate Optional extrude Extrusion sonicate->extrude Optional extrude->cmc extrude->size

Caption: Experimental workflow for LPC micelle preparation and characterization.

troubleshooting_flowchart cluster_solutions_cloudy Solutions for Cloudiness cluster_solutions_size Solutions for Size Issues cluster_solutions_aggregation Solutions for Aggregation start Start: LPC Micelle Preparation issue Observe Issue? start->issue cloudy Cloudy/Precipitated Solution issue->cloudy Yes inconsistent_size Inconsistent Size/ High Polydispersity issue->inconsistent_size aggregation Aggregation Over Time issue->aggregation end Successful Micelle Formation issue->end No check_conc Ensure [LPC] > CMC cloudy->check_conc optimize_prep Optimize Hydration & Sonication/Extrusion inconsistent_size->optimize_prep storage Optimize Storage Conditions (Temp, pH) aggregation->storage warm Gently Warm Solution check_conc->warm check_buffer Check Buffer pH & Ionic Strength warm->check_buffer check_buffer->end adjust_conc Adjust LPC Concentration optimize_prep->adjust_conc adjust_conc->end stabilizers Consider Stabilizing Agents storage->stabilizers stabilizers->end

Caption: Troubleshooting flowchart for common issues in LPC micelle formation.

References

Preventing degradation of oleoyl-lysophosphatidylcholine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of oleoyl-lysophosphatidylcholine (oleoyl-LPC) during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of oleoyl-LPC degradation during storage?

A1: Oleoyl-LPC is susceptible to three main degradation pathways:

  • Hydrolysis: The ester bond linking the oleic acid chain to the glycerol (B35011) backbone can be cleaved, either chemically or enzymatically, resulting in the formation of free oleic acid and glycerophosphocholine. This is a common issue in aqueous solutions.

  • Oxidation: The double bond in the oleoyl (B10858665) (C18:1) fatty acid chain is prone to oxidation, leading to the formation of various oxidation products, including hydroperoxides. This can alter the biological activity of the molecule.

  • Acyl Migration: The oleoyl group can migrate from the sn-2 to the sn-1 position of the glycerol backbone. The rate of this migration is dependent on temperature, pH, and the solvent.[1]

Q2: What is the ideal temperature for storing oleoyl-LPC?

A2: For long-term stability, it is recommended to store oleoyl-LPC at -20°C or -80°C.[2] Storage at room temperature can lead to significant degradation. For instance, in plasma samples, the concentration of lysophosphatidylcholine (B164491) (LPC) can increase by approximately 170% after 48 hours at room temperature (+25°C), while storage at +7°C shows no significant change over 72 hours.[3] Long-term storage for up to five years at -80°C has been shown to result in a mean concentration decrease of about 15.1% for lysophosphatidylcholines in human plasma.[4][5]

Q3: How does pH affect the stability of oleoyl-LPC?

A3: The rate of hydrolysis of phospholipids (B1166683) like LPC is pH-dependent. The slowest rates of hydrolysis are typically observed around pH 6.5.[6] Acyl migration is also influenced by pH, with minimum migration occurring between pH 4 and 5.[7]

Q4: Should I be concerned about enzymatic degradation?

A4: Yes, especially when working with biological samples like plasma or tissue homogenates. Enzymes such as phospholipase A2 (PLA2) and lysophospholipases can rapidly degrade LPC.[8][9] It is crucial to inhibit this enzymatic activity immediately after sample collection.

Q5: What is the impact of freeze-thaw cycles on oleoyl-LPC stability?

A5: Repeated freeze-thaw cycles can negatively impact the stability of biomolecules, including lipids.[10] For lipid analysis, it is advisable to aliquot samples before freezing to avoid multiple freeze-thaw cycles.[2] The effect of freeze-thawing can also influence the structure and stability of liposomal formulations containing LPC.[11]

Troubleshooting Guides

Problem 1: Unexpected peaks appear in my chromatogram (HPLC/LC-MS) after storing my oleoyl-LPC sample.
Possible Cause Recommended Solution
Hydrolysis Store samples at or below -20°C. If in an aqueous buffer, ensure the pH is around 6.5. Prepare fresh solutions for each experiment if possible.
Oxidation Store samples under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant like α-tocopherol to the storage solvent. Use degassed solvents for sample preparation.
Acyl Migration For long-term storage, dissolve oleoyl-LPC in an organic solvent such as chloroform:methanol (2:1, v/v) and store at -20°C or lower. Acyl migration is slower in organic solvents compared to aqueous solutions.[12]
Problem 2: I am observing a loss of biological activity of my oleoyl-LPC after storage.
Possible Cause Recommended Solution
Oxidation of the Oleoyl Chain The double bond in the oleic acid is critical for its biological function in many cases. Prevent oxidation by storing under inert gas and using antioxidants. Avoid exposure to light and air.
Formation of Degradation Products Hydrolysis or acyl migration can lead to the formation of molecules with different biological activities. Confirm the integrity of your sample using an analytical technique like HPLC-MS before use.
Problem 3: When working with plasma samples, I see a significant increase in the concentration of LPCs over a short period.
Possible Cause Recommended Solution
Endogenous Enzymatic Activity Immediately after collection, process blood samples at low temperatures (e.g., on ice). To quench enzymatic activity, flash-freeze the plasma in liquid nitrogen.[2] Alternatively, enzymatic activity can be reduced by adding inhibitors such as phenylmethylsulfonyl fluoride (B91410) (PMSF).[2]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on LPC Stability in Human Plasma

Storage Temperature Duration Observed Change in LPC Concentration Reference
+25°C (Room Temp)48 hours~170% increase[3]
+7°C (Refrigerator)72 hoursNo significant increase or decrease[3]
-80°C6 monthsNo significant effect on concentration[3]
-80°CUp to 5 years~15.1% mean decrease[4][5]

Table 2: Stability of sn-2 Acyl LPC Isomers in Aqueous Buffer (pH 7.4) and Organic Solvent at Different Temperatures after 24 hours

LPC Species Storage Condition % Isomerization (sn-2 to sn-1) Reference
sn-2 16:0 LPCAqueous, 4°C~69%[12]
sn-2 18:1 LPCAqueous, 4°C~20%[12]
sn-2 22:6 LPCAqueous, 4°CNearly 0% (after 8h)[12]
sn-2 16:0 LPCAqueous, 22°C~80% (after 8h)[12]
sn-2 22:6 LPCAqueous, 22°C~15% (after 8h)[12]
sn-2 16:0 LPCAqueous, -20°C>50%[12]
sn-2 22:6 LPCAqueous, -20°C~4%[12]
sn-2 16:0 LPCChloroform:Methanol, 22°C~32%[12]
sn-2 22:6 LPCChloroform:Methanol, 22°C~0%[12]

Experimental Protocols

Protocol 1: General Storage of Oleoyl-LPC
  • Preparation: Obtain high-purity oleoyl-LPC. If possible, purchase in small aliquots to avoid repeated warming of the main stock.

  • Solvent Selection: For long-term storage, dissolve the oleoyl-LPC in an organic solvent like chloroform:methanol (2:1, v/v). For immediate use in aqueous experiments, prepare the solution fresh in a buffer with a pH of approximately 6.5.

  • Inert Atmosphere: Before sealing the storage vial, flush the headspace with an inert gas such as nitrogen or argon to displace oxygen and prevent oxidation.

  • Storage Temperature: Store the sealed vial at -20°C or -80°C.

  • Handling: When accessing the stored sample, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the sample.

Protocol 2: Handling and Storage of Biological Samples for LPC Analysis
  • Sample Collection: Collect biological samples (e.g., blood, tissue) and immediately place them on ice to minimize enzymatic activity.

  • Inhibition of Enzymatic Activity:

    • For Plasma: Centrifuge blood at 4°C to separate plasma. Immediately add an enzyme inhibitor cocktail or a specific inhibitor like phenylmethylsulfonyl fluoride (PMSF).[2]

    • For Tissues: Homogenize the tissue in a cold buffer containing enzyme inhibitors.

  • Quenching: For immediate cessation of all enzymatic processes, flash-freeze the sample in liquid nitrogen.[2]

  • Aliquoting: Before long-term storage, divide the sample into single-use aliquots to avoid freeze-thaw cycles.

  • Long-Term Storage: Store the aliquots at -80°C until analysis.

Protocol 3: Assessment of Oleoyl-LPC Stability by HPLC-ELSD

This protocol is adapted from a method for simultaneous analysis of phosphatidylcholine, lysophosphatidylcholine, and free fatty acids.[4]

  • Sample Preparation: Prepare solutions of oleoyl-LPC at a known concentration in the desired storage buffer or solvent. Store under different conditions (e.g., temperatures, time points).

  • HPLC System: Use a normal-phase HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: Allsphere silica (B1680970) analytical column.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Chloroform:Methanol (70:30, v/v)

    • Mobile Phase B: Chloroform:Methanol:Water:Ammonia (45:45:9.5:0.5, v/v/v/v)

  • Analysis: Inject the stored samples and standards. The run time is typically around 25 minutes.

  • Quantification: Create a calibration curve using standards of oleoyl-LPC and its potential degradation products (e.g., oleic acid). Quantify the amount of intact oleoyl-LPC remaining and the amount of degradation products formed.

Visualizations

DegradationPathways Oleoyl_LPC Oleoyl-Lysophosphatidylcholine Hydrolysis Hydrolysis (Chemical or Enzymatic) Oleoyl_LPC->Hydrolysis Oxidation Oxidation Oleoyl_LPC->Oxidation AcylMigration Acyl Migration Oleoyl_LPC->AcylMigration FFA Free Oleic Acid Hydrolysis->FFA GPC Glycerophosphocholine Hydrolysis->GPC Oxidized_LPC Oxidized LPC Products Oxidation->Oxidized_LPC sn sn AcylMigration->sn sn1_LPC sn-1-Oleoyl-LPC -1 -1 _LPC _LPC

Caption: Primary degradation pathways of oleoyl-lysophosphatidylcholine.

ExperimentalWorkflow start Start: Oleoyl-LPC Sample prep Sample Preparation (Solvent, Concentration) start->prep storage Storage under Varied Conditions (Temperature, Time, Atmosphere) prep->storage analysis Analytical Measurement (e.g., HPLC-MS) storage->analysis quant Quantification of Intact LPC & Degradation Products analysis->quant end End: Stability Assessment quant->end TroubleshootingLogic problem Problem: Unexpected Chromatographic Peaks hydrolysis Is the sample in aqueous solution? problem->hydrolysis Check for Hydrolysis oxidation Was the sample exposed to air/oxygen? problem->oxidation Check for Oxidation acyl_migration Was the sample stored for an extended period? problem->acyl_migration Check for Acyl Migration solution_hydrolysis Solution: - Store at ≤ -20°C - Use pH ~6.5 buffer - Prepare fresh hydrolysis->solution_hydrolysis Yes solution_oxidation Solution: - Store under inert gas - Use antioxidants - Use degassed solvents oxidation->solution_oxidation Yes solution_acyl Solution: - Store in organic solvent - Lower storage temperature acyl_migration->solution_acyl Yes

References

Troubleshooting low signal intensity of LPC(18:1) in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the analysis of lysophosphatidylcholine (B164491) (LPC), specifically focusing on low signal intensity of LPC(18:1).

Troubleshooting Guide: Low Signal Intensity of LPC(18:1)

Low signal intensity for LPC(18:1) can arise from various factors throughout the experimental workflow, from sample preparation to data acquisition. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Q1: My LPC(18:1) signal is weak or absent. Where should I start troubleshooting?

Start with a systematic evaluation of your entire workflow. A common issue could be suboptimal sample preparation, leading to sample loss or degradation. It is also crucial to ensure that your Liquid Chromatography-Mass Spectrometry (LC-MS) parameters are optimized for LPC analysis.

Below is a general workflow to begin your troubleshooting process:

G cluster_start cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS System cluster_end Start Low LPC(18:1) Signal CheckExtraction Verify Lipid Extraction Efficiency Start->CheckExtraction CheckStorage Assess Sample Storage and Handling CheckExtraction->CheckStorage If extraction is optimal End Signal Restored CheckExtraction->End Problem Found: Improve Protocol CheckColumn Evaluate Column Performance CheckStorage->CheckColumn If storage is correct CheckStorage->End Problem Found: Use Fresh Samples CheckMobilePhase Verify Mobile Phase Composition CheckColumn->CheckMobilePhase If column is healthy CheckColumn->End Problem Found: Replace Column CheckSource Optimize Ion Source Parameters CheckMobilePhase->CheckSource If mobile phase is correct CheckMobilePhase->End Problem Found: Prepare Fresh Solvents CheckFragmentation Investigate In-Source Fragmentation CheckSource->CheckFragmentation If source is clean and optimized CheckSource->End Problem Found: Clean and Tune Source CheckFragmentation->End If fragmentation is minimized

A general workflow for troubleshooting low LPC(18:1) signal.
Q2: How can my sample preparation protocol affect LPC(18:1) signal intensity?

Proper sample preparation is critical for successful mass spectrometry-based analysis.[1] The quality and reproducibility of sample extraction significantly impact the results from MS instruments.[1] For lipidomics, common issues include inefficient extraction, lipid degradation, and the presence of interfering substances.

Troubleshooting Steps:

  • Extraction Method: Ensure your chosen lipid extraction method is suitable for polar lipids like LPCs. Methods like the Folch or Bligh-Dyer extraction are standard, but alternatives using methyl-tert-butyl ether (MTBE) may offer comparable or better recovery for some lipid classes.[2][3]

  • Sample Handling: Lipids are prone to oxidation. It is recommended to flush samples with argon or nitrogen gas to prevent lipid oxidation.[4] Samples should be kept on ice whenever possible during preparation.[4]

  • Internal Standards: Use an appropriate internal standard, such as a deuterated LPC(18:1) (e.g., LPC(18:1)-d7), added at the beginning of the extraction process.[5] This helps to monitor and correct for sample loss during preparation and for variations in ionization efficiency.[5]

  • Sample Clean-up: Biological samples contain components like salts and detergents that can suppress ionization.[6] Ensure your protocol includes a desalting or clean-up step if necessary.

Experimental Protocol: General Lipid Extraction

A widely used method for lipid extraction from plasma is a modified Bligh-Dyer method.

  • To a 1.5 mL microfuge tube, add 20 µL of plasma.

  • Add 10 µL of an internal standard mix containing a known concentration of LPC(18:1)-d7.

  • Add 200 µL of ice-cold methanol (B129727) and vortex thoroughly to precipitate proteins.

  • Add 400 µL of chloroform, vortex for 1 minute, and sonicate for 30 minutes in a water bath.

  • Add 100 µL of water to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

Q3: Could my LC-MS parameters be the cause of the low signal?

Yes, suboptimal LC-MS parameters are a frequent cause of poor signal intensity. This can be related to both the liquid chromatography separation and the mass spectrometer's settings.

Troubleshooting Steps & Parameter Optimization:

  • Ionization Mode: Electrospray ionization (ESI) is the most common technique for analyzing polar lipids like LPCs.[6][7] LPC(18:1) is typically analyzed in positive ion mode, where it forms a protonated molecule [M+H]⁺.

  • Mobile Phase: The choice of mobile phase modifiers can significantly impact ionization efficiency. For positive mode analysis of LPCs, mobile phases containing ammonium (B1175870) formate (B1220265) or formic acid are often used to promote protonation.[8]

  • Ion Source Parameters: Optimization of ion source parameters is crucial. These include:

    • Capillary/Spray Voltage: This voltage affects the efficiency of ion formation. A typical starting point for ESI in positive mode is 3.5 kV.

    • Source Temperature: The temperature of the ion source can influence desolvation.

    • Gas Flows (Nebulizer and Drying Gas): These gases aid in the desolvation of droplets and the release of ions.

Table 1: Impact of Key MS Parameters on LPC(18:1) Signal

ParameterTypical Setting (Positive ESI)Effect of Suboptimal Setting on SignalRecommended Action
Ionization Mode PositiveNo signal if run in negative modeEnsure MS is set to positive ion mode.
Spray Voltage 3.0 - 4.5 kVLow or unstable signalOptimize by infusing a standard and varying the voltage.
Source Temperature 250 - 350 °CIncomplete desolvation (low signal) or thermal degradation (low signal)Optimize for maximum signal without evidence of degradation.
Mobile Phase pH Acidic (e.g., with 0.1% Formic Acid)Poor protonation leading to low signalUse an acidic modifier to enhance [M+H]⁺ formation.
Collision Energy (for MS/MS) 20-30 eVPoor fragmentation or excessive fragmentationOptimize to produce the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.[9]
Q4: Is it possible that my LPC(18:1) is present but I'm not detecting it correctly due to in-source fragmentation?

Yes, in-source fragmentation (ISF) is a known issue in lipidomics that can lead to misinterpretation of data and apparent loss of signal for the precursor ion.[10][11] For LPCs, two common fragmentation pathways in the ion source are:

  • Loss of the choline (B1196258) headgroup: This results in a neutral loss and the generation of a fragment that can be mistaken for a lysophosphatidic acid (LPA).

  • Demethylation of the choline moiety: In negative ion mode, this can produce a fragment ion [M-15]⁻ which might be misidentified as a lysophosphatidylethanolamine (LPE).[10][11]

G cluster_source Ion Source cluster_analyzer Mass Analyzer LPC LPC(18:1) [M+H]+ Precursor Correct Precursor Ion (High Signal) LPC->Precursor Optimal Conditions Fragment In-Source Fragment (e.g., LPA-like ion) LPC->Fragment High Source Energy (In-Source Fragmentation) MisID Misidentified Species (Low LPC Signal) Fragment->MisID

Impact of in-source fragmentation on LPC(18:1) detection.

Troubleshooting Steps:

  • Reduce Source Energy: High voltages in the ion source (e.g., skimmer or fragmentor voltage) can induce ISF.[11] Systematically reduce these voltages to see if the signal for your precursor ion [LPC(18:1)+H]⁺ increases while the intensity of potential fragment ions decreases.

  • Chromatographic Separation: Good chromatographic separation can help distinguish between true analytes and in-source fragments.[10][11] For example, an in-source fragment of LPC(18:1) that mimics a free fatty acid will have the same retention time as the LPC, whereas the authentic free fatty acid would likely elute at a different time.[10]

Frequently Asked Questions (FAQs)

Q: What is the expected m/z for LPC(18:1)? A: In positive ion mode, you should look for the protonated molecule [M+H]⁺ at approximately m/z 522.3. In negative ion mode, adducts such as [M+formate]⁻ may be observed.

Q: Should I use positive or negative ion mode to analyze LPC(18:1)? A: Positive ion mode is generally preferred for LPCs as they readily form protonated molecules and produce a characteristic fragment ion of m/z 184 (the phosphocholine headgroup) in MS/MS experiments, which is useful for identification and quantification.[9][12]

Q: What are some common adducts of LPC(18:1) in mass spectrometry? A: Besides the protonated molecule [M+H]⁺, you may also observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts in positive ion mode. In negative ion mode, formate [M+HCOO]⁻ or acetate (B1210297) [M+CH3COO]⁻ adducts are common, depending on the mobile phase additives.

Q: Can the biological matrix affect my LPC(18:1) signal? A: Yes, this is known as the matrix effect. Components in your sample matrix (e.g., salts, other lipids, proteins) can co-elute with your analyte and suppress its ionization, leading to a lower signal. Using an isotopically labeled internal standard that experiences the same matrix effects is the best way to correct for this.

Q: Is there a known signaling pathway for LPC(18:1) that I can reference? A: Yes, LPCs are bioactive lipids involved in various signaling pathways. For instance, LPC(18:1) can be transported into cells by transporters like MFSD2A and can be involved in pathways related to inflammation and neuropathic pain through G protein-coupled receptors.[13][14]

G PC Phosphatidylcholine (PC) PLA2 Phospholipase A2 (PLA2) PC->PLA2 LPC LPC(18:1) PLA2->LPC Hydrolysis GPCR G Protein-Coupled Receptor (e.g., GPR132) LPC->GPCR Binds to PKC Protein Kinase C (PKC) GPCR->PKC Activates ERK ERK Pathway PKC->ERK Response Cellular Responses (e.g., Inflammation) ERK->Response

Simplified signaling pathway involving LPC(18:1).

References

Best practices for handling and storing 1-Oleoyl-sn-glycero-3-phosphocholine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for handling and storing 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1) powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal stability, the powder form of this compound should be stored at -20°C.[1][2][3] When stored correctly, the powder is stable for at least two to three years.[1][4]

Q2: How should I store solutions of this compound?

A2: Stock solutions should be stored in glass containers with Teflon-lined closures.[5] For short-term storage (up to one month), -20°C is acceptable.[4] For long-term storage (up to six months), it is highly recommended to store solutions at -80°C.[4] It is also advisable to overlay the organic solvent with an inert gas like argon or nitrogen before sealing.[5]

Q3: What solvents are recommended for dissolving this compound powder?

A3: this compound is soluble in various organic solvents and aqueous buffers. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is commonly used, with a solubility of up to 50 mg/mL.[4] It is also soluble in ethanol (B145695) and PBS (pH 7.2) at a concentration of 2 mg/ml.[1][2] A 10 mg/ml solution can be prepared in chloroform.[1]

Q4: Are there any special handling precautions for the powder form?

A4: Yes, this compound is an unsaturated lipid and is hygroscopic, meaning it readily absorbs moisture from the air.[5] This can lead to the powder becoming gummy and susceptible to hydrolysis and oxidation.[5] To minimize this, it is crucial to allow the container to warm to room temperature before opening.[5]

Troubleshooting Guides

Issue 1: The LPC powder has become sticky or gummy.

  • Cause: The powder has likely absorbed moisture from the atmosphere.[5] This is a common issue with hygroscopic unsaturated lipids.[5]

  • Solution: While the material may still be usable, its purity might be compromised. It is best to dissolve the entire contents of the vial in a suitable organic solvent to create a stock solution, which will be more stable. To prevent this in the future, always allow the container to reach room temperature before opening and minimize the time the container is open to the air.[5]

Issue 2: Difficulty dissolving the LPC powder in DMSO.

  • Cause: The solubility in DMSO can be affected by the presence of moisture in the solvent.[4] Using DMSO that has been previously opened and may have absorbed atmospheric water can significantly impact solubility.[4]

  • Solution: Use freshly opened, anhydrous DMSO.[4] Gentle warming and ultrasonic treatment can also aid in dissolution.[4]

Issue 3: Inconsistent experimental results over time using the same stock solution.

  • Cause: The stock solution may be degrading. Unsaturated lipids like this compound are prone to oxidation at the double bond in the oleoyl (B10858665) chain.[6][7] This can be accelerated by exposure to air (oxygen) and light.

  • Solution:

    • Storage: Ensure the stock solution is stored under an inert atmosphere (argon or nitrogen) at -80°C for long-term stability.[4][5]

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air.

    • Purity Check: If degradation is suspected, the purity of the stock solution can be checked using analytical techniques like chromatography.[8]

Data Presentation

Table 1: Storage Conditions and Stability

FormStorage TemperatureRecommended Duration
Powder-20°C≥ 2 years[1]
In Solvent-20°C1 month[4]
In Solvent-80°C6 months[4]

Table 2: Solubility Data

SolventConcentrationNotes
DMSO50 mg/mL (95.85 mM)Requires sonication and warming; use new DMSO.[4]
PBS (pH 7.2)2 mg/mL
Ethanol25 mg/mL[9]
Chloroform10 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of this compound powder to warm to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of powder in a sterile microfuge tube. The molecular weight is 521.67 g/mol .[3] For 1 mL of a 10 mM solution, you will need 5.22 mg.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.[4]

  • Solubilization: Vortex the solution and use an ultrasonic bath to ensure complete dissolution. Gentle warming may also be applied.[4]

  • Storage: Store the stock solution in glass vials with Teflon-lined caps (B75204) at -80°C for long-term use.[4]

Visualizations

G cluster_storage LPC Powder Storage Workflow Receive Receive LPC Powder Store Store at -20°C in original container Receive->Store Equilibrate Equilibrate to Room Temperature Before Use Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Store_Sol Store Solution at -80°C under Inert Gas Dissolve->Store_Sol

Caption: Workflow for proper storage and handling of LPC powder.

G cluster_troubleshooting Troubleshooting Logic for LPC Dissolution Start Powder Won't Dissolve Check_Solvent Is the DMSO fresh/anhydrous? Start->Check_Solvent Use_New_DMSO Use newly opened DMSO Check_Solvent->Use_New_DMSO No Apply_Energy Apply sonication and gentle warming Check_Solvent->Apply_Energy Yes Use_New_DMSO->Apply_Energy Still_Insoluble Still Insoluble? Apply_Energy->Still_Insoluble Check_Purity Consider potential degradation/purity issue Still_Insoluble->Check_Purity Yes

Caption: Troubleshooting guide for LPC dissolution issues.

References

How to address matrix effects in LPC(18:1) analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of lysophosphatidylcholine (B164491) (18:1) (LPC(18:1)) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LPC(18:1) analysis by LC-MS?

In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the LPC(18:1) signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1][3][4]

Q2: How can I determine if my LPC(18:1) analysis is affected by matrix effects?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of LPC(18:1) in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the LPC(18:1) standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1]

Q3: My LPC(18:1) signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate steps I can take?

Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:

  • Dilute the Sample: Simply diluting your sample can reduce the concentration of interfering matrix components.[1][5] This is a quick and effective first step, provided your LPC(18:1) concentration remains above the instrument's limit of detection.[1][5]

  • Optimize Chromatography: Modifying your chromatographic method to better separate LPC(18:1) from interfering matrix components can significantly reduce matrix effects.[1][5] This could involve adjusting the gradient, changing the mobile phase, or using a different column.[1][5]

  • Use a Divert Valve: A divert valve can switch the flow from the column to waste during the elution of highly interfering components, preventing them from entering and contaminating the ion source.[5]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Problem: You have confirmed significant ion suppression using the post-extraction spike method, with the signal from the post-spiked matrix being less than 80% of the neat standard.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Co-elution with other phospholipids Implement a more effective sample preparation technique to remove interfering phospholipids.See Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE) or Protocol 2: Liquid-Liquid Extraction (LLE) .
Insufficient chromatographic separation Optimize the LC method to improve the separation of LPC(18:1) from matrix components.Modify the gradient profile, change the mobile phase composition (e.g., different organic modifiers or additives), or switch to a column with a different stationary phase chemistry.
High concentration of salts or other matrix components Dilute the sample extract before injection.Dilute the final extract 5-fold or 10-fold with the initial mobile phase. Ensure the LPC(18:1) concentration is still within the linear range of the assay.
Issue 2: Poor Reproducibility and Precision

Problem: The coefficient of variation (%CV) for your quality control (QC) samples is greater than 15%.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Inconsistent matrix effects across samples Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with LPC(18:1).See Protocol 3: Incorporation of a Stable Isotope-Labeled Internal Standard .
Variable extraction recovery Optimize and validate the sample extraction procedure.Perform a recovery experiment by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.
HPLC column fouling Phospholipids can build up on the column, leading to erratic elution.Implement a robust column washing procedure between injections or use a guard column. Consider dedicated phospholipid removal sample preparation.[3]

Experimental Protocols

Protocol 1: Phospholipid Removal using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for removing phospholipids from plasma samples using a commercially available phospholipid removal SPE plate.

Materials:

  • Phospholipid removal SPE plate (e.g., HybridSPE-Phospholipid)

  • Plasma sample

  • Acetonitrile with 1% formic acid

  • Collection plate

  • Vacuum manifold or centrifuge

Procedure:

  • Protein Precipitation & Phospholipid Removal:

    • Add 100 µL of plasma to the well of the SPE plate.

    • Add 300 µL of 1% formic acid in acetonitrile.

    • Vortex the plate for 1 minute.

  • Elution:

    • Apply vacuum to the manifold (e.g., 10 in. Hg) or centrifuge the plate (e.g., 500 x g for 4 minutes) to collect the filtrate. The filtrate contains the analytes of interest, while phospholipids are retained by the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Example:

Sample Preparation Method Matrix Effect (%) Recovery (%) Precision (%CV)
Protein Precipitation Only45%95%18%
HybridSPE-Phospholipid92%98%4%

Data is illustrative and will vary depending on the specific matrix and analyte.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on the Folch method for lipid extraction.

Materials:

  • Plasma sample (e.g., 100 µL)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

Procedure:

  • Extraction:

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection:

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with your LC method.

Protocol 3: Incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS)

Principle: A stable isotope-labeled version of the analyte (e.g., LPC(18:1)-d7) is added to the sample at the beginning of the sample preparation process.[6][7][8] This SIL-IS experiences the same matrix effects and extraction inefficiencies as the endogenous LPC(18:1).[6] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[6]

Procedure:

  • Spiking: Add a known concentration of the LPC(18:1) SIL-IS to each sample, blank, and calibration standard before any extraction or protein precipitation steps.

  • Sample Processing: Proceed with your chosen sample preparation protocol (e.g., SPE or LLE).

  • Data Analysis: During LC-MS analysis, monitor the MRM transitions for both the native LPC(18:1) and the SIL-IS. Construct the calibration curve by plotting the peak area ratio (LPC(18:1) / SIL-IS) against the concentration of the calibration standards. Quantify unknown samples using this ratio-based calibration curve.

Quantitative Data Example: Effect of SIL-IS on Precision

Quantification Method Precision (%CV) in Plasma
External Calibration16.5%
Internal Calibration with SIL-IS3.8%

Data is illustrative.

Visualizations

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation start Suspected Matrix Effect assess Perform Post-Extraction Spike or Post-Column Infusion start->assess decision Significant Matrix Effect? assess->decision sample_prep Optimize Sample Preparation (SPE, LLE) decision->sample_prep Yes chromatography Optimize Chromatography (Gradient, Column) decision->chromatography Yes internal_std Use Stable Isotope-Labeled Internal Standard decision->internal_std Yes end Validated Method decision->end No reassess Re-assess Matrix Effect sample_prep->reassess chromatography->reassess internal_std->reassess reassess->decision Check Again

Caption: Workflow for identifying and addressing matrix effects.

MitigationStrategies cluster_prevention Prevention (Minimize Interferences) cluster_compensation Compensation (Correct for Effects) center Addressing Matrix Effects sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) center->sil_is matrix_matched Matrix-Matched Calibrators center->matrix_matched sample_prep Advanced Sample Prep (e.g., Phospholipid Removal SPE) sample_prep->center chroma Chromatographic Separation chroma->center dilution Sample Dilution dilution->center

References

Technical Support Center: Optimizing Lysophosphatidylcholine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of lysophosphatidylcholine (B164491) (LPC) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating LPC isomers?

A1: The primary challenges in separating lysophosphatidylcholine (LPC) isomers stem from their structural similarities. Key difficulties include:

  • Positional Isomers (sn-1 vs. sn-2): These isomers differ only in the position of the fatty acyl chain on the glycerol (B35011) backbone. This subtle difference makes them challenging to resolve.[1][2] Acyl migration, the intramolecular transfer of the acyl group between the sn-1 and sn-2 positions, can occur during sample preparation and analysis, further complicating accurate quantification.[2][3] The rate of this migration is dependent on pH, with a minimum around pH 4-5.[2][3]

  • Fatty Acyl Chain Isomers: LPCs with the same carbon number and degree of unsaturation but differing in double bond position (e.g., Δ6 vs. Δ9) or geometry (cis vs. trans) are difficult to separate using standard chromatographic techniques.[1]

  • Co-elution with other lipids: In complex biological samples, LPCs can co-elute with other phospholipid classes, leading to ion suppression in mass spectrometry and inaccurate quantification.[4]

Q2: Which chromatographic techniques are most effective for LPC isomer separation?

A2: Several chromatographic techniques can be employed, each with its own advantages for separating LPC isomers:

  • Reversed-Phase Liquid Chromatography (RPLC): This is the most common technique. C18 columns are widely used and can separate LPC isomers based on the hydrophobicity of their fatty acyl chains.[2][5][6] The separation of sn-1 and sn-2 positional isomers has been successfully demonstrated using RPLC, where the sn-2 isomer typically elutes earlier.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating lipids based on the polarity of their head groups.[7][8][9] It has shown promise for the separation of lysophospholipid regioisomers.[7]

  • Supercritical Fluid Chromatography (SFC): SFC offers a high-throughput alternative and can provide unique selectivity for lipid separations, sometimes achieving better resolution of isomers than HPLC.[8][10]

Q3: How can I prevent acyl migration during sample preparation and analysis?

A3: Minimizing acyl migration is crucial for accurate quantification of LPC isomers. Key strategies include:

  • pH Control: Maintain a slightly acidic pH (around 4.0-5.0) during sample extraction and storage, as the rate of acyl migration is at its minimum in this range.[2][3]

  • Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of isomerization.

  • Solvent Choice: Store samples in aprotic solvents like chloroform/methanol (2:1, v/v) at -20°C.[11]

  • Minimize Analysis Time: Use faster analytical methods like UHPLC to reduce the time the sample spends under conditions that could promote acyl migration.[5]

Troubleshooting Guide

Issue 1: Poor resolution between sn-1 and sn-2 LPC isomers.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Column Chemistry Switch to a column with better shape selectivity. Phenyl-based columns can offer different selectivity through π-π interactions.[12][13] Consider using a column with a different particle size or length to improve efficiency.Improved separation of positional isomers.
Suboptimal Mobile Phase Composition Adjust the organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase. The choice of solvent can influence the interaction of isomers with the stationary phase.[14]Enhanced resolution between the sn-1 and sn-2 peaks.
Incorrect pH of the Mobile Phase For RPLC, ensure the mobile phase pH is controlled, as it can affect the ionization state and retention of the analytes. A pH of around 4.0 is often used to minimize acyl migration and improve separation.[2]Better peak shape and resolution.
Temperature Fluctuations Use a column oven to maintain a stable and optimized temperature. Lower temperatures can sometimes improve resolution in reversed-phase separations, but this may increase backpressure.[15]Consistent retention times and improved resolution.

Issue 2: Co-elution of LPC isomers with other lipids.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Chromatographic Separation Employ a two-dimensional LC (2D-LC) approach, combining two different separation mechanisms (e.g., HILIC followed by RPLC).[6]Better separation of lipid classes, reducing co-elution and matrix effects.
Inadequate Sample Preparation Use solid-phase extraction (SPE) to fractionate the lipid extract before LC-MS analysis. This can help to remove interfering lipid classes.[4]Cleaner sample, leading to reduced ion suppression and improved quantification.
Broad Peak Shapes Optimize the gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.[15]Sharper peaks and better resolution from interfering compounds.

Quantitative Data Summary

Table 1: RPLC Separation of LPC Isomers

LPC IsomerColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)Reference
1-oleoyl-2-lyso-PCCapcell Pak C18 ACRA: 5 mM ammonium (B1175870) formate (B1220265) in water, pH 4.0; B: 5 mM ammonium formate in 95% ACN, pH 4.0 (gradient)0.1511.2[2]
2-oleoyl-1-lyso-PCCapcell Pak C18 ACRA: 5 mM ammonium formate in water, pH 4.0; B: 5 mM ammonium formate in 95% ACN, pH 4.0 (gradient)0.1510.7[2]
sn-2 16:0 LPCAtlantis HILICA: 50 mM ammonium formate in water, 0.2% formic acid; B: ACN with 0.2% formic acid (gradient)0.5~4.5[11]
sn-1 16:0 LPCAtlantis HILICA: 50 mM ammonium formate in water, 0.2% formic acid; B: ACN with 0.2% formic acid (gradient)0.5~5.5[11]

Experimental Protocols

Protocol 1: RPLC-MS/MS Method for sn-1/sn-2 LPC Isomer Separation

This protocol is adapted from a method demonstrated to separate 1-acyl-2-lyso and 2-acyl-1-lyso isomers of various lysophospholipids.[2]

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: Capcell Pak C18 ACR (250 mm × 1.5 mm, 3 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: 5 mM ammonium formate in water, adjusted to pH 4.0 with formic acid.

    • Solvent B: 5 mM ammonium formate in 95% (v/v) acetonitrile, adjusted to an apparent pH of 4.0 with formic acid.[2]

  • Gradient Elution:

    • 0-10 min: 55% B (isocratic)

    • 10-30 min: Linear gradient from 55% to 85% B

    • 30-37 min: 85% B (isocratic)

    • 37.1-40 min: Re-equilibration at 55% B[2]

  • Flow Rate: 150 µL/min.[2]

  • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

  • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in positive ion mode for LPCs.

    • Employ Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion to the characteristic phosphocholine (B91661) headgroup fragment (m/z 184).[4]

Visualizations

LPC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPC Lysophosphatidylcholine (LPC) G2A G2A Receptor LPC->G2A TLR Toll-like Receptors (TLR) LPC->TLR G_protein G-proteins G2A->G_protein activates Inflammatory_response Inflammatory Response (e.g., Cytokine Expression) TLR->Inflammatory_response triggers PKC Protein Kinase C (PKC) G_protein->PKC activates PKC->Inflammatory_response modulates Cell_proliferation Cell Proliferation PKC->Cell_proliferation promotes

Caption: LPC Signaling Pathways.

Troubleshooting_Workflow start Start: Poor Isomer Resolution check_column 1. Evaluate Column (C18, Phenyl, etc.) start->check_column optimize_mobile_phase 2. Optimize Mobile Phase (Solvent ratio, pH) check_column->optimize_mobile_phase adjust_temp 3. Adjust Temperature optimize_mobile_phase->adjust_temp check_gradient 4. Refine Gradient Profile adjust_temp->check_gradient resolution_ok Resolution Acceptable? check_gradient->resolution_ok resolution_ok->check_column No, Re-evaluate end End: Optimized Separation resolution_ok->end Yes

Caption: Troubleshooting Workflow for Poor Isomer Resolution.

References

Technical Support Center: Enhancing Plasma Lysophosphatidic Acid (LPA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying lysophosphatidic acid (LPA) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: My measured plasma LPA concentrations are much higher than expected and show high variability. What are the potential causes?

A1: Elevated and variable LPA levels can stem from several factors during sample handling and preparation. A primary cause is the enzymatic production of LPA ex vivo by lysophospholipase D (lysoPLD), an enzyme present in plasma.[1] Additionally, improper sample storage and extraction methods can contribute to artificially high readings. To mitigate these issues, it is crucial to keep whole blood samples on ice and process them quickly. The addition of an autotaxin (ATX) inhibitor to the plasma after separation can also prevent further LPA generation.[2][3]

Q2: What is the most effective method for extracting LPA from plasma?

A2: Several methods exist for LPA extraction, each with its own advantages and disadvantages. While traditional liquid-liquid extraction (LLE) with acidification has been common, it can lead to the chemical conversion of lysophosphatidylcholine (B164491) (LPC) to LPA, resulting in falsely elevated concentrations.[1] A simple and highly efficient method involves a single-step extraction with methanol (B129727), which has been shown to have a high recovery rate for LPA.[2][4] Butanol-based LLE is another effective method that can minimize the artificial generation of LPA.[1][5][6]

Q3: Why is chromatographic separation important for accurate LPA quantification by mass spectrometry?

A3: Mass spectrometry-based quantification of LPA can be prone to interference from other lysophospholipids, particularly lysophosphatidylcholine (LPC) and lysophosphatidylserine (B10771985) (LPS).[1][7] These lipids can generate fragments in the mass spectrometer that are identical to LPA, leading to overestimation.[1][7] Therefore, liquid chromatography (LC) is essential to separate LPA from these interfering species before they enter the mass spectrometer, ensuring that the detected signal is truly representative of the endogenous LPA concentration.[1][7]

Q4: How do I choose an appropriate internal standard for LPA quantification?

A4: An ideal internal standard (IS) should be a molecule that is structurally similar to the analyte but not naturally present in the sample. For LPA quantification, odd-carbon chain LPA species, such as C17:0-LPA, are commonly used as they are not endogenous in human plasma.[1][5][6] The IS should be added to the sample early in the workflow to account for variability in extraction efficiency and instrument response.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background signal or "ghost peaks" in chromatogram Contamination from glassware, solvents, or autosampler.Use high-purity solvents. Thoroughly clean all glassware with a detergent designed for lipid removal. Implement a rigorous autosampler wash protocol with a strong organic solvent.
Poor peak shape (tailing or fronting) Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase, for instance by adding a small percentage of formic acid to improve the peak shape of acidic lipids like LPA.[8] Ensure the column is appropriate for lipid analysis and is not degraded.
Low LPA recovery Inefficient extraction. Adsorption of LPA to surfaces.Use a validated extraction method with known high recovery for LPA, such as methanol or butanol extraction.[1][2][4] Use low-binding tubes and pipette tips to minimize loss of LPA due to adsorption.
Inconsistent results between replicates Incomplete protein precipitation. Variability in manual extraction steps.Ensure complete protein precipitation by using a sufficient volume of organic solvent and adequate vortexing. Automate extraction steps where possible to improve reproducibility.
Signal suppression or enhancement in mass spectrometry Matrix effects from co-eluting compounds in the plasma extract.Optimize chromatographic separation to resolve LPA from interfering matrix components. Use a stable isotope-labeled internal standard if available, or a closely related homolog like C17:0-LPA. Perform a matrix effect study to assess the degree of ion suppression/enhancement.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling
  • Collect whole blood in EDTA-containing tubes.[2]

  • Immediately place the tubes on ice to minimize enzymatic activity.[2][3]

  • Centrifuge the blood at 1,500 x g for 5 minutes at 4°C to separate the plasma.[2]

  • Carefully collect the supernatant (plasma) and transfer it to a clean, low-binding microcentrifuge tube.

  • For optimal precision, add an autotaxin (ATX) inhibitor to the plasma.[2][3]

  • Immediately proceed with extraction or store the plasma at -80°C.

Protocol 2: Methanol-Based LPA Extraction
  • To 10 µL of plasma, add 150 µL of methanol containing the internal standard (e.g., 10 pmol of 17:0 LPA).[4]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.[4]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 3: Butanol-Based Liquid-Liquid Extraction
  • To 200 µL of plasma in a polypropylene (B1209903) microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., C17:0-LPA in methanol).[1]

  • Add 200 µL of extraction buffer (30 mM citrate/40 mM sodium phosphate (B84403) in water).[1]

  • Add 600 µL of butanol.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge at maximum speed in a tabletop microcentrifuge for 10 minutes.[1]

  • Transfer the upper butanol layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of LPA Extraction Methods

Extraction Method Principle Advantages Disadvantages Reported Recovery
Methanol Precipitation Protein precipitation and lipid extraction with a single polar solvent.Simple, rapid, high-throughput.[4]May not remove all interfering substances.~99% for LPA 18:1.[2]
Butanol LLE Liquid-liquid extraction using a moderately polar solvent.Good recovery, minimizes artificial LPA generation.[1]More labor-intensive than methanol precipitation.Not explicitly quantified in the provided search results.
Acidified Bligh & Dyer LLE with a chloroform/methanol/water system under acidic conditions.Efficient for a broad range of lipids.Can cause chemical conversion of LPC to LPA, leading to overestimation.[1]Can be poor for more hydrophilic lysophospholipids.[4]

Visualizations

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPA1-6) LPA->LPAR G_protein Heterotrimeric G Proteins (Gq, Gi/o, G12/13, Gs) LPAR->G_protein Activation PLC PLC G_protein->PLC Gq Rho Rho/ROCK G_protein->Rho G12/13 AC Adenylyl Cyclase G_protein->AC Gs (activation) Gi (inhibition) PI3K PI3K/Akt G_protein->PI3K Gi response Cellular Responses (Proliferation, Migration, Survival) PLC->response Rho->response AC->response MAPK MAPK/ERK PI3K->MAPK MAPK->response

Caption: LPA signaling pathway initiated by receptor binding.

LPA_Quantification_Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., 17:0 LPA) start->add_is extraction LPA Extraction (e.g., Methanol Precipitation) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (Chromatography) supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end End: LPA Concentration data_analysis->end

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1)) Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for lipid standards is paramount in research and development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1)), a common lysophosphatidylcholine (B164491) used in various biological studies. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Purity Validation

A this compound standard is considered pure when it is free from contaminants such as other lipid species, solvents, and degradation products. The validation process typically involves a multi-pronged approach, employing several analytical techniques to assess different aspects of the standard's quality. A Certificate of Analysis (CoA) from the supplier serves as a primary document outlining the purity specifications and the methods used for their determination.[1][2]

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity validation depends on the specific information required, such as chemical identity, presence of impurities, and concentration. Below is a comparison of commonly employed methods for the analysis of LPC(18:1) and other lipid standards.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Specification for LPC(18:1)
Thin-Layer Chromatography (TLC) Separation based on polarity.Qualitative assessment of lipid profile, detection of major impurities.Simple, rapid, and cost-effective screening tool.Limited resolution and quantification capabilities.>99%[1][2]
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) Separation based on polarity (normal phase) or hydrophobicity (reversed phase), with near-universal mass detection.Quantitative determination of the main component and impurities.High sensitivity, broad applicability to non-volatile compounds, does not require a chromophore.[3][4][5][6][7]Non-linear response may require curve fitting for quantification.[7]≥98%[8]
Gas Chromatography-Flame Ionization Detection (GC-FID) of Fatty Acid Methyl Esters (FAMEs) Separation of volatile fatty acid derivatives.Verification of the fatty acid composition (in this case, oleic acid).High resolution and sensitivity for fatty acid analysis.Indirect method requiring derivatization, does not analyze the intact lysophospholipid.Run and Report (verifies oleic acid is the predominant fatty acid)[1][2]
Quantitative ¹H-NMR (qHNMR) Spectroscopy Measures the signal intensity of specific protons in the molecule, which is directly proportional to the number of nuclei.Absolute purity determination, structural confirmation, and identification of proton-containing impurities.Non-destructive, provides structural information, highly accurate and precise for purity assessment.[9][10][11][12][13]Lower sensitivity compared to chromatographic methods, requires careful selection of internal standards and experimental parameters.Consistent with Structure[1][2]
³¹P-NMR Spectroscopy Detects the phosphorus nucleus in the phosphocholine (B91661) headgroup.Specific for phospholipids (B1166683), can identify and quantify different phospholipid classes.Highly specific for phosphorus-containing compounds, useful for analyzing complex lipid mixtures.[14][15][16][17][18]Lower sensitivity than ¹H-NMR, chemical shifts can be sensitive to experimental conditions.[14][17]N/A (Primarily for identification and relative quantification)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms the molecular weight of the parent molecule and can be used to identify impurities.High sensitivity and specificity for molecular identification.Quantification can be influenced by ionization efficiency and matrix effects.[19]Consistent with Structure[1][2]
Alternative Standards for Comparison and Internal Calibration

For quantitative analysis, especially with mass spectrometry and chromatography, the use of internal standards is crucial for accuracy.[19] Here are some alternatives to consider:

Standard Type Example Application Rationale
Homologous Lysophosphatidylcholines 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC(16:0))External standard for chromatographic methods.Similar chemical properties to LPC(18:1) but with a different retention time, allowing for assessment of method performance.[8][20]
Deuterated Internal Standards 1-Oleoyl(d7)-sn-glycero-3-phosphocholineInternal standard for Mass Spectrometry.Co-elutes with the analyte but is distinguishable by mass, correcting for variations in sample preparation and instrument response.[21]
Other Phospholipid Classes 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)System suitability or as a component in a reference mixture.Can be used to verify the separation and detection capabilities of the analytical system for a broader range of phospholipids.[22][23]

Experimental Protocols

Below are detailed methodologies for key experiments in validating the purity of a this compound standard.

Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment

Protocol:

  • Plate Preparation: Activate a silica (B1680970) gel TLC plate by heating it at 110-120°C for one to two hours. Store in a desiccator until use.

  • Sample Preparation: Dissolve the LPC(18:1) standard in a suitable solvent (e.g., chloroform:methanol, 2:1 v/v) to a concentration of approximately 1-5 mg/mL.

  • Spotting: Apply 1-5 µL of the sample solution as a small spot onto the TLC plate, about 1.5 cm from the bottom edge.

  • Development: Place the spotted plate in a developing chamber containing a suitable mobile phase. A common solvent system for phospholipids is chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and dry it. Visualize the separated spots using one or more of the following methods:

    • Iodine Vapor: Place the plate in a sealed chamber containing iodine crystals. Lipids will appear as yellow-brown spots.

    • Phosphomolybdic Acid Spray: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol (B145695) and heat at 120°C. Lipids will appear as dark blue-green spots.

    • Ninhydrin (B49086) Spray: To detect primary amines (e.g., phosphatidylethanolamine), spray with a ninhydrin solution and heat. Primary amines will appear as purple spots. LPC(18:1) should be ninhydrin negative.[1]

  • Interpretation: A pure standard should exhibit a single spot at the expected retention factor (Rf) for LPC. The presence of additional spots indicates impurities.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Quantitative Analysis

Protocol:

  • Instrumentation: An HPLC system equipped with a Charged Aerosol Detector.

  • Column: A normal phase silica column (e.g., Hypersil GOLD Silica) is often used for phospholipid class separation.[6]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of n-hexane, isopropanol, and water with additives like triethylamine (B128534) and acetic acid.[7]

  • Sample Preparation: Dissolve a precisely weighed amount of the LPC(18:1) standard in the initial mobile phase or a compatible solvent.

  • Injection: Inject a known volume of the sample onto the column.

  • Detection: The eluting compounds are detected by the CAD.

  • Quantification: The peak area of the LPC(18:1) is used to determine its purity relative to any impurity peaks. For absolute quantification, a calibration curve can be generated using a reference standard. Due to the non-linear response of CAD, a power function transformation of peak areas may be necessary for linearization.[7]

Quantitative ¹H-NMR (qHNMR) for Absolute Purity Determination

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation:

    • Accurately weigh the LPC(18:1) standard (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or CD₃OD) that dissolves both the sample and the internal standard.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H-NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the LPC(18:1) molecule (e.g., the choline (B1196258) methyl protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the LPC(18:1) standard can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = LPC(18:1)

    • IS = Internal Standard

³¹P-NMR for Phospholipid Profile

Protocol:

  • Instrumentation: An NMR spectrometer equipped with a phosphorus probe.

  • Sample Preparation: Dissolve the LPC(18:1) standard in a suitable solvent system, which may include a detergent like cholate (B1235396) to form mixed micelles and improve resolution.[15]

  • Data Acquisition: Acquire a one-dimensional ³¹P-NMR spectrum with proton decoupling.

  • Data Processing and Interpretation:

    • Process the spectrum and identify the chemical shift of the phosphorus signal.

    • The presence of a single sharp peak confirms the presence of a single phospholipid species.

    • Different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine, lysophosphatidylcholine) will have distinct chemical shifts, allowing for the identification of phospholipid impurities.[14][17]

Visualizing the Purity Validation Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive validation of a this compound standard.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Qualitative Screening cluster_2 Structural & Identity Confirmation cluster_3 Quantitative Purity Determination cluster_4 Final Validation start Receive LPC(18:1) Standard coa Review Certificate of Analysis (CoA) start->coa tlc Thin-Layer Chromatography (TLC) coa->tlc Compare with specified purity nmr_h1 ¹H-NMR Spectroscopy tlc->nmr_h1 nmr_p31 ³¹P-NMR Spectroscopy nmr_h1->nmr_p31 ms Mass Spectrometry (MS) nmr_p31->ms hplc HPLC-CAD ms->hplc qnmr Quantitative ¹H-NMR (qHNMR) hplc->qnmr report Generate Purity Validation Report qnmr->report

Caption: Experimental workflow for the purity validation of a this compound standard.

References

A Comparative Analysis of the Biological Activities of 1-Oleoyl- and 1-Palmitoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological roles of two prominent lysophosphatidylcholines.

In the landscape of lipid signaling, lysophosphatidylcholines (LPCs) have emerged as critical mediators in a myriad of physiological and pathological processes. The specific biological functions of these molecules are intricately linked to the nature of the fatty acid esterified at the sn-1 position. This guide provides a detailed comparison of two ubiquitous LPC species: 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), containing an unsaturated oleoyl (B10858665) chain, and 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (LPC 16:0), which has a saturated palmitoyl (B13399708) chain. Understanding their differential activities is paramount for research in inflammation, cardiovascular disease, and metabolic disorders.

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative differences in the biological activities of LPC 18:1 and LPC 16:0, based on available experimental data.

Table 1: Comparison of Effects on Endothelium-Dependent Vasorelaxation

Parameter1-Oleoyl-LPC (18:1)1-Palmitoyl-LPC (16:0)Reference
Potency in Attenuating Acetylcholine-Induced Relaxation Least PotentMore Potent than 18:1[1]
EC50 for Attenuation Not explicitly stated, but ranked least potentNot explicitly stated, but ranked more potent than 18:1[1]
Induction of Superoxide (B77818) Anion Production Low InductionMost Potent Inducer[1]

Table 2: Comparison of Inflammatory and Immune Modulatory Effects

Parameter1-Oleoyl-LPC (18:1)1-Palmitoyl-LPC (16:0)Reference
G2A Receptor Antagonism (at acidic pH) Similar to 16:0Similar to 18:1[2][3]
Adjuvant Activity (Chemokine Secretion from Dendritic Cells) 9-fold increase in MCP-1105-fold increase in MCP-1[4]
Pro-inflammatory Cytokine Secretion (in macrophages) Not explicitly quantified in direct comparisonEnhances secretion of IL-6, IL-1β, IL-12, TNF-α[5]
Neutrophil Effector Response Inhibition Potent inhibitorPotent inhibitor[5]

Key Differentiating Biological Activities

1. Vascular Function:

A pivotal study directly comparing various LPC species revealed a distinct hierarchy in their ability to impair endothelium-dependent vasorelaxation. LPC 16:0 was found to be a more potent attenuator of acetylcholine-induced relaxation in mouse aortic rings than LPC 18:1.[1] The underlying mechanism for this difference appears to be, in part, due to the differential induction of superoxide anions, with LPC 16:0 being the most potent inducer among the tested species.[1]

2. Inflammatory and Immune Response:

Both LPC 16:0 and LPC 18:1 can act as antagonists for the G protein-coupled receptor G2A at acidic pH, suggesting some overlapping roles in pH-sensing and immune cell trafficking.[2][3] However, their effects on immune cell activation can diverge significantly. In terms of adjuvant activity, saturated LPCs like LPC 16:0 are markedly more effective at inducing the maturation of dendritic cells and the secretion of chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1) compared to the unsaturated LPC 18:1.[4] Furthermore, LPC 16:0 has been shown to promote a pro-inflammatory phenotype in macrophages, enhancing the secretion of several key inflammatory cytokines.[5] Conversely, both molecules have been reported to potently inhibit neutrophil effector responses.[5]

3. Metabolic Regulation:

LPC 18:1 has been identified as an endogenous ligand for the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic β-cells and intestinal L-cells.[6][7][8] Activation of GPR119 by LPC 18:1 leads to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin (B600854) secretion.[7][9][10]

In contrast, LPC 16:0 has been linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[11][12] Studies have shown that LPC 16:0 can be induced by PPARα activation and can, in turn, activate PPARα, creating a potential feedback loop that may influence fatty acid oxidation and glucose homeostasis.[11][12]

Signaling Pathways

The distinct biological effects of LPC 18:1 and LPC 16:0 are a direct consequence of their engagement with different signaling pathways.

GPR119_Signaling LPC_18_1 1-Oleoyl-LPC (18:1) GPR119 GPR119 LPC_18_1->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Secretion Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion potentiates

Caption: GPR119 Signaling Pathway for LPC 18:1.

PPARa_Signaling cluster_nucleus Nucleus PPARa PPARα RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target_Genes Target Gene Expression (e.g., CPT1, ACO) PPRE->Target_Genes regulates LPC_16_0 1-Palmitoyl-LPC (16:0) LPC_16_0->PPARa activates Vasorelaxation_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Pre-contraction with Phenylephrine C->D E Cumulative ACh Addition (Baseline) D->E F Washout & Re-equilibration E->F G Incubation with LPC (18:1 or 16:0) F->G H Pre-contraction with Phenylephrine G->H I Cumulative ACh Addition (Post-LPC) H->I J Data Analysis I->J

References

A Comparative Guide to the Analytical Methods for Measuring Lysophosphatidylcholine (18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lysophosphatidylcholine (B164491) (18:1) (LPC(18:1)), a key bioactive lipid implicated in various physiological and pathological processes, is of paramount importance. This guide provides a comprehensive cross-validation of the most common analytical methods used for LPC(18:1) measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Enzyme-Linked Immunosorbent Assays (ELISA).

The selection of an appropriate analytical method is critical and depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. This document presents a detailed comparison of these techniques, supported by experimental data and protocols to aid in making an informed decision.

Comparative Performance of Analytical Methods

The performance of LC-MS/MS, enzymatic assays, and ELISA for the measurement of LPC varies significantly in terms of sensitivity, precision, and specificity. The following table summarizes the key quantitative performance characteristics of each method based on available data.

FeatureLC-MS/MSEnzymatic AssayELISA
Principle Separation by chromatography, detection by mass-to-charge ratioEnzymatic conversion of LPC to a detectable productCompetitive binding to a specific antibody
Specificity High (can distinguish between different LPC species)Specific for LPC, but may not distinguish acyl chain variantsGenerally specific for LPC, but cross-reactivity with other lipids may occur
Sensitivity High (detection limits in the sub-micromolar to picomolar range)[1][2]Moderate (detection limits typically in the low micromolar range)[1]High sensitivity, with some kits detecting in the nanogram per milliliter range[3]
Precision (CV%) Within-run: 3-12%, Total: ~12-25% for minor species[2][4]Within-run: 0.3-4.4%, Between-run: 0.7-2.9%[5][6]Intra-assay: <10%, Inter-assay: <12% (typical values from kit datasheets)[3]
Throughput High-throughput methods are available (2 min/sample)[2]Can be adapted for high-throughput using microplates or automatic analyzers[6][7]High-throughput (96-well plate format)
Sample Type Plasma, serum, tissue homogenates, cell lysates[8][9][10]Serum, plasma, lipid extracts[6][7]Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[11][9]
Instrumentation LC system coupled with a tandem mass spectrometerSpectrophotometric plate reader or automatic analyzerMicroplate reader
Cost High (instrumentation and maintenance)Low to moderateModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for each of the discussed analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for lipid analysis due to its high sensitivity and specificity, allowing for the quantification of individual lipid species like LPC(18:1).

Sample Preparation (Protein Precipitation): [12]

  • To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing an internal standard (e.g., LPC 17:0).[13]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture at 4°C for 6 minutes.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase for analysis.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.[13]

LC Separation:

  • Column: A reversed-phase C18 column is commonly used.[8][13]

  • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[14]

  • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[14]

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute the lipids.

MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for LPC analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using a specific precursor-to-product ion transition for LPC(18:1) and the internal standard. For LPCs, a common parent-ion scan is for m/z 184, which corresponds to the phosphocholine (B91661) headgroup.[2][4]

Enzymatic Assay

Enzymatic assays offer a simpler and more accessible method for LPC quantification, suitable for high-throughput screening.[6][7]

Principle: This method typically involves a two-reagent system.[7] The assay is based on the hydrolysis of LPC by lysophospholipase to glycerophosphorylcholine, which is then further hydrolyzed to choline (B1196258). Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which is measured colorimetrically or fluorometrically.[5]

Protocol (Microplate Method): [7]

  • Add 5 µL of sample or standard to a microplate well.

  • Add 100 µL of Reagent 1 (containing lysophospholipase and glycerophosphorylcholine phosphodiesterase) and incubate for 10 minutes at 37°C.

  • Add 50 µL of Reagent 2 (containing choline oxidase, peroxidase, and a chromogenic substrate) and incubate for 20 minutes at 37°C.[7]

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometric plate reader.[7]

  • The concentration of LPC is determined by comparing the absorbance of the sample to a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a ready-to-use platform for the quantification of LPC and are well-suited for high-throughput analysis in various biological samples.[11][9]

Principle (Competitive ELISA): [11] This assay employs the competitive inhibition enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific to LPC. During the assay, LPC in the sample competes with a fixed amount of biotin-labeled LPC for binding to the antibody. The amount of bound biotin-labeled LPC is inversely proportional to the concentration of LPC in the sample. The bound conjugate is then detected using an avidin-HRP conjugate and a substrate, and the color intensity is measured.[11]

Protocol Summary: [3][9]

  • Prepare all reagents, samples, and standards according to the kit instructions.

  • Add 50 µL of standard or sample to each well, followed immediately by 50 µL of prepared Detection Reagent A (biotin-labeled LPC). Mix and incubate for 1 hour at 37°C.[3][9]

  • Aspirate and wash the wells three times.

  • Add 100 µL of prepared Detection Reagent B (avidin-HRP conjugate) and incubate for 30 minutes at 37°C.[3][9]

  • Aspirate and wash the wells five times.

  • Add 90 µL of Substrate Solution and incubate for 10-20 minutes at 37°C.[3][9]

  • Add 50 µL of Stop Solution and read the absorbance at 450 nm immediately.[3][9]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for the analytical methods described.

LPC_Analysis_Workflow cluster_LCMS LC-MS/MS Workflow cluster_Enzymatic Enzymatic Assay Workflow cluster_ELISA ELISA Workflow lcms_start Sample (Plasma, Serum, etc.) lcms_prep Lipid Extraction (e.g., Protein Precipitation) lcms_start->lcms_prep lcms_sep LC Separation (Reversed-Phase C18) lcms_prep->lcms_sep lcms_detect MS/MS Detection (ESI+, MRM) lcms_sep->lcms_detect lcms_end Data Analysis & Quantification lcms_detect->lcms_end enz_start Sample/Standard enz_r1 Add Reagent 1 (Incubate) enz_start->enz_r1 enz_r2 Add Reagent 2 (Incubate) enz_r1->enz_r2 enz_read Measure Absorbance enz_r2->enz_read enz_end Data Analysis & Quantification enz_read->enz_end elisa_start Sample/Standard + Detection Reagent A elisa_inc1 Incubate & Wash elisa_start->elisa_inc1 elisa_r2 Add Detection Reagent B (Incubate) elisa_inc1->elisa_r2 elisa_wash2 Wash elisa_r2->elisa_wash2 elisa_sub Add Substrate (Incubate) elisa_wash2->elisa_sub elisa_stop Add Stop Solution elisa_sub->elisa_stop elisa_read Measure Absorbance elisa_stop->elisa_read elisa_end Data Analysis & Quantification elisa_read->elisa_end

Caption: Comparative workflows for LPC(18:1) analysis.

LPC exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for interpreting the significance of LPC(18:1) measurements in a biological context.

LPC_Signaling_Pathway LPC LPC(18:1) GPCR G-Protein Coupled Receptors (GPCRs) LPC->GPCR G_protein G-Proteins GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Responses (e.g., Pro-inflammatory response) Ca_release->Downstream PKA->Downstream

Caption: Simplified LPC signaling pathway.

Conclusion

The choice of an analytical method for LPC(18:1) measurement is a critical step in experimental design. LC-MS/MS offers the highest specificity and sensitivity, making it ideal for detailed lipidomic studies and the analysis of complex matrices. Enzymatic assays provide a cost-effective and straightforward alternative for the quantification of total LPC, suitable for high-throughput screening. ELISA kits offer a convenient and sensitive option for researchers without access to specialized instrumentation. By understanding the principles, performance characteristics, and protocols of each method, researchers can select the most appropriate tool to achieve their scientific goals.

References

A Comparative Guide to the Effects of LPC(18:1) and LPC(16:0) on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of lysophosphatidylcholine (B164491) (LPC) species containing oleic acid (18:1) and palmitic acid (16:0) on cell proliferation. The information presented is collated from multiple experimental studies to support research and development in cellular biology and pharmacology.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules that play crucial roles in a variety of cellular processes, including cell proliferation, migration, and inflammation. The biological activity of LPCs can vary significantly depending on the length and saturation of their fatty acid chain. This guide focuses on two common LPC species: LPC(18:1), which contains the monounsaturated fatty acid oleic acid, and LPC(16:0), which contains the saturated fatty acid palmitic acid. Understanding their differential effects on cell proliferation is critical for research in areas such as cancer biology, immunology, and atherosclerosis.

Data Summary: LPC(18:1) vs. LPC(16:0) Effects on Cell Proliferation and Viability

The effects of LPC(18:1) and LPC(16:0) on cell proliferation are highly dependent on the cell type and the concentration of the LPC. Below is a summary of findings from various studies.

Cell Line/ModelLPC SpeciesConcentrationObserved EffectReference Study
Human Aortic Endothelial Cells (HAEC)LPC(16:0)40 µmol/LCytotoxic[1]
Human Aortic Endothelial Cells (HAEC)LPC(16:0), LPC(18:1)10 µmol/LInduced mitochondrial ROS production[1]
Human Endothelial Cells (EAHY)LPC(16:0)>50 µg/mlCytotoxic, induced cell cycle arrest and apoptosis[2]
Human Endothelial Cell Line (EA.hy926)LPC(16:0), LPC(18:1)200 µM in 10% FBSNot toxic[3]
Ras-driven cancer cell line (A549)LPC(18:1)Not specifiedRescued cell growth after SCD1 inhibition[4]
Ras-driven cancer cell line (A549)LPC(18:0)Not specifiedStronger growth inhibition than SCD1 inhibition alone[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 104 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of LPC(18:1) or LPC(16:0). A vehicle control (e.g., PBS) should be included. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Measurement of Mitochondrial Reactive Oxygen Species (mtROS)

This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide (B77818).

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with different concentrations of LPC(18:1) or LPC(16:0) for the desired time.

  • MitoSOX Staining: After treatment, wash the cells with warm PBS and then incubate with 5 µM MitoSOX Red mitochondrial superoxide indicator in HBSS/Ca/Mg buffer for 10 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS.

  • Fluorescence Measurement: Analyze the fluorescence using a fluorescence microscope or a flow cytometer. For flow cytometry, cells are trypsinized and resuspended in PBS for analysis. The mean fluorescence intensity is indicative of the level of mtROS.

Signaling Pathways

The differential effects of LPC(18:1) and LPC(16:0) on cell proliferation can be attributed to their interaction with different signaling pathways.

LPC(18:1) Signaling Pathway

LPC(18:1) has been shown to act as a ligand for the G protein-coupled receptor GPR119.[5][6] Activation of GPR119 typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[5][6] The downstream effects of PKA activation on cell proliferation can be cell-type specific, leading to either stimulation or inhibition of cell growth.

LPC18_1_Signaling LPC18_1 LPC(18:1) GPR119 GPR119 LPC18_1->GPR119 AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation (Stimulation/Inhibition) PKA->Proliferation Modulates

Caption: LPC(18:1) signaling via GPR119, cAMP, and PKA.

LPC(16:0) Signaling Pathway

LPC(16:0), along with other LPC species, can activate the G protein-coupled receptor G2A (GPR132).[7] Activation of G2A can trigger multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[8] The MAPK/ERK pathway is a central regulator of cell proliferation, and its activation by LPC(16:0) can lead to increased cell growth and division in certain cell types.

LPC16_0_Signaling LPC16_0 LPC(16:0) G2A G2A (GPR132) LPC16_0->G2A Ras Ras G2A->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: LPC(16:0) signaling via G2A and the MAPK/ERK pathway.

Conclusion

The effects of LPC(18:1) and LPC(16:0) on cell proliferation are multifaceted and context-dependent. While high concentrations of both can be cytotoxic, their influence at physiological or pathophysiological concentrations varies significantly with the cell type. LPC(18:1) can promote the growth of certain cancer cells, potentially through scavenging and utilization in membrane synthesis, and its signaling is often mediated by GPR119. In contrast, LPC(16:0) can be cytotoxic to endothelial cells and its signaling through G2A can activate pro-proliferative pathways like MAPK/ERK in other contexts. This comparative guide highlights the importance of considering the specific LPC species and the cellular context when investigating their roles in health and disease. Further research is warranted to fully elucidate the distinct mechanisms of action of these two important lipid mediators.

References

A Comparative Guide: 1-Oleoyl-sn-glycero-3-phosphocholine vs. 1-Stearoyl-sn-glycero-3-phosphocholine in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane biology and drug delivery, the choice of lipids is paramount to designing model membranes and liposomal formulations with specific biophysical properties. This guide provides a detailed comparison of two commonly used lysophospholipids, 1-Oleoyl-sn-glycero-3-phosphocholine (O-PC) and 1-Stearoyl-sn-glycero-3-phosphocholine (S-PC), focusing on their differential effects on membrane characteristics. Understanding these differences is crucial for researchers aiming to modulate membrane fluidity, stability, and permeability.

At a Glance: Key Physicochemical Properties

The fundamental difference between O-PC and S-PC lies in their acyl chain composition. O-PC possesses an unsaturated oleoyl (B10858665) chain (18:1), which has a double bond, introducing a "kink." In contrast, S-PC contains a saturated stearoyl chain (18:0), which is straight. This seemingly subtle structural variation leads to significant differences in their physical properties and their influence on membrane architecture.

PropertyThis compound (O-PC)1-Stearoyl-sn-glycero-3-phosphocholine (S-PC)
Molecular Formula C₂₆H₅₂NO₇PC₂₆H₅₄NO₇P[1]
Molecular Weight 521.66 g/mol 523.68 g/mol [1]
Acyl Chain Oleoyl (18:1), unsaturatedStearoyl (18:0), saturated
Melting Point Not specified> 121 °C (decomposes)[2]

Impact on Membrane Properties: A Comparative Analysis

The structural disparity between the unsaturated oleoyl chain of O-PC and the saturated stearoyl chain of S-PC directly translates into distinct effects on the collective behavior of lipids in a membrane.

Membrane Fluidity

The "kink" in the oleoyl chain of O-PC disrupts the tight packing of adjacent lipid molecules. This leads to an increase in the free volume within the lipid bilayer, resulting in higher membrane fluidity . Conversely, the straight, saturated stearoyl chain of S-PC allows for more ordered and compact packing of lipids, leading to a decrease in membrane fluidity and a more rigid membrane structure.

Phase Transition Temperature (Tm)

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. Due to its ability to disrupt ordered packing, the incorporation of O-PC into a lipid bilayer is expected to lower the Tm . In contrast, the incorporation of S-PC, with its straight acyl chain that favors ordered packing, is expected to increase the Tm of a membrane.

For instance, the diacyl phospholipid DSPC has a Tm of 55.6°C, while DOPC has a much lower Tm of -40.3°C[3]. This dramatic difference highlights the significant impact of the acyl chain saturation on the thermal properties of the membrane. While absolute Tm values for membranes containing O-PC and S-PC would depend on the overall lipid composition, the trend of O-PC lowering and S-PC raising the Tm would hold true.

Membrane Thickness

The impact of lysophospholipids on membrane thickness is a subject of ongoing research. Some studies suggest that lysophosphatidylcholines (LPCs) in general do not significantly alter membrane thickness[4]. However, the different packing properties of O-PC and S-PC could lead to subtle variations. The looser packing induced by O-PC might lead to a slight decrease in bilayer thickness compared to a membrane containing the more ordered S-PC. It is important to note that these effects are likely to be concentration-dependent and influenced by the other lipids present in the membrane.

Experimental Data Summary

Direct head-to-head experimental data comparing O-PC and S-PC across all these parameters in a single publication is scarce. The following table summarizes findings from related studies that provide insights into their differential behavior.

ParameterObservation with Unsaturated Lysophospholipids (like O-PC)Observation with Saturated Lysophospholipids (like S-PC)Citation
Membrane Stability Can be incorporated at higher concentrations into liquid crystalline phosphatidylcholine bilayers before causing micellization.Induces micellization at lower concentrations in liquid crystalline bilayers compared to its unsaturated counterpart.[5]
Permeability At low concentrations in the gel phase of dipalmitoylphosphatidylcholine, it significantly destabilizes the bilayer and increases permeability to K+.Can be incorporated up to 60 mol% in the gel state of dipalmitoylphosphatidylcholine while maintaining a bilayer structure.[5]
Biological Activity Induces long-lasting superoxide (B77818) production in neutrophils over a wide concentration range.Induces significantly less superoxide production and only at lower concentrations.[6]

Experimental Protocols

Liposome Preparation by Thin-Film Hydration

This method is widely used for preparing liposomes incorporating O-PC or S-PC.

Methodology:

  • Lipid Film Formation: The desired lipids, including either O-PC or S-PC and other lipid components, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under a stream of inert gas (e.g., nitrogen or argon) or by using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer by gentle agitation at a temperature above the phase transition temperature of the lipid mixture. This allows the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Liposome_Preparation cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Thin Film Formation) dissolve->evaporate hydrate 3. Hydrate Film (MLV Formation) evaporate->hydrate size_reduction 4. Size Reduction (Sonication/Extrusion) hydrate->size_reduction final_liposomes Final Liposome Suspension size_reduction->final_liposomes Fluorescence_Anisotropy cluster_workflow Fluorescence Anisotropy Measurement start Liposome Suspension with Fluorescent Probe excitation Excite with Vertically Polarized Light start->excitation emission Measure Emission (Parallel & Perpendicular) excitation->emission calculation Calculate Anisotropy (r) emission->calculation interpretation Interpret Fluidity (Higher r = Lower Fluidity) calculation->interpretation Signaling_Impact cluster_lipid_effect Influence of Lysophospholipid on Membrane Properties OPC This compound (Unsaturated) Fluidity Membrane Fluidity OPC->Fluidity Increases SPC 1-Stearoyl-sn-glycero-3-phosphocholine (Saturated) SPC->Fluidity Decreases Protein_Function Membrane Protein Conformation & Function Fluidity->Protein_Function Modulates Signaling Downstream Signaling Cascades Protein_Function->Signaling Impacts

References

A Comparative Guide to the Reproducibility of Synthetic LPC(18:1) in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. The use of precisely defined reagents is a cornerstone of achieving reliable and comparable data. This guide provides an objective comparison of experimental results obtained using synthetic lysophosphatidylcholine (B164491) (18:1), often referred to as oleoyl-LPC. By utilizing a synthetic version with a defined acyl chain, researchers can circumvent the inherent batch-to-batch variability of natural phospholipid extracts, ensuring a higher standard of experimental reproducibility.[1][2]

Data Presentation: Quantitative Comparison of LPC(18:1) Effects

The following table summarizes the biological effects of synthetic LPC(18:1) across various experimental models, highlighting the consistency of its activity and the concentrations at which these effects are observed.

Experimental Model LPC(18:1) Concentration Observed Effect Key Signaling Molecules Alternative LPC Performance Reference
Mouse Model (Neuropathic Pain)10 µM, 50 µM (intraplantar); 5 µg, 15 µg (intrathecal)Induces mechanical and thermal hyperalgesia.GPR132, PKC, ERKN/A in this study[3]
Human Aortic Endothelial Cells (HAEC)10 µmol/LInduces mitochondrial Reactive Oxygen Species (mtROS).AP-1, ICAM-1LPC(16:0) and LPC(18:0) also induce mtROS.[4]
Human Aortic Endothelial Cells (HAEC)50 µMInduces IL-8 mRNA expression (2-fold increase).NFkB, p38-MAPK, ERK, PKC, PKALPC(16:0) is more potent (5-fold increase); LPC(18:2) has no effect.[5]
Vascular Endothelial Cells (EA.hy926)60 µMDecreases Nitric Oxide (NO) bioavailability; Increases ROS.eNOSN/A in this study[6]
Mouse Aortic Rings10 µMAttenuates endothelium-dependent vasorelaxation.eNOS, NON/A in this study[6]
Murine Insulinoma Cells (NIT-1)Not specifiedIncreases glucose-stimulated insulin (B600854) secretion.GPR119, PKAN/A in this study[7]
Cell Lines (G2A Receptor)10 µMInduces G2A-dependent cell migration.G2A, ERKLPC(16:0) and LPC(18:0) show similar efficiency; LPC(14:0) has lower activity.[8]
Human Monocyte-Derived Dendritic CellsNot specifiedModerate chemokine production (MIP-1β).N/ASaturated LPCs (16:0, 18:0) are significantly more potent inducers.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for key experiments cited in the studies.

1. In Vivo Neuropathic Pain Model

  • LPC(18:1) Preparation: Synthetic LPC(18:1) (e.g., Avanti Polar Lipids, 845875P) is dissolved in ethanol (B145695) and subsequently diluted in saline to the final desired concentrations (e.g., 10 µM and 50 µM for subcutaneous injection or 5 µg and 15 µg for intrathecal injection).[3]

  • Animal Administration: Naive male mice receive intraplantar or intrathecal injections of the LPC(18:1) solution or a vehicle control.[3]

  • Behavioral Analysis: Nociception is assessed using von Frey filaments for mechanical allodynia and the Hargreaves test for thermal hyperalgesia at baseline and various time points post-injection.[3]

2. Endothelial Cell Activation Assay

  • Cell Culture: Primary Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media until confluent.[4]

  • LPC(18:1) Treatment: Cells are treated with 10 µmol/L LPC(18:1) or a vehicle control for 1 hour.[4]

  • Mitochondrial ROS Measurement: After treatment, cells are incubated with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide. The fluorescence intensity is then quantified using flow cytometry to determine the levels of mtROS.[4]

  • Nitric Oxide Bioavailability: Vascular endothelial EA.hy926 cells are treated with 60 µM LPC(18:1) for 15 minutes. The supernatant is collected, and nitrite (B80452) levels (a stable metabolite of NO) are quantified via HPLC as an indicator of NO bioavailability.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in LPC(18:1) signaling is essential for understanding its mechanism of action. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

LPC18_1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus / Cellular Response LPC Synthetic LPC(18:1) GPR132 GPR132 LPC->GPR132 Binds Gaq Gαq GPR132->Gaq Activates PKC PKC Gaq->PKC Activates pPKC pPKC (Active) PKC->pPKC ERK ERK pPKC->ERK Phosphorylates pERK pERK (Active) ERK->pERK Response Induction of Neuropathic Pain pERK->Response

Caption: LPC(18:1) signaling pathway in neuropathic pain induction.[3]

Experimental_Workflow prep Prepare Synthetic LPC(18:1) Solution treat Treat Cells or Administer to Animal Model prep->treat incubate Incubation / Time Course treat->incubate measure Measure Endpoint incubate->measure analyze Data Analysis (e.g., Western Blot, Flow Cytometry) measure->analyze result Quantitative Result analyze->result

Caption: A generalized workflow for in vitro/in vivo LPC(18:1) experiments.

References

A Comparative Analysis of Lysophosphatidylcholine (18:1) Levels in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lysophosphatidylcholine (18:1) (LPC(18:1)) levels in healthy versus diseased tissues, supported by experimental data. The information presented herein is intended to facilitate research and development efforts in diagnostics and therapeutics targeting lipid metabolism.

Data Presentation: LPC(18:1) Levels in Healthy vs. Diseased Tissues

The following tables summarize the quantitative and semi-quantitative findings on LPC(18:1) levels in different disease states compared to healthy controls. Due to variations in analytical methods and sample types across studies, data is presented to reflect the findings of individual reports.

Disease StateTissue/Sample TypeChange in LPC(18:1) Level in Diseased TissueReference
Colorectal Cancer
Tumor TissueElevated[1]
PlasmaSignificantly Decreased[2]
Atherosclerosis
Advanced Atherosclerotic PlaquesSignificantly Elevated[3][4][5]
Plasma of Cardiovascular Risk PatientsSignificantly Lower[3][4]
Head and Neck Squamous Cell Carcinoma
Tumor TissueGenerally Reduced Levels of LPCs[6]
Acute Liver Failure
PlasmaReduced[7]

Note: The direction of change in LPC(18:1) levels can differ between tissue and plasma, highlighting the complexity of its role in disease pathogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the analysis of LPC(18:1).

Lipid Extraction from Tissues (Bligh & Dyer Method - General Protocol)

This method is widely used for the extraction of lipids from biological samples.

  • Homogenization: Homogenize the tissue sample in a mixture of chloroform (B151607), methanol, and water in a ratio of 1:2:0.8 (v/v/v).

  • Phase Separation: Add additional chloroform and water to the homogenate to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v). This induces phase separation.

  • Lipid Collection: Centrifuge the mixture to facilitate the separation of the lower organic phase (containing lipids) from the upper aqueous phase.

  • Drying and Reconstitution: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in an appropriate solvent for subsequent analysis.

Quantification of LPC(18:1) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of individual lipid species.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column for the separation of LPC species.

    • Mobile Phase: Employ a gradient of two mobile phases. For example, Mobile Phase A could be water with a small percentage of formic acid and acetonitrile (B52724), and Mobile Phase B could be acetonitrile and isopropanol (B130326) with formic acid.

    • Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute lipids based on their polarity.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For LPC(18:1), the precursor ion (m/z) and a specific product ion (m/z) are monitored. The transition for LPC(18:1) is typically m/z 522.4 → 184.1.

    • Quantification: Use a stable isotope-labeled internal standard, such as LPC(18:1)-d7, for accurate quantification. A calibration curve is generated using known concentrations of the analyte and internal standard.

Spatial Analysis of LPC(18:1) by MALDI Imaging Mass Spectrometry (MALDI-IMS)

MALDI-IMS allows for the visualization of the spatial distribution of lipids directly in tissue sections.

  • Tissue Preparation:

    • Sectioning: Obtain thin tissue sections (typically 10-20 µm) using a cryostat and mount them on a conductive glass slide.

    • Matrix Application: Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section. This is crucial for the desorption and ionization of lipids.

  • Data Acquisition:

    • Instrumentation: Use a MALDI-TOF (Time-of-Flight) mass spectrometer.

    • Analysis: The laser is rastered across the tissue surface, and a mass spectrum is acquired at each spot.

  • Image Generation:

    • Data Processing: Software is used to generate an ion-intensity map for the m/z corresponding to LPC(18:1). This creates a visual representation of its distribution within the tissue architecture.

Signaling Pathway and Experimental Workflow

The biological effects of LPCs are often mediated through G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that can influence inflammation and other cellular processes.

LPC_Signaling_Pathway LPC LPC(18:1) GPCR G Protein-Coupled Receptor (GPCR) LPC->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Downstream Downstream Signaling Cascades Second_Messenger->Downstream Activate Response Cellular Responses (e.g., Inflammation) Downstream->Response Lead to

References

A Researcher's Guide to Commercial 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of commercially available 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), a crucial lysophospholipid in cell signaling research. It is intended for researchers, scientists, and drug development professionals to aid in the selection of high-quality reagents for experimental use. The guide outlines key quality control parameters, standardized analytical protocols, and a summary of supplier specifications.

Introduction to this compound

This compound is an unsaturated lysophosphatidylcholine (B164491) that plays a significant role in numerous biological processes. It is a component of cell membranes and a signaling molecule that can activate specific G protein-coupled receptors (GPCRs), such as GPR119, to modulate cellular functions like glucose-stimulated insulin (B600854) secretion.[1][2] Given its biological importance, the purity and stability of commercially sourced LPC 18:1 are critical for obtaining reliable and reproducible experimental results.

Comparison of Commercial Supplier Specifications

The quality and formulation of LPC 18:1 can vary between suppliers. Key parameters for comparison include purity, physical form, and recommended storage conditions. The following table summarizes the typical product specifications from several prominent commercial suppliers based on publicly available data.

Parameter Supplier A (e.g., Sigma-Aldrich) Supplier B (e.g., Santa Cruz Biotechnology) Supplier C (e.g., MedChemExpress) Supplier D (e.g., Avanti Polar Lipids)
Purity/Assay ≥99%[3]≥98%>98%>99%
Physical Form Powder[3]SolidSolidPowder
Molecular Formula C₂₆H₅₂NO₇P[3][4]C₂₆H₅₂NO₇P[4]C₂₆H₅₂NO₇PC₂₆H₅₂NO₇P
Molecular Weight 521.67 g/mol [3][4]521.67 g/mol [4]521.67 g/mol 521.67 g/mol
Storage Temp. -20°C[3]-20°C-20°C (1 month), -80°C (6 months)[5]-20°C
Solubility Chloroform, Methanol (B129727)Not specifiedNot specifiedChloroform, Methanol, Ethanol
Intended Use Research Use Only[3]Research Use Only[4]Research Use Only[5]Research Use Only

Note: This table is a representative summary. Researchers should always consult the specific Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Quality Assessment

Independent verification of purity and identity is a crucial step after procuring LPC 18:1. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for identity confirmation.

3.1. Protocol 1: Purity Determination by HPLC

This protocol outlines a general method for assessing the purity of LPC 18:1 using reverse-phase HPLC with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6]

    • ELSD, CAD, or UV detector (at low wavelength, e.g., 205-210 nm)

  • Reagents:

    • HPLC-grade Methanol

    • HPLC-grade Acetonitrile

    • HPLC-grade Water

    • Formic Acid or Ammonium Acetate (as mobile phase modifier)[6]

    • This compound sample

  • Procedure:

    • Sample Preparation: Prepare a stock solution of LPC 18:1 in methanol or chloroform/methanol (1:1 v/v) at a concentration of ~1 mg/mL.

    • Mobile Phase Preparation: A typical mobile phase system involves a gradient elution.

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Formic Acid

    • Chromatographic Conditions:

      • Flow Rate: 0.2 - 0.5 mL/min[6]

      • Column Temperature: 40-50°C[6]

      • Injection Volume: 5-10 µL

      • Gradient Program: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the lipid.

    • Data Analysis: Integrate the peak area of all detected components. Calculate purity by dividing the peak area of LPC 18:1 by the total peak area of all components.

3.2. Protocol 2: Identity Verification by LC-MS/MS

This protocol provides a method to confirm the identity of LPC 18:1 by verifying its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[7]

  • Reagents:

    • Same as HPLC protocol.

  • Procedure:

    • LC Separation: Utilize the same or a similar LC method as described in Protocol 1 to separate the analyte from potential impurities.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive ESI is typically used for phosphocholines.[6]

      • Full Scan (MS1): Scan for the expected precursor ion of LPC 18:1. The protonated molecule [M+H]⁺ should have an m/z of approximately 522.68.

      • Tandem MS (MS/MS): Isolate the precursor ion (m/z 522.68) and fragment it. A characteristic product ion for phosphocholines is the phosphocholine (B91661) headgroup fragment at m/z 184.07.

    • Data Analysis: Confirm the presence of the correct precursor ion in the full scan and the characteristic fragment ion(s) in the MS/MS spectrum to verify the identity of this compound.

Visualized Workflows and Pathways

4.1. Quality Control Workflow

The following diagram illustrates a standard workflow for the quality control and validation of commercially sourced LPC 18:1 before its use in biological experiments.

G cluster_0 Step 1: Procurement & Initial Checks cluster_1 Step 2: Analytical Validation cluster_2 Step 3: Experimental Use A Receive Commercial LPC 18:1 B Verify Supplier CoA (Lot Number, Purity) A->B C Visual Inspection (Form, Color) B->C D Prepare Stock Solution (~1 mg/mL in Methanol) C->D E Purity Analysis (HPLC-ELSD/CAD) D->E F Identity Confirmation (LC-MS/MS) D->F G Compare Data with Supplier CoA E->G F->G H Prepare Aliquots & Store at -80°C G->H I Quantified & Validated LPC 18:1 Ready for Assay H->I

Caption: A typical quality control workflow for validating commercial LPC 18:1.

4.2. LPC 18:1 Signaling Pathway via GPR119

LPC 18:1 is an endogenous ligand for the G protein-coupled receptor GPR119. The activation of this receptor initiates a signaling cascade that is particularly relevant in metabolic regulation.

G cluster_membrane Plasma Membrane cluster_cyto Cytosol GPR119 GPR119 Receptor Gs Gs Protein (α, β, γ) GPR119->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Gs->AC α-subunit activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Response Phosphorylation of targets LPC LPC 18:1 (Extracellular) LPC->GPR119 Binding

Caption: LPC 18:1 activates the GPR119-Gs-cAMP signaling pathway.

References

A Comparative Guide to Lysophospholipid Signaling: 1-Oleoyl-sn-glycero-3-phosphocholine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling properties of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1), a prominent species of lysophosphatidylcholine, with other key lysophospholipid signaling molecules, namely lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). We delve into their distinct and overlapping signaling pathways, supported by quantitative data and detailed experimental methodologies.

Introduction to Lysophospholipid Signaling

Lysophospholipids are a class of bioactive lipid mediators derived from cell membranes that play crucial roles in a myriad of physiological and pathological processes. Their signaling is primarily mediated by a superfamily of G protein-coupled receptors (GPCRs), making them attractive targets for therapeutic intervention in areas such as inflammation, cancer, and autoimmune diseases. This guide will focus on elucidating the signaling similarities and differences between LPC, LPA, and S1P.

This compound (LPC 18:1) Signaling

This compound is a major species of LPC found in biological membranes and plasma. Its role in cell signaling is multifaceted and a subject of ongoing research.

Indirect Signaling via Conversion to LPA:

A primary and well-established signaling role of LPC is as a precursor to the potent signaling molecule, lysophosphatidic acid (LPA).[1][2] The enzyme autotaxin (ATX), a secreted lysophospholipase D, hydrolyzes LPC to generate LPA, which then activates its own set of GPCRs.[1] This metabolic conversion is a critical step in many of the biological effects previously attributed to LPC.

Direct Signaling Pathways - A Complex Picture:

The direct signaling activity of LPC is less clear-cut, with some controversy in the scientific literature. Several GPCRs have been proposed as LPC receptors, but their role remains debated.

  • G2A (GPR132): Early reports identified G2A as a high-affinity receptor for LPC, mediating responses such as calcium mobilization and ERK activation.[3][4] However, some of these findings have been retracted or challenged, with other studies suggesting LPC is a weak antagonist or that its effects on G2A are indirect, for instance, by regulating the receptor's presence on the cell surface.[5][6]

  • GPR119: Oleoyl-LPC has been reported to be an endogenous ligand for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells, where it is involved in glucose homeostasis.[7][8] However, other studies have failed to confirm this interaction.[9]

  • GPR55: More recent evidence suggests that various LPC species, including LPC 18:1, can induce intracellular calcium mobilization through GPR55 in certain cell types, such as prostate cancer cells.[10]

Due to these conflicting reports, the direct signaling pathways of LPC 18:1 are not as definitively mapped as those for LPA and S1P.

Lysophosphatidic Acid (LPA) Signaling

LPA is a well-characterized lysophospholipid that signals through at least six specific GPCRs: LPA1, LPA2, LPA3, LPA4, LPA5, and LPA6.[1] These receptors couple to a variety of G proteins, including Gq/11, Gi/o, G12/13, and Gs, leading to the activation of a wide range of downstream signaling cascades.

Key LPA Signaling Pathways:

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: The Gi/o pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also activate PI3K and PLC.

  • G12/13 Pathway: This pathway activates Rho GTPases, which are master regulators of the actin cytoskeleton, thereby controlling cell shape, migration, and contraction.

  • Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: LPA is a potent activator of the ERK pathway, which is crucial for cell proliferation, differentiation, and survival. This activation can occur through various G protein-dependent mechanisms.

Sphingosine-1-Phosphate (S1P) Signaling

S1P is a signaling sphingolipid that regulates a vast array of cellular processes, most notably immune cell trafficking, angiogenesis, and vascular integrity. It exerts its effects through five high-affinity GPCRs: S1P1, S1P2, S1P3, S1P4, and S1P5.

Key S1P Signaling Pathways:

  • S1P1: Primarily couples to Gi/o, leading to the activation of the PI3K-Akt pathway and Rac GTPase, which are important for cell survival and migration.

  • S1P2 and S1P3: These receptors have broader G protein coupling profiles, interacting with Gi/o, Gq/11, and G12/13. This allows them to regulate a diverse set of downstream effectors, including PLC, Rho, and adenylyl cyclase.

  • S1P4 and S1P5: The signaling of these receptors is less well-characterized, but they are known to couple to Gi/o and G12/13.

Quantitative Comparison of Lysophospholipid Signaling

The following tables summarize key quantitative parameters for the signaling of LPC, LPA, and S1P. It is important to note that values can vary depending on the cell type, experimental conditions, and specific lipid species used.

Table 1: Receptor Affinities and Agonist Potencies

LigandReceptor(s)ParameterValueCell Type/System
1-Oleoyl-LPC (18:1) GPR55EC50 (Ca2+ mobilization)~10 µMPC-3 cells[10]
G2A-Conflicting Data-
GPR119-Conflicting Data-
1-Oleoyl-LPA (18:1) LPA1Kd0.87 - 69 nMVaries
LPA1-LPA3EC50 (ERK phosphorylation)956 nM (LPA mix)Rat Oligodendrocytes[11]
Sphingosine-1-Phosphate S1P1-S1P5KdHigh Affinity (nM range)Varies
S1P1, S1P3, S1P5EC50 (ERK phosphorylation)168 nMRat Oligodendrocytes[11]

Signaling Pathway Diagrams

LPC_Signaling LPC 1-Oleoyl-sn-glycero-3- phosphocholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis G2A G2A (?) LPC->G2A Debated GPR119 GPR119 (?) LPC->GPR119 Debated GPR55 GPR55 (?) LPC->GPR55 Proposed LPA Lysophosphatidic Acid (LPA) ATX->LPA LPARs LPA Receptors (LPARs) LPA->LPARs Activation Downstream_LPA Downstream LPA Signaling LPARs->Downstream_LPA ERK_Activation ERK Activation G2A->ERK_Activation Ca_Mobilization Ca2+ Mobilization GPR55->Ca_Mobilization

Caption: Signaling pathways of this compound (LPC).

LPA_S1P_Signaling cluster_LPA LPA Signaling cluster_S1P S1P Signaling LPA LPA LPARs LPA Receptors (1-6) LPA->LPARs Gq_LPA Gq/11 LPARs->Gq_LPA Gi_LPA Gi/o LPARs->Gi_LPA G1213_LPA G12/13 LPARs->G1213_LPA PLC_LPA PLC Gq_LPA->PLC_LPA AC_LPA Adenylyl Cyclase ↓ Gi_LPA->AC_LPA Rho_LPA Rho G1213_LPA->Rho_LPA Ca_DAG_LPA Ca2+ / DAG PLC_LPA->Ca_DAG_LPA ERK_LPA ERK Activation Ca_DAG_LPA->ERK_LPA AC_LPA->ERK_LPA Rho_LPA->ERK_LPA S1P S1P S1PRs S1P Receptors (1-5) S1P->S1PRs Gi_S1P Gi/o S1PRs->Gi_S1P Gq_S1P Gq/11 S1PRs->Gq_S1P G1213_S1P G12/13 S1PRs->G1213_S1P PI3K_S1P PI3K / Akt Gi_S1P->PI3K_S1P Rac_S1P Rac Gi_S1P->Rac_S1P PLC_S1P PLC Gq_S1P->PLC_S1P Rho_S1P Rho G1213_S1P->Rho_S1P ERK_S1P ERK Activation PI3K_S1P->ERK_S1P Rac_S1P->ERK_S1P PLC_S1P->ERK_S1P Rho_S1P->ERK_S1P Calcium_Assay_Workflow Start Start: Plate cells in a 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Dye_Loading Incubation Incubate for dye uptake (e.g., 30-60 min at 37°C) Dye_Loading->Incubation Wash Wash cells to remove extracellular dye Incubation->Wash Baseline Measure baseline fluorescence (Ex/Em ~490/525 nm) Wash->Baseline Stimulation Add lysophospholipid agonist (e.g., LPC, LPA, S1P) Baseline->Stimulation Measurement Record fluorescence intensity over time Stimulation->Measurement Analysis Analyze data: Calculate peak fluorescence and EC50 Measurement->Analysis

References

A Comparative Analysis of the Acylation of 1-Acyl-sn-glycero-3-phosphoinositol and 1-Acyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acylation of lysophospholipids is a critical process in the remodeling of cellular membranes, known as the Lands cycle. This pathway allows for the modification of fatty acid composition within phospholipids (B1166683), thereby influencing membrane fluidity, signaling, and the formation of lipid mediators. This guide provides a detailed comparison of the acylation of two key lysophospholipids: 1-acyl-sn-glycero-3-phosphoinositol (lyso-PI) and 1-acyl-sn-glycero-3-phosphocholine (lyso-PC). Understanding the nuances of their respective acylation processes is vital for research in cell biology, lipid metabolism, and the development of therapeutics targeting these pathways.

Overview of Phospholipid Acylation

Phospholipids are synthesized through two primary pathways: the de novo Kennedy pathway and the remodeling Lands cycle.[1][2][3][4][5][6][7][8][9] The Kennedy pathway builds phospholipids from simpler precursors, while the Lands cycle modifies existing phospholipids.[1][2][3][4][5][6][7][8][9] The acylation of lysophospholipids, a key step in the Lands cycle, is catalyzed by a family of enzymes known as lysophospholipid acyltransferases (LPLATs).[7][9][10][11][12][13][14][15][16][17] These enzymes exhibit specificity for both the lysophospholipid acceptor and the acyl-CoA donor.

This comparison focuses on the reacylation of lyso-PI to form phosphatidylinositol (PI) and lyso-PC to form phosphatidylcholine (PC), two of the most abundant phospholipids in eukaryotic cell membranes.

Quantitative Comparison of Acylation Rates

A study conducted on neuronal nuclei isolated from rabbit cerebral cortices provides a direct quantitative comparison of the acylation of lyso-PI and lyso-PC with two different fatty acids: arachidonate (B1239269) and oleate. The results highlight significant differences in substrate preference and reaction kinetics.[18][19]

Table 1: Incorporation of Arachidonate into PI and PC [18][19]

Lysophospholipid Concentration (μM)Rate of Arachidonate Incorporation into PI (nmol/min/μmol N1 phospholipid)Rate of Arachidonate Incorporation into PC (nmol/min/μmol N1 phospholipid)
10Maximal Rate Achieved-
≤ 25Significantly Higher than PCLower than PI
65-Increasing Rate

Table 2: Incorporation of Oleate into PI and PC [18][19]

Lysophospholipid Concentration (μM)Rate of Oleate Incorporation into PI (nmol/min/μmol N1 phospholipid)Rate of Oleate Incorporation into PC (nmol/min/μmol N1 phospholipid)
25Maximal Rate Achieved-
> 25-Increasing Rate, Higher than PI

Table 3: Fatty Acid Specificity in Acylation [18][19]

LysophospholipidPreferred Fatty AcidObservation
1-acyl-GPI (Lyso-PI)ArachidonateAt least threefold higher rate of incorporation compared to oleate.
1-acyl-GPC (Lyso-PC)ArachidonateHigher rates of incorporation at higher lyso-PC concentrations, but the preference was less marked than for PI labeling.

These data indicate a strong preference for the incorporation of the polyunsaturated fatty acid arachidonate into PI, especially at lower, more physiological concentrations of the lysophospholipid acceptor. Conversely, PC acylation shows a greater capacity to incorporate both arachidonate and oleate, particularly at higher substrate concentrations.

Key Enzymes in Acylation

The acylation of lyso-PC is primarily carried out by a group of enzymes known as lysophosphatidylcholine (B164491) acyltransferases (LPCATs).[2][10][12][13][15][16][17][20][21] Several isoforms of LPCATs have been identified (LPCAT1, LPCAT2, LPCAT3, and LPCAT4), each with distinct tissue distributions and substrate specificities.[2][7][9][13][14] For instance, LPCAT1 is highly expressed in the lungs and is crucial for surfactant production, while LPCAT2 is involved in inflammatory responses.[2] LPCAT3 displays a preference for polyunsaturated acyl-CoAs like arachidonoyl-CoA.[7][8][21]

The enzymes responsible for the acylation of lyso-PI are less characterized but are generally referred to as lysophosphatidylinositol acyltransferases (LPIATs). These enzymes are also part of the broader LPLAT family.[13] The MBOAT7 protein has been identified as a key LPIAT, playing a role in glucose homeostasis.[22]

Signaling Pathways and Experimental Workflows

The acylation of lyso-PI and lyso-PC is an integral part of the Lands cycle, which contrasts with the de novo Kennedy pathway for phospholipid synthesis.

Phospholipid_Synthesis_Pathways cluster_kennedy Kennedy Pathway (De Novo Synthesis) cluster_lands Lands Cycle (Remodeling) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA LPAAT DAG Diacylglycerol PA->DAG PAP CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDP-DAG Synthase PC_K Phosphatidylcholine DAG->PC_K CPT PI_K Phosphatidylinositol CDP_DAG->PI_K PI Synthase PC_L Phosphatidylcholine LysoPC 1-Acyl-sn-glycero-3- phosphocholine PC_L->LysoPC PLA2 LysoPC->PC_L LPCAT PI_L Phosphatidylinositol LysoPI 1-Acyl-sn-glycero-3- phosphoinositol PI_L->LysoPI PLA2 LysoPI->PI_L LPIAT AcylCoA Acyl-CoA AcylCoA->LysoPC AcylCoA->LysoPI

Caption: Overview of the Kennedy and Lands pathways for phospholipid synthesis.

The experimental workflow for comparing the acylation of these two lysophospholipids typically involves in vitro assays using radiolabeled substrates.

Acylation_Assay_Workflow Start Start: Isolate Neuronal Nuclei (N1 fraction) Incubation Incubate N1 fraction with: - Radioactive Fatty Acid ([3H]arachidonate or [14C]oleate) - Acylation Cofactors (ATP, CoA, Mg2+) - Lysophospholipid (1-acyl-GPI or 1-acyl-GPC) Start->Incubation StopReaction Stop Reaction (e.g., with chloroform (B151607)/methanol) Incubation->StopReaction LipidExtraction Lipid Extraction StopReaction->LipidExtraction TLC Separate Phospholipids (Thin-Layer Chromatography) LipidExtraction->TLC Quantification Quantify Radioactivity in PI and PC spots TLC->Quantification Analysis Calculate Rate of Incorporation Quantification->Analysis End End: Compare Acylation Rates Analysis->End

Caption: Experimental workflow for in vitro acylation assays.

Experimental Protocols

In Vitro Acyltransferase Assay

This protocol is adapted from studies comparing lysophospholipid acylation.[14][18][19]

1. Preparation of Reaction Mixture:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4) and 0.5-1 mM EDTA.

  • Add acylation cofactors: ATP, Coenzyme A (CoA), and MgCl2.

  • Add the desired concentration of the lysophospholipid substrate (1-acyl-sn-glycero-3-phosphoinositol or 1-acyl-sn-glycero-3-phosphocholine).

  • Add the radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or [3H]arachidonoyl-CoA) or a non-radiolabeled acyl-CoA with a radiolabeled lysophospholipid.

2. Enzyme Source:

  • Add the enzyme source, which can be a microsomal fraction from tissues or cells, or a purified recombinant enzyme. In the comparative study cited, a neuronal nuclear fraction (N1) was used.[18][19]

3. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes), ensuring the reaction is within the linear range.

4. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding a chloroform:methanol mixture (1:2, v/v), followed by further chloroform and water to induce phase separation.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

5. Analysis:

  • Separate the phospholipids using thin-layer chromatography (TLC).

  • Visualize the lipid spots (e.g., by autoradiography or staining).

  • Scrape the spots corresponding to the acylated product (phosphatidylinositol or phosphatidylcholine) and quantify the radioactivity by liquid scintillation counting.

6. Data Calculation:

  • Calculate the specific activity of the enzyme, typically expressed as nmol of fatty acid incorporated per minute per mg of protein.

Conclusion

The acylation of 1-acyl-sn-glycero-3-phosphoinositol and 1-acyl-sn-glycero-3-phosphocholine exhibits distinct characteristics in terms of substrate specificity and enzymatic regulation. Key takeaways include:

  • Fatty Acid Preference: The acylation of lyso-PI strongly favors the incorporation of arachidonate, a key precursor for signaling molecules. This suggests a crucial role for PI remodeling in cellular signaling.

  • Lysophospholipid Acceptor Concentration: The kinetics of acylation differ significantly with varying concentrations of the lysophospholipid acceptors, indicating that the relative abundance of lyso-PI and lyso-PC in cellular microenvironments can dictate the types of phospholipids remodeled.

  • Enzymatic Diversity: A diverse set of LPCAT and LPIAT enzymes with specific tissue distributions and substrate preferences allows for fine-tuned regulation of the fatty acid composition of PC and PI pools.

These differences underscore the specialized roles of phosphatidylcholine and phosphatidylinositol in cellular functions. While PC is a major structural component of membranes, the specific acyl composition of PI is tightly regulated, reflecting its critical role in generating a wide array of signaling molecules. For researchers in drug development, targeting specific LPLAT enzymes could offer a novel approach to modulating cellular signaling pathways and treating diseases associated with aberrant lipid metabolism.

References

A Comparative Analysis of Oleoyl-CoA Acyltransferase Kinetics with Diverse Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic parameters of oleoyl-CoA acyltransferases, specifically Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1/SOAT1) and Diacylglycerol Acyltransferase 1 (DGAT1), with a range of acyl-CoA substrates. The data presented is crucial for understanding the substrate specificity and catalytic efficiency of these key enzymes in lipid metabolism, which are prominent targets in the development of therapeutics for metabolic diseases.

Data Presentation: Kinetic Parameters of Acyltransferases

The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for human ACAT1 and DGAT1 with various fatty acyl-CoA substrates. These parameters are critical indicators of enzyme-substrate affinity and catalytic turnover rate.

EnzymeSubstrateKm (μM)Vmax (nmol/mg/min)Reference
Human ACAT1 Oleoyl-CoA (18:1)1.3Not explicitly stated, but 2.4-fold higher than Stearoyl-CoA[1]
Stearoyl-CoA (18:0)6.4Lower than Oleoyl-CoA[1]
Human DGAT1 Oleoyl-CoA (18:1)14.6 ± 1.3956.6 ± 36.1[2][3]
Stearoyl-CoA (18:0)8.6 ± 1.3839.4 ± 49.9[2][3]
Palmitoleoyl-CoA (16:1)6.2 ± 0.9838.6 ± 31.6[3]
Palmitoyl-CoA (16:0)6.4 ± 1.1767.8 ± 34.0[3]
Decanoyl-CoA (10:0)Higher KmSlower Vmax[3]

Key Observations:

  • Human ACAT1 demonstrates a clear preference for the unsaturated oleoyl-CoA over the saturated stearoyl-CoA, as indicated by a lower Km value and a significantly higher Vmax.[1]

  • Human DGAT1 exhibits a broader substrate specificity, with comparable Vmax values for C16 and C18 saturated and monounsaturated acyl-CoAs.[2][3] However, it shows a lower affinity (higher Km) for oleoyl-CoA compared to stearoyl-CoA and palmitoleoyl-CoA.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic studies. Below are generalized protocols for in vitro acyltransferase activity assays, based on commonly cited methods.[4][5][6][7][8]

Radiometric Thin-Layer Chromatography (TLC) Assay

This traditional method measures the incorporation of a radiolabeled acyl group from an acyl-CoA donor into a lipid product.

a. Enzyme Preparation (Microsomal Fraction):

  • Harvest cells or tissues and homogenize in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).[8]

  • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove debris and mitochondria.[8]

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.[8]

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

b. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2), a fatty acid-free bovine serum albumin, and the acyl acceptor (e.g., cholesterol or diacylglycerol).[4]

  • Add the microsomal preparation to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).

  • Incubate the reaction at 37°C for a predetermined time within the linear range of product formation.

  • Stop the reaction by adding a chloroform:methanol (2:1, v/v) solution.[5]

  • Extract the lipids into the organic phase by adding water and vortexing.

  • Spot the lipid extract onto a silica (B1680970) TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl ether:acetic acid, 80:20:1, v/v/v).[6]

  • Visualize the lipid spots (e.g., with iodine vapor), scrape the product spot (e.g., cholesteryl ester or triacylglycerol), and quantify the radioactivity using a scintillation counter.

Fluorescence-Based Assay

This method offers a non-radioactive alternative by using a fluorescently labeled acyl-CoA or by detecting the release of Coenzyme A (CoASH).

a. NBD-Acyl-CoA Method:

  • Follow a similar procedure to the radiometric assay, but replace the radiolabeled acyl-CoA with a fluorescently labeled substrate (e.g., NBD-palmitoyl-CoA).[7]

  • After TLC separation, detect and quantify the fluorescent product using a fluorescent imaging system.[7]

b. CoASH Detection Method:

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Acyltransferase Assay cluster_analysis Product Analysis prep1 Homogenize Cells/Tissues prep2 Low-Speed Centrifugation prep1->prep2 prep3 High-Speed Centrifugation prep2->prep3 prep4 Isolate Microsomal Fraction prep3->prep4 assay2 Add Enzyme Preparation prep4->assay2 assay1 Prepare Reaction Mixture (Buffer, Acyl Acceptor) assay1->assay2 assay3 Initiate with Acyl-CoA Substrate assay2->assay3 assay4 Incubate at 37°C assay3->assay4 assay5 Stop Reaction assay4->assay5 analysis1 Lipid Extraction assay5->analysis1 analysis2 TLC Separation analysis1->analysis2 analysis3 Quantification (Scintillation/Fluorescence) analysis2->analysis3 data_analysis data_analysis analysis3->data_analysis Calculate Kinetic Parameters

Caption: General workflow for in vitro acyltransferase kinetic assays.

Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum receptor GPCR (e.g., CCK2R) pkc PKCζ receptor->pkc Activation erk ERK1/2 pkc->erk acat1 ACAT1 (SOAT1) erk->acat1 Stimulation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA acyl_coa_synthetase->acyl_coa acyl_coa->acat1 cholesterol Free Cholesterol cholesterol->acat1 cholesteryl_ester Cholesteryl Ester acat1->cholesteryl_ester lipid_droplet Lipid Droplet Storage cholesteryl_ester->lipid_droplet

Caption: Simplified signaling pathway of cholesterol esterification via ACAT1.

References

A Comparative Analysis of 1-Oleoyl-2-Palmitoyl-sn-Glycero-3-Phosphocholine and its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Cellular Biology

The precise positioning of fatty acyl chains on the glycerol (B35011) backbone of phospholipids, a nuance often overlooked, can significantly influence the biophysical properties of cell membranes and their interactions with cellular machinery. This guide provides a detailed comparison of two such positional isomers: 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (B1261621) (OPPC) and its more commonly studied counterpart, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). Understanding these subtle yet critical differences is paramount for researchers in drug formulation, membrane biophysics, and cell signaling, as the choice of isomer can have profound implications for the stability, permeability, and biological activity of lipid-based systems.

Biophysical Properties: A Tale of Two Transitions

The most striking functional difference between OPPC and POPC lies in their thermotropic behavior, specifically their gel-to-liquid-crystalline phase transitions. This behavior, critical for membrane fluidity and function, is dictated by the packing of the lipid acyl chains.

Bilayers composed of POPC, which has a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position, exhibit a single main phase transition. In contrast, OPPC, with the unsaturated oleic acid at the sn-1 position and the saturated palmitic acid at the sn-2 position, undergoes two distinct phase transitions: a sub-transition (Lc/Lβ) and a main transition (Lβ/Lα).[1] This indicates a more complex packing arrangement and phase behavior for OPPC bilayers.

Property1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (OPPC)1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Reference
Phase Transitions Two (Sub-transition and Main transition)One (Main transition)[1]
Main Transition Temperature (Tm) Not explicitly stated, but for the analogous OSPC: 8.7°C~ -3.6°C[1][2]
Transition Enthalpy (ΔH) Not available in direct comparison32.8 kJ/mol (in pure water)[2]

Note: Direct comparative values for Tm and ΔH from a single study are limited. The value for OSPC (1-oleoyl-2-stearoyl-PC) is provided as a close structural analog to OPPC.

dot

G Comparative Thermotropic Behavior of OPPC and POPC cluster_OPPC OPPC Bilayer cluster_POPC POPC Bilayer Gel_OPPC Gel Phase (Lc) Intermediate_OPPC Intermediate Phase (Lβ) Gel_OPPC->Intermediate_OPPC Sub-transition Fluid_OPPC Fluid Phase (Lα) Intermediate_OPPC->Fluid_OPPC Main Transition Gel_POPC Gel Phase (Lβ) Fluid_POPC Fluid Phase (Lα) Gel_POPC->Fluid_POPC Main Transition

Caption: Phase transition pathways for OPPC and POPC bilayers.

Differential Interaction with Enzymes: A Case Study of Phospholipase A2

The positional isomerism of OPPC and POPC directly impacts their susceptibility to enzymatic hydrolysis, a key process in lipid metabolism and signaling. Lysosomal phospholipase A2 (LPLA2), an enzyme that cleaves fatty acids from the sn-2 position of phospholipids, demonstrates a clear preference based on the identity of the acyl chain at that position.

Studies have shown that LPLA2 can hydrolyze acyl groups at both the sn-1 and sn-2 positions of both POPC and OPPC.[3] However, the enzyme exhibits a strong preference for cleaving the unsaturated oleoyl (B10858665) group. Consequently, with POPC as a substrate, the formation of 1-O-oleoyl-N-acetylsphingosine (from transacylation) is significantly faster than that of 1-O-palmitoyl-N-acetylsphingosine. Conversely, when OPPC is the substrate, the formation of 1-O-oleoyl-N-acetylsphingosine is even more pronouncedly favored.[3] This indicates that the accessibility and preference of LPLA2 for the oleoyl chain are modulated by its position on the glycerol backbone.

dot

G Differential Cleavage of OPPC and POPC by Lysosomal Phospholipase A2 POPC Palmitoyl Oleoyl Phosphocholine POPC LPLA2 LPLA2 POPC:sn2->LPLA2 Preferred Cleavage OPPC Oleoyl Palmitoyl Phosphocholine OPPC OPPC:sn1->LPLA2 Favored Cleavage of Oleoyl at sn-1 LysoPC_Palmitoyl 1-Palmitoyl-LysoPC LPLA2->LysoPC_Palmitoyl Oleic_Acid Oleic Acid LPLA2->Oleic_Acid LysoPC_Oleoyl 1-Oleoyl-LysoPC LPLA2->LysoPC_Oleoyl Palmitic_Acid Palmitic Acid LPLA2->Palmitic_Acid

Caption: LPLA2 preferentially cleaves the oleoyl chain from both isomers.

Cellular Effects and Signaling Pathways

Direct comparative studies on the distinct cellular effects and modulation of signaling pathways by OPPC versus POPC are currently limited. However, the observed differences in their biophysical properties and enzymatic processing suggest potential downstream biological consequences.

The phase behavior of lipids is integral to the formation of membrane domains, or "rafts," which are critical for the spatial organization of signaling proteins.[4] The more complex phase behavior of OPPC could lead to the formation of unique domain structures compared to POPC, thereby differentially influencing the recruitment and activity of membrane-associated proteins.

Furthermore, the differential rate and products of LPLA2-mediated hydrolysis of OPPC and POPC would result in distinct local concentrations of lysophospholipids and free fatty acids. Both lysophosphatidylcholine (B164491) and oleic/palmitic acid are known to be bioactive molecules that can act as second messengers in various signaling cascades.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for the Analysis of Liposome (B1194612) Phase Transitions

This protocol outlines the general procedure for analyzing the thermotropic behavior of OPPC and POPC liposomes.

  • Liposome Preparation:

    • The desired phospholipid (OPPC or POPC) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., PBS) at a temperature above the main transition temperature of the lipid.

    • The resulting suspension is subjected to several freeze-thaw cycles to promote the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the MLV suspension can be extruded through polycarbonate filters of a defined pore size.

  • DSC Analysis:

    • A precise amount of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a range that encompasses the expected phase transitions of the lipid, typically at a controlled rate (e.g., 1-5°C/min).[5]

    • The heat flow to the sample is measured as a function of temperature. Endothermic transitions, such as the gel-to-liquid-crystalline phase transition, are observed as peaks in the DSC thermogram.

    • The peak temperature corresponds to the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[5]

dot

G Experimental Workflow for DSC Analysis of Liposomes start Start dissolve Dissolve Lipid in Organic Solvent start->dissolve film Create Thin Lipid Film (Nitrogen Evaporation) dissolve->film dry Dry Film under Vacuum film->dry hydrate Hydrate Film with Buffer (Above Tm) dry->hydrate freeze_thaw Freeze-Thaw Cycles (MLV Formation) hydrate->freeze_thaw extrusion Optional: Extrusion (ULV Formation) freeze_thaw->extrusion load_dsc Load Liposome Suspension and Reference into DSC Pans freeze_thaw->load_dsc extrusion->load_dsc scan Perform Temperature Scan load_dsc->scan analyze Analyze Thermogram (Determine Tm and ΔH) scan->analyze end End analyze->end

Caption: Workflow for analyzing lipid phase transitions using DSC.

Phospholipase A2 Activity Assay

This protocol provides a general framework for comparing the hydrolysis of OPPC and POPC by phospholipase A2.

  • Substrate Preparation:

    • Prepare liposomes containing either OPPC or POPC as described above. A fluorescently labeled phospholipid can be included in the liposome formulation for continuous monitoring of enzyme activity.

  • Enzyme Reaction:

    • In a temperature-controlled cuvette, mix the substrate liposomes with a reaction buffer containing Ca2+, which is often required for PLA2 activity.

    • Initiate the reaction by adding a known amount of phospholipase A2.

    • Monitor the hydrolysis of the phospholipid over time. This can be done by measuring the increase in fluorescence of a reporter molecule that is released upon cleavage of the fluorescently labeled phospholipid, or by taking aliquots at different time points and analyzing the lipid composition by chromatography (e.g., HPLC or TLC).

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the progress curve.

    • By varying the substrate concentration, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined to quantitatively compare the enzyme's activity towards OPPC and POPC.[6]

Conclusion

The positional isomerism of 1-oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine gives rise to significant functional differences in their biophysical properties and interactions with enzymes. OPPC exhibits a more complex thermotropic phase behavior than POPC, which has direct implications for membrane structure and fluidity. Furthermore, the differential susceptibility of these isomers to hydrolysis by phospholipase A2 highlights the specificity of lipid-protein interactions. While direct comparative data on their distinct cellular and signaling effects are still emerging, the foundational differences presented in this guide underscore the importance of considering lipid positional isomerism in the design and interpretation of studies involving lipid membranes and lipid-based formulations. For researchers in drug development, the choice between these isomers could influence the stability, drug release profile, and enzymatic degradation of liposomal carriers. For cell biologists, recognizing these isomeric differences is crucial for accurately modeling biological membranes and understanding the nuances of lipid-mediated cellular processes.

References

A Researcher's Guide to the Metabolic Crossroads of Phosphatidylcholine Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic journey of phosphatidylcholines (PCs) is paramount. These ubiquitous phospholipids (B1166683) are not merely structural components of cell membranes; their diverse molecular species, characterized by varying fatty acid chains, embark on distinct metabolic routes, influencing a spectrum of cellular processes from signaling to bioenergetics. This guide provides a comparative analysis of the metabolic fate of various PC species, supported by experimental data and detailed methodologies.

Phosphatidylcholines, a major class of phospholipids, are central to cellular function. Their metabolism is a complex network of synthesis, remodeling, and degradation pathways that are tightly regulated. The specific fatty acid composition of a PC molecule significantly dictates its entry into and flux through these pathways, ultimately impacting cellular health and disease.

Comparative Metabolism of Phosphatidylcholine Species

The metabolic fate of a phosphatidylcholine molecule is largely determined by the nature of its fatty acyl chains, particularly their length and degree of saturation. Saturated and unsaturated PC species exhibit different rates of uptake, distribution, and degradation, leading to the generation of distinct downstream signaling molecules.

A study on the transbilayer movement of different PC species in human erythrocytes revealed that the rate of translocation across the membrane is correlated with the degree of unsaturation. Probe amounts of (14C)dipalmitoyl-phosphatidylcholine (a saturated species), (14C)egg PC (a mix with a high proportion of unsaturated species), and (14C)soybean PC (highly unsaturated) were introduced into erythrocytes. The half-times for transbilayer equilibration were found to be 26.9, 12.8, and 8.1 hours, respectively, demonstrating that PCs with more unsaturated fatty acids move across the membrane more rapidly[1]. This difference in membrane dynamics can influence the availability of specific PC species for enzymatic processing.

Dietary intake of saturated versus polyunsaturated fats has been shown to markedly affect the molecular species of PCs in all lipoprotein classes[2]. This indicates that the composition of circulating PCs, which are available for uptake by various tissues, is directly influenced by diet.

ParameterSaturated PC Species (e.g., Dipalmitoyl-PC)Unsaturated PC Species (e.g., Oleoyl-linoleoyl-PC)Polyunsaturated PC Species (e.g., Arachidonoyl-containing PC)
Transmembrane Movement SlowerFasterFastest
Incorporation into Lipoproteins Influenced by dietary saturated fat intakeInfluenced by dietary monounsaturated fat intakeInfluenced by dietary polyunsaturated fat intake
Susceptibility to Phospholipase A2 Generally lowerModerateGenerally higher, especially for specific PLA2 isozymes
Primary Metabolic Products Saturated lysophosphatidylcholines, Saturated fatty acidsMonounsaturated lysophosphatidylcholines, Monounsaturated fatty acidsPolyunsaturated lysophosphatidylcholines (e.g., lyso-arachidonoyl-PC), Polyunsaturated fatty acids (e.g., arachidonic acid)
Downstream Signaling Impact Can contribute to pro-inflammatory signalingVaried, can be pro- or anti-inflammatoryPrecursors to potent signaling molecules (e.g., eicosanoids from arachidonic acid)

Key Metabolic Pathways of Phosphatidylcholine

The metabolism of phosphatidylcholine is primarily governed by two major pathways for its synthesis and several pathways for its degradation and remodeling.

Biosynthesis of Phosphatidylcholine

There are two main pathways for the de novo synthesis of PC: the Kennedy pathway and the methylation pathway.

The Kennedy pathway , also known as the CDP-choline pathway, is the predominant route in most mammalian cells. It involves the sequential conversion of choline (B1196258) to phosphocholine, then to CDP-choline, which is finally combined with diacylglycerol (DAG) to form PC.

The methylation pathway is prominent in the liver and involves the threefold methylation of phosphatidylethanolamine (B1630911) (PE) to yield PC.

cluster_kennedy Kennedy Pathway cluster_methylation Methylation Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine CDP_Choline->PC Choline- phosphotransferase DAG Diacylglycerol DAG->PC PE Phosphatidylethanolamine PC_meth Phosphatidylcholine PE->PC_meth PEMT (3 steps) cluster_degradation Degradation Pathways cluster_lands Lands Cycle (Remodeling) PC Phosphatidylcholine LPC Lysophosphatidylcholine PC->LPC PLA2 DAG Diacylglycerol PC->DAG PLC PA Phosphatidic Acid PC->PA PLD LPC_lands Lysophosphatidylcholine PC->LPC_lands PLA2 FFA Free Fatty Acid Phosphocholine Phosphocholine Choline Choline PC_remodeled Remodeled Phosphatidylcholine LPC_lands->PC_remodeled LPCAT Acyl_CoA Acyl-CoA Acyl_CoA->PC_remodeled start Biological Sample (e.g., Serum, Cells) extraction Lipid Extraction (e.g., Folch or MTBE method) start->extraction lc Liquid Chromatography (e.g., C18 Reverse Phase) extraction->lc ms Tandem Mass Spectrometry (ESI+, MRM mode) lc->ms data Data Processing (Peak Integration, Quantification) ms->data end Quantitative Lipid Profile data->end start Cell Culture pulse Pulse: Incubate with Labeled Precursor (e.g., [3H]choline) start->pulse chase Chase: Incubate with Unlabeled Precursor pulse->chase harvest Harvest Cells at Different Time Points chase->harvest analysis Lipid Extraction & Analysis (TLC, LC-MS, Scintillation Counting) harvest->analysis end Determine PC Turnover Rate analysis->end cluster_dag DAG Signaling cluster_lpc LPC Signaling PC Phosphatidylcholine (Specific Species) DAG Diacylglycerol (Specific Acyl Chains) PC->DAG LPC Lysophosphatidylcholine (Specific Acyl Chain) PC->LPC PLC PLC PKC Protein Kinase C (Isoform Specific Activation) DAG->PKC Response_PKC Cellular Responses (e.g., Proliferation, Differentiation) PKC->Response_PKC PLA2 PLA2 GPCR GPCRs LPC->GPCR Response_GPCR Cellular Responses (e.g., Inflammation, Chemotaxis) GPCR->Response_GPCR

References

Safety Operating Guide

Proper Disposal of 1-Oleoyl-sn-glycero-3-phosphocholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of 1-Oleoyl-sn-glycero-3-phosphocholine (LPC(18:1)), a common lysophospholipid used in research. The following protocols are designed to provide clarity and ensure that disposal methods align with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling Considerations

Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). As with any laboratory chemical, standard PPE including safety goggles, gloves, and a lab coat should be worn.

Unsaturated lipids like this compound are susceptible to oxidation and hydrolysis, especially when in powder form.[1][2][3] For stability, they are often dissolved in an organic solvent.[1][2][3] Therefore, the disposal procedure must account for both the phospholipid and the solvent it is dissolved in.

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.[5]

  • Waste Identification and Segregation:

    • Identify the waste stream. If the this compound is in a solid (powder) form, it should be treated as a chemical waste.

    • If it is dissolved in an organic solvent, the entire solution is considered a hazardous chemical waste. The solvent dictates the primary hazard.

    • Do not mix this waste with other incompatible waste streams.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.[5]

    • For solutions, ensure the container is appropriate for the solvent used (e.g., a glass bottle for organic solvents).[1][2][3]

    • The container must be clearly labeled as "Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s) with their approximate concentrations.[5]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition, especially if a flammable solvent was used.

    • Keep the container closed except when adding waste.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste as per your institution's guidelines.

Disposal of Empty Containers

Empty containers that held this compound must also be disposed of properly:

  • Rinsing:

    • Rinse the empty container three times with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous chemical waste along with the primary substance.[5][6]

    • Subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional guidelines.

  • Final Disposal:

    • After thorough rinsing and air-drying, deface or remove the original label.[5]

    • Dispose of the clean, empty container according to your facility's procedures for glass or plastic recycling or disposal.

Summary of Key Disposal Information

ItemGuideline
Waste Classification Hazardous Chemical Waste
Disposal Method Collection by certified hazardous waste disposal service.
Incompatible Waste Do not mix with other reactive or incompatible chemicals.
Container Type Leak-proof, chemically compatible, and clearly labeled.
PPE Safety goggles, gloves, lab coat.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_solution Is it dissolved in a solvent? start->is_solution solid_waste Treat as solid chemical waste is_solution->solid_waste No solution_waste Treat as liquid hazardous waste (solvent dictates primary hazard) is_solution->solution_waste Yes containerize Place in a labeled, compatible hazardous waste container solid_waste->containerize solution_waste->containerize store Store in designated satellite accumulation area containerize->store contact_ehs Contact EHS for waste pickup store->contact_ehs empty_container_q Is the original container empty? contact_ehs->empty_container_q rinse Triple rinse container empty_container_q->rinse Yes end End empty_container_q->end No collect_rinseate Collect first rinseate as hazardous waste rinse->collect_rinseate dispose_container Dispose of clean, dry container as per institutional guidelines collect_rinseate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 1-Oleoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Oleoyl-sn-glycero-3-phosphocholine (LPC 18:1). The following procedures for handling, storage, and disposal are based on established best practices for laboratory safety. While comprehensive toxicological properties of this specific compound have not been fully elucidated, it is imperative to exercise due caution and adhere to the safety protocols outlined below.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound, which is typically a powder. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles or Face ShieldShould be worn at all times to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.[1]
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.[1]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder to avoid inhalation of dust.

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the designated work area, such as a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing: When weighing the powder, do so in a designated area, taking care to avoid creating dust.

  • Reconstitution: If preparing a solution, add the solvent slowly and cap the container securely before mixing.

  • Spill Management: In case of a spill, avoid generating dust.[2] Use a dry clean-up method, such as gently sweeping or vacuuming with a HEPA-filtered vacuum, and place the material into a sealed container for disposal.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • The recommended storage temperature is -20°C.

  • Avoid contact with incompatible materials, such as strong oxidizing agents.[3]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place unused this compound and any contaminated disposable materials (e.g., gloves, wipes) into a clearly labeled waste container designated for chemical waste.

  • Container Sealing: Securely seal the waste container to prevent any leakage.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Workflow for Handling and Disposal

cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Prepare Work Area ppe 2. Don PPE prep->ppe weigh 3. Weigh Powder ppe->weigh reconstitute 4. Reconstitute (if needed) weigh->reconstitute collect 1. Collect Waste reconstitute->collect End of Experiment seal 2. Seal Container collect->seal dispose 3. Institutional Disposal seal->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.